molecular formula C19H23NO3 B1237632 Methylcodeine CAS No. 2859-16-7

Methylcodeine

Cat. No.: B1237632
CAS No.: 2859-16-7
M. Wt: 313.4 g/mol
InChI Key: HGPQAWTZLJXCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcodeine, a quaternary ammonium derivative of codeine, is a chemical compound of interest in various non-clinical research applications . This product is provided strictly For Research Use Only (RUO) and is not intended for use in diagnostic procedures or for any form of human or veterinary treatment . As an RUO product, it is exempt from the regulatory controls applicable to diagnostic or therapeutic agents, and its analytical and performance characteristics have not been established for clinical use . Researchers are directed to thoroughly review all applicable regulations and safety data sheets prior to handling. Potential research applications may include, but are not limited to, investigating the physicochemical properties of opioid derivatives , studying metabolic pathways in experimental models, and exploring novel chemical entities in synthetic chemistry . Its mechanism of action is distinct from its parent compound, codeine, which is a prodrug metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to morphine, acting as an agonist at mu, delta, and kappa opioid receptors . The structural modification in this compound is expected to significantly alter its pharmacological profile and receptor binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies . This product is designed solely to support the work of scientific researchers in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPQAWTZLJXCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-O-Methylcodeine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2859-16-7
Record name 6-O-Methylcodeine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 - 141 °C
Record name 6-O-Methylcodeine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Methylcodeine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of methylcodeine. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.

Chemical Identity and Structure

This compound, systematically known as (5α,6α)-7,8-didehydro-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan, is a semi-synthetic derivative of codeine.[1] It is structurally characterized by the methylation of the hydroxyl group at the C-6 position of the codeine molecule.

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline[2]
CAS Number 2859-16-7[1]
Molecular Formula C₁₉H₂₃NO₃[1]
Molecular Weight 313.39 g/mol [1]
SMILES CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC[1]
InChI Key HGPQAWTZLJXCTC-SSTWWWIQSA-N
InChI InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1[2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its formulation and delivery. The table below presents the available quantitative data for this compound.

PropertyValueReference
Physical Description Solid, Neat[3][4]
Melting Point 140-141 °C[3][5]
Boiling Point 439.4 °C at 760 mmHg[5]
Flash Point 129.8 °C[5]
Vapor Pressure 6.39E-08 mmHg at 25°C[5]
LogP 2.0931[5]
pKa 8.2 (of the parent compound, codeine)

Pharmacology

This compound is classified as an opioid analgesic.[1] Its pharmacological profile is distinct from its parent compound, codeine, primarily because it is a direct agonist at opioid receptors, whereas codeine acts as a prodrug that requires metabolic conversion to morphine for its primary analgesic effects.[6][7]

Mechanism of Action

This compound exerts its effects by acting as an agonist at opioid receptors, with a presumed primary affinity for the mu-opioid receptor (MOR), similar to other morphinan (B1239233) derivatives. The binding of this compound to these G-protein coupled receptors in the central nervous system is expected to initiate a signaling cascade that leads to the modulation of nociceptive pathways, resulting in analgesia.

Pharmacodynamics

While specific quantitative pharmacodynamic data for this compound is sparse in publicly available literature, the activity of related compounds provides valuable context. For instance, codeine exhibits a relatively low affinity for the mu-opioid receptor (Ki > 100 nM).[8][9] Modifications at the C-6 position of the morphinan scaffold are known to significantly influence receptor affinity and efficacy. For example, the acetylation of codeine at the 6-position to form 6-acetylcodeine results in a potent mu-opioid agonist.[10] It is therefore anticipated that 6-O-methylation will also modulate the receptor interaction profile.

Pharmacokinetics

The metabolism of this compound is expected to differ significantly from that of codeine. The methylation of the 6-hydroxyl group prevents the formation of codeine-6-glucuronide, a major metabolite of codeine.[11] It is hypothesized that this compound undergoes oxidative metabolism.[1] One source suggests it may be a prodrug that is converted to morphine via liver enzymes, though this is contrasted by other sources stating it is a direct agonist.[1][6] The precise metabolic pathways, including the specific cytochrome P450 isozymes involved, and the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of this compound require further investigation.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from codeine. One reported method involves the methylation of the 6-hydroxyl group of codeine. A general approach for the synthesis of thebaine from codeine utilizes the formation of a codeine-6-methyl ether intermediate.[12]

Protocol for the Formation of Thebaine from Codeine (involving a this compound intermediate):

  • Enolate Formation: A solution of codeinone (B1234495) (the oxidized form of codeine) is treated with a strong base, such as potassium tert-butoxide (t-BuOK), to form the corresponding enolate.

  • Methylation: The enolate is then reacted with a methylating agent, such as dimethyl sulfate (B86663) (Me₂SO₄), to yield the methyl dienol ether, which is a derivative of thebaine.[12]

To specifically isolate 6-O-methylcodeine, the starting material would be codeine, and the reaction conditions would need to be controlled to favor methylation of the 6-hydroxyl group.

G Codeine Codeine Codeinone Codeinone Codeine->Codeinone Oxidation (e.g., Oppenhauer) Enolate Codeinone Enolate Codeinone->Enolate Base (e.g., t-BuOK) Thebaine_Carbamate Thebaine Carbamate Derivative Enolate->Thebaine_Carbamate Methylating Agent (e.g., Me₂SO₄)

Synthesis pathway from codeine to a thebaine derivative, involving a this compound-like intermediate.

Purification

Purification of morphinan alkaloids typically involves acid-base extraction and crystallization.

General Purification Protocol:

  • The crude reaction mixture is dissolved in an organic solvent (e.g., chloroform).

  • The organic solution is extracted with an aqueous acid, which protonates the basic nitrogen of the this compound, transferring it to the aqueous phase.

  • The aqueous phase is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the this compound, causing it to precipitate.

  • The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques employed for opioids.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase column, such as a C18 or C8, is typically used.[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed, either in isocratic or gradient elution mode.[13]

  • Detection: UV detection at a wavelength where the chromophore of the morphinan structure absorbs is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Due to the presence of the hydroxyl group in related compounds, derivatization (e.g., with propionic anhydride) is often performed to improve chromatographic properties.[14] For this compound, derivatization may not be necessary but can enhance sensitivity.

  • Column: A non-polar capillary column, such as one with a phenylmethylsiloxane stationary phase, is appropriate.

  • Ionization: Electron impact (EI) ionization is typically used.

  • Fragmentation: The mass spectrum of this compound will show a characteristic fragmentation pattern, with a molecular ion peak at m/z 313.[3]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Acid-Base Extraction Acid-Base Extraction Dissolution->Acid-Base Extraction Purified this compound Purified this compound Acid-Base Extraction->Purified this compound HPLC HPLC Purified this compound->HPLC Quantification GC-MS GC-MS Purified this compound->GC-MS Identification Purity Data Purity Data HPLC->Purity Data Structural Confirmation Structural Confirmation GC-MS->Structural Confirmation

General experimental workflow for the purification and analysis of this compound.

Signaling Pathways

As a mu-opioid receptor agonist, this compound is expected to activate the canonical Gαi/o signaling pathway.

G Opioid Receptor Signaling Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Canonical signaling pathway of a mu-opioid receptor agonist like this compound.

Conclusion

This compound is a structurally defined semi-synthetic opioid with distinct properties from its parent compound, codeine. While its fundamental chemical characteristics are well-documented, a comprehensive understanding of its pharmacodynamic and pharmacokinetic profile requires further dedicated research. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, which will be essential for future investigations into its potential as a therapeutic agent. This guide serves as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Methylcodeine

This guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of this compound derivatives. It is intended for a technical audience and focuses on the scientific data and experimental protocols that have defined our understanding of these compounds. For the purposes of this document, "this compound" refers to key isomers and derivatives of codeine, including codeine (3-methylmorphine) itself, its structural isomer heterocodeine (6-methoxymorphine), and the synthetic intermediate 6-O-methylcodeine.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of opium alkaloids, primarily morphine and its naturally occurring methyl ether, codeine.

Isolation and First Synthesis of Codeine (3-Methylmorphine)

Codeine, or 3-methylmorphine, is a natural alkaloid found in the opium poppy (Papaver somniferum), typically in concentrations of 1% to 3%.[1] It was first isolated in 1832 by the French chemist Pierre-Jean Robiquet, who identified it as a distinct compound from the more abundant morphine isolated by Friedrich Sertürner in 1805.[2][3]

While it can be extracted directly from opium, the vast majority of commercially available codeine is semi-synthesized from morphine, which is present in opium in much higher quantities (9% to 17%).[1][4] The first successful methylation of morphine's phenolic hydroxyl group to produce codeine was achieved by E. Grimaux in 1881, who used methyl iodide in an alkaline solution.[5] This foundational work paved the way for numerous synthetic strategies developed over the subsequent century to improve yield and reduce the formation of quaternary ammonium (B1175870) byproducts.[5]

Heterocodeine (6-Methoxymorphine): A Potent Isomer

Heterocodeine, the structural isomer of codeine where the methyl ether is at the C-6 position instead of C-3, is a semi-synthetic opioid. It was first synthesized in 1932 and patented in 1935.[6] Unlike codeine, which acts as a prodrug requiring metabolic activation to morphine, heterocodeine is a direct and potent opioid receptor agonist.[6] Its synthesis involves the selective methylation of morphine at the 6-hydroxyl position.[6][7]

6-O-Methylcodeine: A Key Synthetic Intermediate

6-O-Methylcodeine, where both the C-3 and C-6 hydroxyl groups of morphine are methylated (or more accurately, the C-6 hydroxyl of codeine is methylated), is primarily known as a crucial intermediate in the synthesis of other important opioids. A practical and efficient synthesis of thebaine, a key precursor for potent analgesics like buprenorphine and antagonists like naloxone, was developed by Rapoport and colleagues. This process involves the methylation of the potassium salt of codeine to form 6-O-methylcodeine, which is then oxidized to thebaine.[7][8]

Experimental Protocols: Synthesis

The synthesis of this compound derivatives relies on the selective methylation of hydroxyl groups on the morphinan (B1239233) scaffold. The reactivity of the phenolic C-3 hydroxyl versus the allylic C-6 hydroxyl allows for targeted synthesis.

Synthesis of Codeine from Morphine

The most common method for producing codeine is the O-methylation of the more abundant morphine.

  • Principle: This synthesis exploits the higher acidity of the phenolic hydroxyl group at C-3 compared to the alcoholic hydroxyl at C-6. In the presence of a base, the C-3 hydroxyl is preferentially deprotonated, and the resulting phenoxide is then alkylated by a methylating agent.

  • Reagents and Equipment:

    • Morphine base

    • Base (e.g., sodium hydroxide, potassium hydroxide, sodium ethoxide)

    • Methylating agent (e.g., dimethyl sulfate, trimethylphenylammonium ethoxide)

    • Solvent (e.g., water, ethanol, toluene)

    • Reaction vessel with stirring and temperature control

    • Purification apparatus (e.g., chromatography columns, recrystallization flasks)

  • Methodology (General Procedure):

    • Morphine is dissolved or suspended in a suitable solvent containing a strong base to form the sodium or potassium salt of morphine (morphine phenoxide).

    • The methylating agent, such as dimethyl sulfate, is added portion-wise to the reaction mixture while maintaining a controlled temperature.

    • The reaction proceeds via nucleophilic substitution, where the morphine phenoxide attacks the methyl group of the methylating agent, forming the methyl ether at the C-3 position (codeine).

    • A significant challenge is preventing N-methylation of the tertiary amine, which leads to the formation of quaternary ammonium salts and reduces yield.[5] This is often controlled by careful selection of reagents, stoichiometry, and reaction conditions.

    • Upon completion, the reaction is quenched, and the crude codeine is extracted from the mixture.

    • Purification is typically achieved through recrystallization or column chromatography to yield pure codeine.

Synthesis of 6-O-Methylcodeine from Codeine

This protocol describes the formation of the 6-methyl ether of codeine, an intermediate in the synthesis of thebaine.

  • Principle: The C-6 hydroxyl group of codeine is methylated. This reaction serves as a key step in a multi-step synthesis.

  • Reagents and Equipment:

    • Codeine

    • Potassium hydride (or another strong base like t-BuOK)[8]

    • Methylating agent (e.g., dimethyl sulfate)[8]

    • Solvent (e.g., tetrahydrofuran (B95107) (THF))

    • Inert atmosphere apparatus (e.g., Schlenk line)

  • Methodology (Adapted from Rapoport, 1998): [7][8]

    • Codeine is dissolved in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon).

    • A strong base, such as potassium hydride, is added to deprotonate the C-6 hydroxyl group, forming the potassium salt of codeine.

    • A methylating agent, like dimethyl sulfate, is added to the solution.

    • The reaction mixture is stirred, allowing for the formation of 6-O-methylcodeine.

    • The reaction is monitored for completion (e.g., by TLC).

    • The product is isolated and purified. The resulting 6-O-methylcodeine can then be oxidized using manganese dioxide (γ-MnO₂) to yield thebaine.[7][8]

Synthesis_of_Thebaine_from_Codeine Workflow: Synthesis of Thebaine from Codeine Codeine Codeine This compound 6-O-Methylcodeine (Intermediate) Codeine->this compound  Methylation of  C-6 Hydroxyl Base Strong Base (e.g., t-BuOK) Base->Codeine Methylation Methylating Agent (e.g., Me₂SO₄) Methylation->Codeine Thebaine Thebaine (Final Product) This compound->Thebaine  Oxidation Oxidation Oxidizing Agent (γ-MnO₂) Oxidation->this compound

Caption: Workflow for the semi-synthesis of thebaine via a 6-O-methylcodeine intermediate.

Quantitative Data

Methylation significantly alters the physicochemical and pharmacological properties of the morphinan scaffold.

Physicochemical Properties

The table below summarizes key physicochemical data for codeine and its methylated derivatives.

PropertyCodeine (3-methylmorphine)6-O-MethylcodeineHeterocodeine (6-methoxymorphine)
Molecular Formula C₁₈H₂₁NO₃C₁₉H₂₃NO₃[9][10]C₁₈H₂₁NO₃[6]
Molar Mass ( g/mol ) 299.37313.39[9][10]299.37[6]
Melting Point (°C) 154-158140-141[10]N/A
XLogP 1.191.6 - 1.7[10]N/A
CAS Number 76-57-32859-16-7[9]639-47-4[6]
Opioid Receptor Binding Affinity

Receptor binding assays are critical for determining the potency and selectivity of opioid compounds. The binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compoundμ-Opioid (MOR) Ki (nM)κ-Opioid (KOR) Ki (nM)δ-Opioid (DOR) Ki (nM)
Morphine (Active Metabolite) 1.2[11]> 1000~250
Codeine > 100[12]Not selective[13]Not selective[13]
Heterocodeine Potent Agonist (reported as 6x morphine)[6]Data not widely availableData not widely available
6-O-Methylcodeine Data not widely availableData not widely availableData not widely available

Note: Ki values can vary significantly between studies due to differences in assay conditions and tissue preparations.[12]

Pharmacology and Mechanism of Action

The position of the methyl ether on the morphinan structure dictates the pharmacological profile of the compound, determining whether it acts as a prodrug or a direct agonist.

Codeine: A Prodrug

Codeine itself has a very low affinity for the μ-opioid receptor and thus possesses weak intrinsic analgesic activity.[12][14] Its therapeutic effects are primarily dependent on its metabolism in the liver to morphine.[2][15]

  • Metabolic Activation: This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6 through a process of O-demethylation at the C-3 position.[16][17] This pathway accounts for only about 0-15% of an administered codeine dose but is critical for its analgesic effect.[16]

  • Other Metabolic Pathways: The majority of codeine (~50-70%) is metabolized via glucuronidation by the enzyme UGT2B7 to form codeine-6-glucuronide (B1240514) (C6G).[15][16] Another 10-15% is N-demethylated by CYP3A4 to norcodeine.[15][16] While C6G may have some analgesic activity, the primary effects are attributed to morphine.[18]

  • Genetic Polymorphisms: The efficacy and safety of codeine are highly variable within the population due to genetic polymorphisms in the CYP2D6 gene.

    • Poor Metabolizers (PMs): Individuals lacking functional CYP2D6 enzymes cannot effectively convert codeine to morphine and may experience little to no pain relief.[17]

    • Ultra-rapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene convert codeine to morphine very rapidly, leading to a risk of dangerously high morphine levels and potential toxicity, including respiratory depression.[17]

Codeine_Metabolism Metabolic Pathways of Codeine Codeine Codeine C6G Codeine-6-Glucuronide (Inactive/Weakly Active) Codeine->C6G Norcodeine Norcodeine (Inactive) Codeine->Norcodeine Morphine Morphine (Active Analgesic) Codeine->Morphine O-demethylation (Critical Step) M3G_M6G Morphine-3-Glucuronide & Morphine-6-Glucuronide (Inactive / Active) Morphine->M3G_M6G Glucuronidation UGT2B7_1 UGT2B7 (~50-70%) UGT2B7_1->Codeine CYP3A4 CYP3A4 (~10-15%) CYP3A4->Codeine CYP2D6 CYP2D6 (~0-15%) CYP2D6->Codeine UGT2B7_2 UGT2B7 UGT2B7_2->Morphine Opioid_Signaling Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein Gi/Go Protein (Inactive) MOR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_Channel K+ Channel (GIRK) K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_Channel Ca²+ Channel (VGCC) Ca_influx Ca²+ Influx Ca_Channel->Ca_influx Morphine Opioid Agonist (e.g., Morphine) Morphine->MOR Binds G_alpha->AC Inhibits G_betagamma->K_Channel Opens G_betagamma->Ca_Channel Closes ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter (Reduced signaling) K_efflux->Neurotransmitter Inhibits Ca_influx->Neurotransmitter

References

An In-depth Technical Guide on the Core Mechanism of Action of Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcodeine, a derivative of codeine, presents a unique pharmacological profile that distinguishes it from its parent compound. While codeine acts as a prodrug, requiring metabolic conversion to morphine for its primary analgesic effects, evidence suggests that this compound, specifically 6-O-methylcodeine (also known as heterocodeine), functions as a direct agonist at opioid receptors. This technical guide provides a comprehensive analysis of the available scientific literature on the mechanism of action of this compound, focusing on its receptor binding, signal transduction, and in vivo analgesic properties. Detailed experimental protocols and quantitative data are presented to offer a clear and comparative understanding for researchers in the field of opioid pharmacology and drug development.

Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain. Codeine, a naturally occurring opiate, is widely used, but its analgesic efficacy is dependent on its O-demethylation to morphine by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This metabolic variability can lead to unpredictable clinical responses and potential adverse effects. This compound, a methylated derivative of codeine, offers a potential alternative with a more direct mechanism of action. This guide will delve into the specific molecular interactions and physiological effects of this compound, with a focus on 6-O-methylcodeine (heterocodeine), to elucidate its therapeutic potential and guide future research.

Receptor Binding Affinity

The initial step in the mechanism of action of any opioid is its interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. The binding affinity of a ligand for these receptors is a key determinant of its potency and pharmacological profile.

Quantitative Data on Receptor Binding

While comprehensive binding data for 6-O-methylcodeine across all opioid receptor subtypes is limited in the readily available scientific literature, studies on related compounds provide valuable insights. For comparison, the binding affinities (Ki) of codeine and other relevant opioids are presented in the table below. It is important to note that lower Ki values indicate higher binding affinity.

CompoundReceptorRadioligandKi (nM)Source
CodeineMu (µ)[³H]-DAMGO3,300[1]
MorphineMu (µ)[³H]-DAMGO1.14[1]
MorphineDelta (δ)[³H]-DPDPE>1000[1]
MorphineKappa (κ)[³H]-U69593>1000[1]

Note: Data for 6-O-methylcodeine is not available in the cited literature. This table is for comparative purposes.

Qualitative reports suggest that 6-O-methylcodeine (heterocodeine) is significantly more potent than codeine and is estimated to be approximately six times more potent than morphine, suggesting a much higher affinity for the µ-opioid receptor.[2] Unlike codeine, which is a prodrug, 6-O-methylcodeine is a direct agonist at opioid receptors.[2]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A detailed protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the µ-opioid receptor is as follows:

Objective: To determine the binding affinity (Ki) of 6-O-methylcodeine for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: 6-O-methylcodeine.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.[1]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[1]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[1]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of 6-O-methylcodeine (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[1]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[1]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 6-O-methylcodeine.

  • Determine IC50: The IC50 is the concentration of 6-O-methylcodeine that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (96-well plate) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]-DAMGO, Test Compound, Naloxone) Reagent_Prep->Incubation Filtration Filtration (Separates bound/unbound) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Signal Transduction Pathways

Upon binding to opioid receptors, agonists trigger a cascade of intracellular signaling events. The primary signaling pathway for µ-opioid receptors involves the activation of inhibitory G-proteins (Gi/o).

G-protein Activation and Downstream Effects

Activation of the µ-opioid receptor by an agonist like 6-O-methylcodeine is expected to lead to the dissociation of the Gi/o protein into its Gα and Gβγ subunits.

  • Gα subunit: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Gβγ subunit: The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying analgesia.

Quantitative Data on Signal Transduction

Currently, there is a lack of specific quantitative data (e.g., EC50 values for cAMP inhibition or GTPγS binding) for 6-O-methylcodeine in the public domain. For comparative purposes, the table below shows the functional potency of morphine in inhibiting cAMP formation.

CompoundAssayEC50 (nM)Emax (%)Source
MorphinecAMP Inhibition193-[3]

Note: Data for 6-O-methylcodeine is not available in the cited literature. This table is for comparative purposes.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the Gαi/o signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 6-O-methylcodeine in inhibiting forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human µ-opioid receptor.

  • Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test Compound: 6-O-methylcodeine.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Reagents: DMEM, FBS, antibiotics.

Procedure:

  • Cell Culture: Culture the HEK293-µOR cells in appropriate media until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 6-O-methylcodeine for a defined period.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

  • Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the 6-O-methylcodeine concentration.

  • Determine the EC50 value, which is the concentration of 6-O-methylcodeine that produces 50% of its maximal inhibitory effect.

  • Determine the Emax value, which represents the maximum inhibition of cAMP production achieved by 6-O-methylcodeine.

Signaling Pathway Diagram:

Opioid_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound 6-O-Methylcodeine MOR μ-Opioid Receptor This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Simplified µ-opioid receptor signaling pathway.

In Vivo Analgesic Efficacy

The ultimate measure of an opioid's therapeutic potential is its ability to produce analgesia in living organisms. Preclinical studies in animal models are essential for evaluating the analgesic efficacy of new compounds.

Quantitative Data on Analgesic Potency
CompoundRouteTestED50 (mg/kg)Source
6-AcetylcodeineSubcutaneousTail-flick12.3[4]
CodeineSubcutaneousTail-flick3.91[4]
6-AcetylcodeineSupraspinal (i.c.v.)Tail-flick0.00353[4]
CodeineSupraspinal (i.c.v.)Tail-flick0.00086[4]
6-AcetylcodeineSpinal (i.t.)Tail-flick0.00345[4]
CodeineSpinal (i.t.)Tail-flick0.00106[4]

Note: ED50 values for 6-acetylcodeine are presented for comparison. ED50 is the dose that produces an effect in 50% of the population.

Qualitative reports indicate that heterocodeine (6-O-methylcodeine) is a potent analgesic.[2]

Experimental Protocol: Hot Plate Test

The hot plate test is a common method for assessing the analgesic effects of centrally acting drugs by measuring the reaction time of an animal to a thermal stimulus.

Objective: To determine the analgesic efficacy (ED50) of 6-O-methylcodeine in mice using the hot plate test.

Materials:

  • Animals: Male or female mice (e.g., C57BL/6).

  • Apparatus: A hot plate apparatus with adjustable temperature.

  • Test Compound: 6-O-methylcodeine dissolved in a suitable vehicle (e.g., saline).

  • Control: Vehicle solution.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling procedures.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and measuring the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[5][6]

  • Drug Administration: Administer different doses of 6-O-methylcodeine or the vehicle to different groups of mice (e.g., via subcutaneous or intraperitoneal injection).

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the reaction latency.

  • Data Collection: Record the latency for each animal at each dose and time point.

Data Analysis:

  • Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Generate Dose-Response Curve: Plot the %MPE against the logarithm of the dose of 6-O-methylcodeine.

  • Determine ED50: The ED50 is the dose of 6-O-methylcodeine that produces 50% of the maximum possible effect. This is calculated using non-linear regression analysis.

Experimental Workflow Diagram:

Hot_Plate_Test Acclimation Animal Acclimation Baseline Baseline Latency Measurement Acclimation->Baseline Grouping Grouping & Drug Administration Baseline->Grouping Post_Treatment Post-Treatment Latency Measurement Grouping->Post_Treatment Data_Analysis Data Analysis (%MPE & ED50) Post_Treatment->Data_Analysis

References

The Structure-Activity Relationship of Methylcodeine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a naturally occurring opioid, serves as a cornerstone in the management of pain and cough. Its methylated derivatives represent a significant area of research in the quest for novel analgesics with improved therapeutic profiles. Methylation at various positions of the codeine scaffold can profoundly influence its affinity for opioid receptors, functional activity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methylcodeine derivatives, focusing on modifications at key positions. It summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding for researchers in the field of opioid drug discovery and development.

Core Structure-Activity Relationships

The pharmacological profile of this compound derivatives is primarily determined by substitutions at the C3, C6, and N17 positions, as well as modifications to the C-ring, particularly at the C14 position. These modifications alter the molecule's interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors, influencing analgesic potency and the propensity for side effects.

C3 Position (Phenolic Hydroxyl Group)

In the parent compound, codeine, the C3 hydroxyl group is methylated. This modification is known to reduce the affinity for the µ-opioid receptor compared to morphine.[1] The analgesic activity of codeine itself is largely attributed to its O-demethylation to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[2] However, a significant portion of codeine is metabolized to codeine-6-glucuronide, which is also an active analgesic.[3]

C6 Position (Hydroxyl Group)

Methylation at the C6 hydroxyl group to form 6-O-methylcodeine (heterocodeine) results in a compound that is a direct µ-opioid receptor agonist, unlike codeine which is a prodrug.[4] This modification generally leads to increased analgesic potency compared to codeine. For instance, 6-acetylcodeine, a similar C6-modified derivative, is an effective analgesic, although its potency is approximately one-third that of codeine.[5]

N17 Position (Tertiary Amine)

The N-methyl group at position 17 is crucial for agonist activity. The nitrogen atom is typically protonated at physiological pH, forming a cationic head that interacts with anionic residues in the opioid receptor binding pocket. Modification of the N-methyl group can dramatically alter the pharmacological profile, often leading to compounds with antagonistic or mixed agonist-antagonist properties. For example, replacing the N-methyl group with larger substituents like N-allyl or N-cyclopropylmethyl in related morphinans can confer antagonist activity.[6]

C14 Position (C-Ring)

Introduction of a hydroxyl or methoxy (B1213986) group at the C14 position of the morphinan (B1239233) scaffold has been a key strategy in developing potent analgesics. The synthesis of 14-hydroxycodeine and its derivatives has been explored to enhance analgesic activity.[7][8] For example, 14-methoxycodeine-6-O-sulfate (14-OMeC6SU) demonstrates higher affinity, potency, and efficacy at the µ-opioid receptor compared to codeine-6-O-sulfate (C6SU) and codeine itself.[9]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of this compound derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Codeine>100--[10]
6-Acetylcodeine----
14-Methoxycodeine-6-O-sulfate (14-OMeC6SU)High AffinityModerate AffinityLow Affinity[9]
Codeine-6-O-sulfate (C6SU)Lower than 14-OMeC6SU--[9]

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) of this compound Derivatives

CompoundAssayEC50 (nM)Emax (%)Reference
14-Methoxycodeine-6-O-sulfate (14-OMeC6SU)[³⁵S]GTPγS BindingLower than C6SU & CodeineHigher than C6SU & Codeine[9]
Codeine-6-O-sulfate (C6SU)[³⁵S]GTPγS Binding--[9]
6-Acetylcodeine----

Note: EC50 represents the concentration of the compound that produces 50% of the maximal response. Emax is the maximum response that can be produced by the compound. "-" indicates data not available in the cited sources.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of this compound Derivatives

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
CodeineMouse Tail-FlickSubcutaneous3.91[5]
6-AcetylcodeineMouse Tail-FlickSubcutaneous12.3[5]
14-Methoxycodeine-6-O-sulfate (14-OMeC6SU)Rat Tail-FlickSubcutaneousMore potent than C6SU[9]

Note: ED50 is the dose of the drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of this compound derivatives. The following sections outline the key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for µ, δ, and κ opioid receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to opioid receptors in a membrane preparation.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor, or from animal brain tissue (e.g., rat or guinea pig brain).

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A selective radioligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U-69593 for KOR).

  • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional ability of a compound to activate G proteins coupled to opioid receptors.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Methodology:

  • Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the opioid receptor of interest or from brain tissue.[9]

  • Assay Buffer: The buffer typically contains GDP to maintain G proteins in their inactive state.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to G proteins is measured after separation of bound and free radioligand.

  • Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for G protein activation.[9]

β-Arrestin Recruitment Assay

Objective: To assess a compound's ability to promote the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and biased signaling.

Principle: This assay often utilizes enzyme complementation technology where the receptor and β-arrestin are fused to inactive fragments of an enzyme. Upon agonist-induced recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal.

Methodology:

  • Cell Line: A cell line co-expressing the opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment is used.

  • Agonist Treatment: Cells are treated with increasing concentrations of the test compound.

  • Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

  • Data Analysis: EC50 and Emax values for β-arrestin recruitment are determined from the concentration-response curves.[12]

In Vivo Analgesic Assays

Objective: To evaluate the antinociceptive efficacy of a compound in animal models of pain.

Commonly Used Models:

  • Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source.

  • Hot Plate Test: Measures the latency of a rodent to lick its paws or jump when placed on a heated surface.

General Procedure:

  • Animal Acclimatization: Animals are allowed to acclimate to the testing environment.

  • Baseline Measurement: The baseline response latency to the noxious stimulus is measured before drug administration.

  • Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, oral, or intravenous).

  • Post-Treatment Measurements: Response latencies are measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) and the ED50 is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The activation of µ-opioid receptors by agonists like this compound derivatives initiates a cascade of intracellular signaling events. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The balance between these pathways can determine the therapeutic and adverse effects of a drug, a concept known as biased agonism.[13]

Mu-Opioid Receptor Signaling

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist This compound Derivative MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylated by beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia P P GRK->P Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression, Tolerance) beta_arrestin->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow for Assessing Biased Agonism

biased_agonism_workflow cluster_functional_assays Functional Assays start Synthesize this compound Derivative receptor_binding Determine Receptor Binding Affinity (Ki) at MOR, DOR, KOR start->receptor_binding g_protein_assay G Protein Activation Assay ([³⁵S]GTPγS) receptor_binding->g_protein_assay beta_arrestin_assay β-Arrestin Recruitment Assay receptor_binding->beta_arrestin_assay data_analysis Calculate EC50 and Emax for each pathway g_protein_assay->data_analysis beta_arrestin_assay->data_analysis bias_calculation Calculate Bias Factor data_analysis->bias_calculation in_vivo In Vivo Studies (Analgesia, Side Effects) bias_calculation->in_vivo sar_analysis Structure-Activity Relationship Analysis bias_calculation->sar_analysis in_vivo->sar_analysis conclusion Identify Lead Compound with Favorable Therapeutic Profile sar_analysis->conclusion

Caption: Workflow for Evaluating Biased Agonism.

Conclusion

The structure-activity relationship of this compound derivatives is a complex but crucial area of research for the development of novel opioid analgesics. Modifications at the C6, N17, and C14 positions of the codeine scaffold have been shown to significantly impact receptor affinity, functional activity, and in vivo potency. The data presented in this guide highlight the potential for designing derivatives with improved pharmacological profiles. Future research focused on biased agonism, aiming to separate the analgesic effects from the adverse side effects by selectively activating G protein signaling over β-arrestin pathways, holds significant promise for creating safer and more effective pain therapeutics. The experimental protocols and workflows detailed herein provide a framework for the systematic evaluation of these novel compounds.

References

An In-depth Technical Guide to Methylcodeine Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine, a derivative of the opioid alkaloid codeine, represents a subject of significant interest in the field of pharmacology and drug development. Understanding its interaction with opioid receptors is fundamental to elucidating its potential therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of this compound and its derivatives to the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Furthermore, it delves into the downstream signaling pathways initiated by receptor binding.

Data Presentation: Receptor Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinities of 14-methoxycodeine-6-O-sulfate and reference compounds for the mu, delta, and kappa opioid receptors. This data is derived from competitive radioligand binding assays.

CompoundMu (µ) Receptor Kᵢ (nM)Delta (δ) Receptor Kᵢ (nM)Kappa (κ) Receptor Kᵢ (nM)
14-methoxycodeine-6-O-sulfateData not availableData not availableData not available
Reference Compounds
DAMGOSpecific valueSpecific valueSpecific value
DPDPESpecific valueSpecific valueSpecific value
U-69,593Specific valueSpecific valueSpecific value

Note: Specific Ki values for 14-methoxycodeine-6-O-sulfate and reference compounds were not explicitly found in the provided search results. The table structure is provided as a template for presenting such data.

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, enabling the characterization of ligand-receptor interactions.[1]

Radioligand Binding Assay Protocol

This protocol outlines a representative method for determining the Kᵢ of a test compound (e.g., a this compound derivative) for the mu-opioid receptor.

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human mu-opioid receptor.

  • Radioligand: A high-affinity, receptor-subtype-specific radiolabeled ligand. For the mu-opioid receptor, [³H]-DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol]-enkephalin) is commonly used.

  • Test Compound: this compound or its derivative at varying concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist, such as naloxone, to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

2. Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.

  • Assay Setup: The assay is typically performed in a 96-well plate with the following conditions, each in triplicate:

    • Total Binding: Contains assay buffer, a fixed concentration of the radioligand (e.g., [³H]-DAMGO), and the membrane suspension.

    • Non-specific Binding: Contains assay buffer, the radioligand, a high concentration of naloxone, and the membrane suspension.

    • Competitive Binding: Contains assay buffer, the radioligand, varying concentrations of the test compound, and the membrane suspension.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    Where:

    • [L] is the concentration of the radioligand.

    • Kₐ is the dissociation constant of the radioligand for the receptor.

Functional Assays

Beyond binding affinity, functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist and to characterize its efficacy and potency.

  • [³⁵S]GTPγS Binding Assay: This assay measures the functional activation of G-protein coupled receptors (GPCRs). In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon agonist binding to the receptor, a conformational change facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring the incorporation of radioactivity. Increased [³⁵S]GTPγS binding indicates agonistic activity.

  • cAMP Accumulation Assay: Mu, delta, and kappa opioid receptors are typically coupled to the inhibitory G-protein, Gαi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP levels can be measured using various techniques, including enzyme-linked immunosorbent assays (ELISA) and fluorescence-based biosensors. A decrease in cAMP levels in response to the test compound indicates agonist activity at these receptors.

  • β-Arrestin Recruitment Assay: Upon agonist binding and subsequent G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestin proteins are recruited to the receptor. This process is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. β-arrestin recruitment can be monitored using techniques such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assays.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nonspecific_binding Non-specific Binding: Membranes + Radioligand + Naloxone prep_membranes->nonspecific_binding competitive_binding Competitive Binding: Membranes + Radioligand + Test Compound prep_membranes->competitive_binding prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->total_binding prep_ligands->nonspecific_binding prep_ligands->competitive_binding incubation Incubate to Reach Equilibrium total_binding->incubation nonspecific_binding->incubation competitive_binding->incubation filtration Rapid Filtration and Washing incubation->filtration measurement Scintillation Counting filtration->measurement calc_specific Calculate Specific Binding measurement->calc_specific determine_ic50 Determine IC50 calc_specific->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Opioid Receptors

signaling_pathway cluster_receptor Opioid Receptor Activation cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway ligand This compound Derivative (Agonist) receptor Opioid Receptor (µ, δ, or κ) ligand->receptor g_protein Gαi/o Activation (GDP -> GTP exchange) receptor->g_protein grk GRK Phosphorylation receptor->grk adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia, Side Effects) camp->cellular_response ion_channel->cellular_response b_arrestin β-Arrestin Recruitment grk->b_arrestin internalization Receptor Internalization b_arrestin->internalization mapk MAPK Signaling (e.g., ERK activation) b_arrestin->mapk mapk->cellular_response

Caption: Generalized opioid receptor signaling pathways.

References

Exploratory Studies on Methylcodeine's Physiological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine, a derivative of codeine, represents a class of opioid compounds with potential therapeutic applications and serves as a valuable tool in pharmacological research. As a methylated form of codeine, its physiological effects are primarily mediated through its interaction with the opioid receptor system. This technical guide provides an in-depth overview of the core physiological effects of this compound, drawing from available preclinical studies. The document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Pharmacodynamics: Opioid Receptor Interactions

The physiological effects of this compound are initiated by its binding to and activation of opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.

Receptor Binding Affinities
CompoundReceptor SubtypeKi (nM)Species/TissueReference
Codeine Mu (µ)> 100Human recombinant[1]
l-Codeine Mu (µ)16,000Mouse brain homogenate
d-Codeine Mu (µ)> 100,000Mouse brain homogenate
14-Methoxycodeine-6-O-sulfate Mu (µ)13.1 ± 2.6Rat brain membrane[2]
Delta (δ)160 ± 32Rat brain membrane[2]
Kappa (κ)268 ± 55Guinea pig brain membrane[2]
Codeine-6-O-sulfate Mu (µ)137 ± 29Rat brain membrane[2]
Delta (δ)1000 ± 250Rat brain membrane[2]
Kappa (κ)1000 ± 300Guinea pig brain membrane[2]
G-Protein Activation

Upon agonist binding, opioid receptors undergo a conformational change that facilitates the coupling and activation of intracellular G-proteins. The potency and efficacy of a compound in activating G-proteins can be assessed using a GTPγS binding assay. This assay measures the agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

CompoundReceptor SubtypeEC50 (nM)Emax (%)Species/TissueReference
14-Methoxycodeine-6-O-sulfate Mu (µ)21.7 ± 4.3118 ± 12Rat brain[2]
Delta (δ)251 ± 5065 ± 7Rat brain[2]
Kappa (κ)447 ± 8955 ± 6Guinea pig brain[2]
Codeine-6-O-sulfate Mu (µ)240 ± 4875 ± 8Rat brain[2]
Delta (δ)> 1000-Rat brain[2]
Kappa (κ)> 1000-Guinea pig brain[2]
Downstream Signaling: cAMP Modulation

Activation of µ-opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP is a key mechanism underlying many of the physiological effects of opioids. The ability of a compound to inhibit adenylyl cyclase can be quantified in cell-based assays that measure changes in cAMP levels.

No specific data for this compound's direct effect on cAMP modulation was found in the literature. However, the general pathway is well-established for opioid agonists.

In Vivo Physiological Effects

The interaction of this compound with opioid receptors translates into a range of physiological effects, most notably analgesia. The potency of these effects is often quantified by the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

Analgesia

The analgesic properties of this compound and its derivatives are typically evaluated in animal models of pain, such as the tail-flick and hot-plate tests.

CompoundTestRoute of AdministrationED50 (mg/kg)SpeciesReference
l-Codeine Tail-flicks.c.4.09Mouse
Tail-flickp.o.13.41Mouse
Hot-plates.c.20.66Mouse
Hot-platep.o.20.47Mouse
d-Codeine Tail-flick & Hot-plates.c. & p.o.Inactive up to 100Mouse
14-Methoxycodeine-6-O-sulfate Tail-flick (30 min)s.c.1.8 (1.2 - 2.7)Rat[2]
Tail-flick (60 min)s.c.2.9 (1.9 - 4.4)Rat[2]
Codeine Tail-flick (30 min)s.c.8.8 (6.1 - 12.7)Rat[2]
Tail-flick (60 min)s.c.10.5 (7.3 - 15.1)Rat[2]
Other Central Nervous System Effects

Opioids can induce a range of other CNS effects, including sedation, respiratory depression, and alterations in gastrointestinal motility.

CompoundEffectModelObservationsSpeciesReference
14-Methoxycodeine-6-O-sulfate Inhibition of Gastrointestinal TransitCharcoal meal assaySignificant inhibitionRat[2]
Codeine-6-O-sulfate Inhibition of Gastrointestinal TransitCharcoal meal assayLess pronounced inhibition compared to 14-Methoxycodeine-6-O-sulfateRat[2]
Codeine Inhibition of Gastrointestinal TransitCharcoal meal assaySignificant inhibitionRat[2]
d-Codeine General Behavior-Hyperexcitability, convulsionsMouse
l-Codeine CardiovascularAnesthetized catNo significant effect on blood pressure or heart rateCat
d-Codeine CardiovascularAnesthetized catTransient decrease in blood pressure and heart rateCat

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which in turn influences the onset, duration, and intensity of its effects. Limited specific data for this compound is available, but studies on codeine provide a foundational understanding.

ParameterValueSpeciesRouteReference
Codeine
Half-life (t½)2.3 ± 0.4 hHumanOral[3]
Cmax (60 mg dose)96 ng/mLHumanOral
Tmax2.9 ± 0.64 hHumanOral
Pholcodine (3-morpholinoethylmorphine)
Half-life (t½,z)37.0 ± 4.2 hHumanOral[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound and related compounds.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for different opioid receptor subtypes.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest (e.g., rat or guinea pig brain homogenates).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

  • Test compound (this compound or its derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of a test compound to activate G-proteins coupled to opioid receptors.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and an antioxidant).

Procedure:

  • Pre-incubate the membrane preparation with the test compound and GDP in the assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for the test compound.

In Vivo Analgesia Assay: Tail-Flick Test

Objective: To assess the analgesic effect of a test compound in an animal model of acute thermal pain.

Materials:

  • Test animals (e.g., rats or mice).

  • Tail-flick analgesia meter with a radiant heat source.

  • Test compound and vehicle.

  • Administration equipment (e.g., syringes and needles for subcutaneous injection).

Procedure:

  • Acclimatize the animals to the testing environment and handling.

  • Determine the baseline tail-flick latency by placing the animal's tail over the radiant heat source and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous).

  • At predetermined time points after administration, measure the tail-flick latency again.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Construct dose-response curves and calculate the ED50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

opioid_signaling_pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects This compound This compound OpioidReceptor Opioid Receptor (µ, δ, κ) This compound->OpioidReceptor Binds to G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates G_alpha Gαi/o (GTP) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Decreases production of CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse IonChannels->CellularResponse

Opioid Receptor Signaling Pathway

receptor_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Receptor Binding Assay Workflow

tail_flick_workflow start Start acclimatize Acclimatize Animals start->acclimatize baseline Measure Baseline Latency acclimatize->baseline administer Administer Compound/Vehicle baseline->administer post_drug_measurement Measure Post-Drug Latency (at various time points) administer->post_drug_measurement analysis Data Analysis (Calculate %MPE and ED50) post_drug_measurement->analysis end End analysis->end

Tail-Flick Test Workflow

Conclusion

This technical guide provides a consolidated overview of the physiological effects of this compound and its derivatives based on the available scientific literature. The presented data highlights the importance of the opioid receptor system in mediating the analgesic and other physiological effects of these compounds. The detailed experimental protocols and visual workflows offer a practical resource for researchers engaged in the study of opioid pharmacology and the development of novel analgesics. It is important to note that while this guide provides a comprehensive summary, further research is needed to fully elucidate the specific pharmacokinetic and pharmacodynamic profiles of various this compound isomers and to explore their full therapeutic potential and safety profiles.

References

Methylcodeine: A Technical Guide to Its Physicochemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior, optimizing its formulation, and elucidating its mechanism of action. This technical guide provides an in-depth overview of the core physicochemical properties of methylcodeine, a derivative of the opioid analgesic codeine. The information is presented to facilitate research and development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Core Physicochemical Properties of this compound

This compound, also known as 6-O-methylcodeine, is a semi-synthetic opioid derivative. Its fundamental physicochemical characteristics are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyValueReference
IUPAC Name (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline[1]
CAS Number 2859-16-7[2]
Molecular Formula C₁₉H₂₃NO₃[2]
Molecular Weight 313.39 g/mol [2]
Appearance Solid, neat[2]
Melting Point 140 - 141 °C[3]
logP (Octanol/Water) 1.7 (Computed)[3]
pKa Data not available (pKa of parent compound codeine is 8.2)[4]
Solubility Data not available (Parent compound codeine is soluble in chloroform, ethanol, and methanol; slightly soluble in boiling water)[5]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[6][7][8]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a vial containing a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or stirrer (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[7]

  • Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a low-binding filter) to separate the undissolved solid from the saturated solution.[6][7]

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Calibration: A standard calibration curve is generated using known concentrations of this compound to ensure accurate quantification.

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.[7]

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to aqueous buffer B Seal and agitate (24-48h at constant temp) A->B C Centrifuge or filter to remove solid B->C D Quantify concentration in supernatant via HPLC/LC-MS C->D E Calculate solubility from calibration curve D->E G Comparative Metabolism of Codeine and this compound cluster_codeine Codeine Metabolism cluster_this compound Predicted this compound Metabolism Codeine Codeine Morphine Morphine (Active) Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) C6G Codeine-6-Glucuronide Codeine->C6G UGT2B7 (Glucuronidation) This compound This compound Blocked O-demethylation Blocked This compound->Blocked Northis compound Nor-methylcodeine This compound->Northis compound CYP3A4 (N-demethylation) MethylcodeineGlucuronide This compound-Glucuronide This compound->MethylcodeineGlucuronide UGT Enzymes (Glucuronidation) G Opioid Receptor Signaling Cascade This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds G_Protein Gi/o Protein (Inactive) OpioidReceptor->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NeuronResponse Reduced Neuronal Excitability PKA->NeuronResponse K_Channel->NeuronResponse Ca_Channel->NeuronResponse

References

Initial Safety and Toxicity Profile of Methylcodeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. Methylcodeine is a controlled substance in many jurisdictions, and its handling and use are subject to strict regulations. All research should be conducted in compliance with local, national, and international laws and guidelines.

Introduction

This compound, also known as 6-O-methylcodeine or codeine methyl ether, is a semi-synthetic opioid derivative.[1][2][3][4] As an analogue of codeine, it is of significant interest to researchers for its potential analgesic and antitussive properties. Understanding the initial safety and toxicity profile of this compound is a critical prerequisite for any further drug development activities. This technical guide provides a summary of the available preclinical safety data, outlines standard experimental protocols for toxicity assessment, and visualizes key cellular pathways and experimental workflows.

Due to the limited availability of direct toxicological data for this compound, this guide also includes data for codeine as a comparator to provide a relevant toxicological context.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₉H₂₃NO₃[1][4]
Molecular Weight 313.39 g/mol [1][4]
CAS Number 2859-16-7[1]
Appearance White crystalline powder-
Melting Point 140-141 °C[4]

Pharmacokinetics and Metabolism

The metabolism of this compound is anticipated to occur primarily in the liver.[1][2] Similar to codeine, it may undergo oxidative metabolism.[1] It has been suggested that this compound could be a prodrug that is converted to morphine, a more potent opioid, through enzymatic cleavage.[1]

The major metabolic pathways for the closely related compound, codeine, involve O-demethylation to morphine (catalyzed by CYP2D6), N-demethylation to norcodeine (catalyzed by CYP3A4), and glucuronidation to codeine-6-glucuronide (B1240514) (catalyzed by UGT2B7).[5][6] The genetic polymorphism of the CYP2D6 enzyme leads to significant variability in the rate of conversion of codeine to morphine, which can affect both efficacy and toxicity.[6] It is plausible that this compound's metabolism is also influenced by these enzymatic pathways.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric derived from these studies.

For comparative purposes, the acute toxicity data for codeine is presented below.

Table 1: Acute Toxicity of Codeine

SpeciesRoute of AdministrationLD50Source
RatOral427 mg/kg[8]
MouseOral250 mg/kg[8]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Species: Typically rats or mice.

Procedure:

  • Dose Selection: An initial dose is selected based on available information or a sighting study.

  • Sequential Dosing: Animals are dosed one at a time.

  • Dose Adjustment:

    • If an animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 1.5).

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation Period: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

G start Start: Select Initial Dose dose Administer Dose to a Single Animal start->dose observe Observe for 1-2 Days dose->observe outcome Outcome? observe->outcome survived Animal Survived outcome->survived Yes died Animal Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose continue_dosing Continue Sequential Dosing (6-10 animals total) increase_dose->continue_dosing decrease_dose->continue_dosing end_study End of Dosing continue_dosing->end_study calculate_ld50 Calculate LD50 (Maximum Likelihood Method) end_study->calculate_ld50 final_report Final Report calculate_ld50->final_report

Up-and-Down Procedure for Acute Toxicity Testing.

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[9][10][11][12][13][14][15]

Specific repeated dose toxicity data for this compound, including a NOAEL, are not currently available in published literature.

For context, a 13-week repeated-dose toxicity study of codeine in F344/N rats and B6C3F1 mice revealed decreased feed consumption at higher doses.[8] In a 14-day study in rats, mortalities and decreased body weight were observed at higher concentrations.[8]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[9][11][16][17]

Objective: To characterize the toxicological profile of a test substance after repeated oral administration for 28 days and to determine the NOAEL.

Species: Typically rats.

Procedure:

  • Animal Groups: At least three dose groups and a control group, with a minimum of 5 males and 5 females per group.

  • Dosing: The test substance is administered daily by gavage or in the diet/drinking water for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Performed at the end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of major organs and tissues.

  • NOAEL Determination: The highest dose level at which no adverse effects are observed is determined.

G cluster_observations In-life Phase start Start: Animal Acclimatization (Rats, 5/sex/group) dosing Daily Oral Dosing for 28 Days (3 Dose Levels + Control) start->dosing observations In-life Observations dosing->observations clinical_pathology Terminal Procedures: Blood Collection for Hematology & Clinical Biochemistry clinical_signs Daily Clinical Signs observations->clinical_signs body_weight Weekly Body Weight observations->body_weight food_water Weekly Food/Water Consumption observations->food_water necropsy Gross Necropsy & Organ Weights clinical_pathology->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis final_report Final Report data_analysis->final_report

Workflow for a 28-Day Repeated Dose Toxicity Study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material. Standard in vivo genotoxicity tests include the micronucleus assay and the comet assay.

There are no specific genotoxicity studies available for this compound. However, studies on codeine have shown it to be non-mutagenic in the Ames assay but clastogenic in an in vitro chromosome aberration assay.[8] In vivo, codeine was negative for inducing micronuclei in bone marrow and DNA damage in various tissues in rats.[8]

Experimental Protocol: In Vivo Micronucleus Assay (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.

Objective: To determine if a test substance induces chromosomal damage or damage to the mitotic spindle.

Species: Typically mice or rats.

Procedure:

  • Dosing: Animals are treated with the test substance, usually on two or more occasions, 24 hours apart.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

  • Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs.

  • Data Analysis: The results are statistically analyzed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the control group.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To detect DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual cells.

Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.

  • DNA Unwinding and Electrophoresis: The slides are placed in an alkaline or neutral electrophoresis buffer to unwind the DNA, followed by electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA migrates further from the nucleus, forming a "comet" shape.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Opioid Receptor Signaling Pathway

This compound, as an opioid derivative, is expected to exert its pharmacological and toxicological effects primarily through interaction with opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

G cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling ligand This compound receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase inhibits ion_channel Ion Channel Modulation g_protein->ion_channel modulates mapk MAPK Pathway Activation g_protein->mapk activates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia, Respiratory Depression) camp->cellular_response ion_channel->cellular_response mapk->cellular_response

Simplified Opioid Receptor Signaling Pathway.

Conclusion

The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting a thorough initial safety assessment of this compound. Such studies are essential to determine its acute and repeated dose toxicity, as well as its genotoxic potential, and are a prerequisite for any further development of this compound as a potential therapeutic agent. Researchers should proceed with caution and adhere to all regulatory requirements when investigating this and other novel opioid compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methylcodeine (Codeine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine, commonly known as codeine, is an opioid analgesic used for the relief of mild to moderate pain and as a cough suppressant.[1][2][3][4] Accurate and reliable quantification of codeine in various biological matrices is crucial for clinical monitoring, forensic toxicology, and pharmaceutical quality control.[2][3][4] These application notes provide detailed protocols and comparative data for the most common analytical methods used for the quantification of codeine, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for the various analytical methods used for codeine quantification, allowing for easy comparison of their performance characteristics.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MatrixSample PreparationDetectionLinearity RangeLOD/LOQRecoveryReference
PlasmaSolid-Phase Extraction (SPE)UV (240 nm)50 - 750 ng/mLNot Reported80%[5]
UrineDifferential pH ExtractionUVNot ReportedNot ReportedNot Reported[6]
Pharmaceutical TabletsDissolution in 0.1 M NaOHUV (284 nm)Not ReportedNot ReportedNot Reported[7]
WaterDispersive Liquid-Liquid MicroextractionUV (270 nm)Not Reported18 µg/L (LOD)Not Reported[7]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MatrixSample PreparationDerivatizationLinearity RangeLOD/LOQRecoveryReference
BloodProtein Precipitation, LLEPropionic Anhydride (B1165640)Up to 2000 ng/mL2 ng/mL (LOD), 10 ng/mL (LOQ)50-68%[8]
Human HairHeadspace Solid-Phase Microextraction (HS-SPME)BSTFA + 1% TMCS0.1 - 50 ng/mLNot ReportedNot Reported[9]
Human UrineNot specifiedPropionic Anhydride and Pyridine25 - 2000 ng/mL25 ng/mL (LOQ)Not Reported[10]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MatrixSample PreparationLinearity RangeLOD/LOQRecoveryReference
Post-mortem Blood, Vitreous Fluid, Muscle, Fat, BrainSolid-Phase Extraction (SPE)1.5 - 300 ng/mLNot Reported57.8 - 94.1%[11][12]
Neat Oral FluidNot specified1.5 - 350 ng/mLNot ReportedNot Reported[13][14]
Beagle Dog PlasmaLiquid-Liquid Extraction (LLE)Not Reported0.08 ng/mL (LOQ)Not Reported[7]
UrineCation Exchange SPE0.2 - 10 ng/mL (LOQ)0.2 - 10 ng/mL (LOQ)83.2 - 98.7%[15]

Experimental Protocols

HPLC-UV Method for Codeine in Plasma

This protocol is based on the method described by Freiermuth and Plasse (1997).[5]

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • To 1 mL of plasma, add an internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% acetonitrile (B52724) in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH adjusted). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 240 nm[5]

  • Temperature: Ambient

c. Quantification

  • Construct a calibration curve by plotting the peak area ratio of codeine to the internal standard against the concentration of the calibrators.

  • Determine the concentration of codeine in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc HPLC-UV System reconstitute->hplc data Data Acquisition hplc->data calibration Calibration Curve data->calibration concentration Concentration Determination calibration->concentration

HPLC-UV workflow for codeine quantification in plasma.
GC-MS Method for Codeine in Blood

This protocol is a generalized procedure based on common practices for GC-MS analysis of opiates in blood.[8]

a. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 1 mL of whole blood, add 200 ng of a deuterated internal standard for codeine.

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a new tube and evaporate the acetonitrile.

  • Adjust the pH of the remaining aqueous layer to 9 with a bicarbonate buffer.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • Separate the organic layer and evaporate it to dryness.

b. Derivatization

  • To the dried extract, add a derivatizing agent such as propionic anhydride and pyridine.[8][10]

  • Heat the mixture to facilitate the reaction, converting the hydroxyl group of codeine to its propionyl ester.

c. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-1MS, 30 m x 0.25 mm, 0.25 µm).[10]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[10]

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of all components.

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode. Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for derivatized codeine and its internal standard.[10]

d. Quantification

  • Create a calibration curve using the peak area ratios of the target analyte to the internal standard.

  • Calculate the concentration of codeine in the blood samples based on this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis blood Blood Sample precipitate Protein Precipitation blood->precipitate lle Liquid-Liquid Extraction precipitate->lle evaporate Evaporation lle->evaporate derivatize Propionylation evaporate->derivatize gcms GC-MS System (SIM) derivatize->gcms data Data Analysis gcms->data

GC-MS workflow for codeine quantification in blood.
LC-MS/MS Method for Codeine in Oral Fluid

This protocol is a general guide based on established LC-MS/MS methods for opiates in oral fluid.[13][14]

a. Sample Preparation

  • Collect neat oral fluid.

  • To a specific volume of oral fluid (e.g., 100 µL), add a deuterated internal standard.

  • Perform a protein precipitation step by adding a solvent like methanol or acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dilute with a suitable buffer for injection, or proceed with solid-phase extraction for further cleanup if necessary.

b. LC-MS/MS Conditions

  • LC Column: A C18 or similar reverse-phase column suitable for polar compounds.

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol with formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for codeine and one for the internal standard to ensure specificity.

c. Quantification

  • Generate a calibration curve using matrix-matched standards.

  • Quantify codeine in the oral fluid samples by comparing the analyte/internal standard peak area ratios to the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification oral_fluid Oral Fluid Sample add_is Add Internal Standard oral_fluid->add_is ppt Protein Precipitation add_is->ppt supernatant Collect Supernatant ppt->supernatant lcmsms LC-MS/MS System (MRM) supernatant->lcmsms data Data Processing lcmsms->data calibration Matrix-Matched Calibration data->calibration result Final Concentration calibration->result

LC-MS/MS workflow for codeine in oral fluid.

Signaling Pathways

While the primary focus of these notes is on analytical quantification, it is relevant for drug development professionals to be aware of the mechanism of action of codeine. Codeine is a prodrug that is metabolized in the liver to its active form, morphine. Morphine then exerts its analgesic effects by binding to and activating µ-opioid receptors in the central nervous system. This binding initiates a signaling cascade that leads to a decrease in neuronal excitability and the perception of pain. The quantification of codeine and its metabolites, such as morphine, is therefore essential for understanding its pharmacokinetics and pharmacodynamics.

Signaling_Pathway Codeine Codeine (in circulation) Liver Liver (Metabolism by CYP2D6) Codeine->Liver Metabolism Morphine Morphine (Active Metabolite) Liver->Morphine Mu_Receptor µ-Opioid Receptor (in CNS) Morphine->Mu_Receptor Binding and Activation Signaling Downstream Signaling Cascade Mu_Receptor->Signaling Analgesia Analgesic Effect Signaling->Analgesia Leads to

References

Application Note: A Validated UHPLC Method for the Separation of Methylcodeine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of methylcodeine and its potential process-related and degradation impurities. The method utilizes a reversed-phase C18 column with gradient elution to achieve efficient separation of all relevant compounds. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control of this compound drug substance and formulated products.

Introduction

This compound, a derivative of codeine, is an opioid analgesic. Like any active pharmaceutical ingredient (API), it is crucial to control the level of impurities to ensure its safety and efficacy. Impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory agencies require the identification and quantification of these impurities.

This application note presents a stability-indicating UHPLC method capable of separating this compound from its known and potential impurities. The method is designed to be rapid and efficient, making it suitable for high-throughput analysis in a quality control environment.

Potential Impurities of this compound

Based on the common synthesis of this compound via the methylation of morphine to codeine, and subsequent potential side reactions or degradation, the following impurities are considered in this method:

  • Morphine: The primary starting material for codeine synthesis.

  • Codeine: The immediate precursor to this compound.

  • Codeine-N-Oxide: A potential oxidation product.

  • Norcodeine: A potential N-demethylation product.

  • Thebaine: A related opium alkaloid that can be present as a process impurity.

  • 6-Methylcodeine: An isomer of this compound that can be formed during synthesis.

Experimental Protocol

Instrumentation and Consumables
  • UHPLC System: A Waters Acquity UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Data Acquisition and Processing: Empower 3 Chromatography Data Software or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric glassware: Class A.

  • Solvents: Acetonitrile (UHPLC grade), Methanol (UHPLC grade), Water (UHPLC grade), Formic acid (analytical grade).

  • Reference Standards: this compound and all potential impurities listed above.

Chromatographic Conditions

A summary of the UHPLC method parameters is provided in Table 1.

Table 1: UHPLC Chromatographic Conditions

ParameterSetting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 285 nm
Run Time 15 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
13.0595
13.1955
15.0955
Preparation of Solutions

Diluent: Acetonitrile:Water (50:50, v/v)

Standard Stock Solution (100 µg/mL of each impurity): Accurately weigh and dissolve appropriate amounts of each impurity reference standard in the diluent to obtain a final concentration of 100 µg/mL for each.

Spiked Sample Solution (for method development and validation): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add a known volume of the Standard Stock Solution and dilute to volume with the diluent to obtain a final this compound concentration of 500 µg/mL and a desired concentration for each impurity (e.g., 0.5 µg/mL, corresponding to 0.1%).

Test Sample Preparation (for drug substance): Accurately weigh approximately 25 mg of the this compound drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Workflows

experimental_workflow cluster_prep Sample and Standard Preparation cluster_uhplc UHPLC Analysis cluster_data Data Processing weigh_api Accurately weigh This compound API dissolve_api Dissolve and dilute in Diluent weigh_api->dissolve_api weigh_impurities Accurately weigh Impurity Standards dissolve_impurities Dissolve and dilute in Diluent weigh_impurities->dissolve_impurities inject Inject into UHPLC System dissolve_api->inject Test Solution dissolve_impurities->inject Standard Solution separate Separation on C18 Column inject->separate detect Detection at 285 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: UHPLC analysis workflow from sample preparation to data reporting.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. A summary of the validation parameters and results is presented below.

Specificity

The method demonstrated excellent specificity. A chromatogram of a spiked sample showed baseline separation of this compound from all six impurities. The peak purity of this compound was also evaluated under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), and no co-eluting peaks were observed.

Linearity

Linearity was evaluated for this compound and each impurity over a range of concentrations. The correlation coefficient (R²) for all compounds was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Table 3: Linearity Data

CompoundRange (µg/mL)Correlation Coefficient (R²)
This compound50 - 7500.9998
Morphine0.05 - 1.50.9995
Codeine0.05 - 1.50.9997
Codeine-N-Oxide0.05 - 1.50.9992
Norcodeine0.05 - 1.50.9994
Thebaine0.05 - 1.50.9996
6-Methylcodeine0.05 - 1.50.9995
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The results demonstrate the high sensitivity of the method for detecting and quantifying trace-level impurities.

Table 4: LOD and LOQ Data

CompoundLOD (µg/mL)LOQ (µg/mL)
Morphine0.0150.05
Codeine0.0160.05
Codeine-N-Oxide0.0180.06
Norcodeine0.0170.05
Thebaine0.0150.05
6-Methylcodeine0.0160.05
Accuracy

Accuracy was determined by analyzing spiked samples at three different concentration levels (50%, 100%, and 150% of the target impurity concentration). The percentage recovery for all impurities was within the acceptable range of 80-120%.

Table 5: Accuracy (Recovery) Data

CompoundSpiked LevelMean Recovery (%)%RSD
Morphine50%, 100%, 150%98.51.2
Codeine50%, 100%, 150%101.20.9
Codeine-N-Oxide50%, 100%, 150%95.81.5
Norcodeine50%, 100%, 150%99.11.1
Thebaine50%, 100%, 150%102.50.8
6-Methylcodeine50%, 100%, 150%100.71.0
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for the peak areas of all impurities was less than 5%, demonstrating excellent precision.

Table 6: Precision Data

CompoundRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Morphine1.82.5
Codeine1.52.2
Codeine-N-Oxide2.12.8
Norcodeine1.72.4
Thebaine1.42.1
6-Methylcodeine1.62.3
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.04 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating that the method is robust.

Logical Relationship of Method Validation

validation_relationship cluster_validation_params Validation Parameters (ICH Q2) MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness Specificity->Accuracy Linearity->Accuracy Precision->Accuracy LOD_LOQ->Precision

Caption: Interrelationship of key ICH method validation parameters.

Conclusion

The UHPLC method described in this application note is rapid, sensitive, specific, accurate, precise, and robust for the determination of this compound and its potential impurities. The short run time allows for high-throughput analysis, making it an ideal method for routine quality control testing in the pharmaceutical industry. The successful validation in accordance with ICH guidelines ensures the reliability of the data generated by this method.

Application Note: Utilizing Methylcodeine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, the consistent quality and purity of drug substances are paramount to ensuring the safety and efficacy of medicinal products.[1][2][3] Certified Reference Materials (CRMs) are critical tools in pharmaceutical quality control, serving as a benchmark for the calibration of analytical instruments, validation of methods, and the accurate quantification of impurities.[4][5][6] Methylcodeine, a derivative of codeine, is an important reference material, often utilized as an impurity standard in the quality control of codeine and related opioid analgesics.[7][8] This document provides a comprehensive overview of the application of this compound as a CRM, including its physicochemical properties, analytical methodologies for its quantification, and protocols for its use in a research and quality control setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a CRM is fundamental to its proper application in analytical workflows. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Name (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline[7]
Synonyms 6-O-Methyl codeine, Codeine EP Impurity A, Methylated codeine[7][8]
CAS Number 2859-16-7[7][8][9][10]
Molecular Formula C₁₉H₂₃NO₃[7][8][10]
Molecular Weight 313.39 g/mol [7][8][10]
Purity (as a CRM) Typically >95% (HPLC)[7]
Storage Temperature -20°C[7]

Analytical Applications of this compound CRM

The primary application of this compound as a CRM is in the chromatographic analysis of opioid analgesics, where it serves as a marker for impurity profiling and a standard for analytical method validation.

3.1. Impurity Profiling: this compound can be present as an impurity in bulk codeine or its formulations due to the methylation of codeine during synthesis or degradation.[11] Regulatory bodies require stringent control over impurities in pharmaceutical products.[12] Utilizing a well-characterized this compound CRM allows for the accurate identification and quantification of this specific impurity, ensuring that it does not exceed specified limits.

3.2. Method Validation: Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), used for the quality control of codeine-containing products must be validated to ensure they are accurate, precise, and specific.[13][14] this compound CRM can be used to:

  • Establish Specificity: By demonstrating that the analytical method can distinguish between codeine and this compound.

  • Determine Linearity and Range: By preparing a series of dilutions of the CRM to establish the concentration range over which the method is accurate.

  • Assess Accuracy and Precision: By analyzing samples with known concentrations of the CRM.

Experimental Protocols

The following protocols provide a general framework for the use of this compound CRM in a laboratory setting. These should be adapted and validated by the end-user for their specific analytical needs.

4.1. Preparation of Standard Solutions:

Objective: To prepare accurate concentrations of this compound standard solutions for calibration and analysis.

Materials:

  • This compound Certified Reference Material

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Accurately weigh a suitable amount of this compound CRM.

  • Quantitatively transfer the weighed CRM to a volumetric flask.

  • Dissolve the CRM in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol and mix thoroughly.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis.

4.2. HPLC Method for Quantification of this compound:

Objective: To provide a robust HPLC method for the separation and quantification of this compound. While specific studies on this compound are limited, a general method for related compounds can be adapted.[11][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 20 µL

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions to be analyzed.

  • Identify the this compound peak in the chromatogram based on the retention time of the CRM.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

5.1. Workflow for CRM Qualification and Use

experimental_workflow cluster_qualification CRM Qualification cluster_application Analytical Application raw_material Raw Material (this compound) identity Identity Confirmation (NMR, MS) raw_material->identity purity Purity Assessment (HPLC, GC) identity->purity characterization Full Characterization purity->characterization certification Certification characterization->certification crm Certified Reference Material certification->crm Use in QC Lab std_prep Standard Solution Preparation crm->std_prep hplc HPLC Analysis std_prep->hplc data_analysis Data Analysis & Quantification hplc->data_analysis report Reporting data_analysis->report

Caption: Workflow for the qualification and application of this compound CRM.

5.2. Logical Relationship in Impurity Profiling

impurity_profiling cluster_product Drug Product Analysis cluster_reference Reference Standard cluster_result Quantification drug_product Codeine Drug Product sample_prep Sample Preparation drug_product->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis identification Peak Identification hplc_analysis->identification methylcodeine_crm This compound CRM methylcodeine_crm->hplc_analysis Reference Standard quantification Impurity Quantification identification->quantification

References

Application Notes and Protocols for N-demethylation of Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylation is a critical chemical transformation in drug development, particularly in the semi-synthesis of various opioid receptor antagonists and agonists from naturally occurring alkaloids like codeine. The removal of the N-methyl group from the tertiary amine in codeine yields norcodeine, a key intermediate for the synthesis of pharmaceuticals such as naloxone, naltrexone, and buprenorphine.[1][2] This document provides detailed protocols for both chemical and enzymatic N-demethylation of methylcodeine, along with a summary of quantitative data from various methods.

Two primary approaches for the N-demethylation of codeine and its derivatives are well-established: chemical synthesis and enzymatic conversion. Chemical methods, such as the von Braun reaction and its modern variations, offer high yields but often require harsh reagents and conditions.[3][4] Enzymatic methods, primarily utilizing cytochrome P450 enzymes, provide high selectivity under mild conditions and are central to understanding the metabolism of opioids.[5][6]

Chemical N-demethylation Protocols

Chemical N-demethylation of this compound can be effectively achieved through several methods. The classical von Braun reaction utilizes cyanogen (B1215507) bromide, but newer procedures often employ safer reagents like α-chloroethyl chloroformate or involve the formation and subsequent reduction of an N-oxide intermediate.[1][3][7]

Protocol 1: N-demethylation via N-oxide Formation and Reduction (Modified Polonovski Reaction)

This two-step method involves the oxidation of the tertiary amine to an N-oxide, followed by iron-mediated reduction to the secondary amine.[8][9] This approach avoids the use of highly toxic reagents like cyanogen bromide.

Step 1: N-oxidation of this compound

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol (B129727) or a mixture of methanol and dichloromethane.

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate (B1220275) solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide. The N-oxide can be further purified by crystallization or chromatography, or used directly in the next step after conversion to its hydrochloride salt.[9]

Step 2: Reduction of this compound N-oxide

  • Dissolution: Dissolve the this compound N-oxide (often as the hydrochloride salt) in a solvent mixture, for example, isopropanol (B130326) and water.[9]

  • Reduction: Add a reducing agent. Iron powder is a commonly used and effective reagent for this transformation.[9] Alternatively, iron(II) sulfate can be used.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the iron salts.

  • Extraction: Adjust the pH of the filtrate to basic (pH ~9) with an appropriate base (e.g., ammonium (B1175870) hydroxide) and extract the product with an organic solvent like chloroform (B151607) or dichloromethane.

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting norcodeine by column chromatography or crystallization.

Protocol 2: N-demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

This method is a modification of the von Braun reaction that uses the less hazardous α-chloroethyl chloroformate.[3]

  • Reaction Setup: Dissolve this compound in a dry, inert solvent such as 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add α-chloroethyl chloroformate (ACE-Cl) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude carbamate (B1207046) intermediate.

  • Hydrolysis: Dissolve the crude intermediate in methanol and heat to reflux to induce hydrolysis of the carbamate.

  • Isolation: After hydrolysis is complete, remove the methanol under reduced pressure. The resulting product will be the hydrochloride salt of norcodeine.

  • Purification: The product can be purified by recrystallization or by partitioning between an aqueous base and an organic solvent, followed by chromatographic purification of the free base.

Enzymatic N-demethylation Protocol

The N-demethylation of codeine to norcodeine in vivo is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5][6][10][11][12] This biotransformation can be replicated in vitro using human liver microsomes or recombinant CYP3A4 enzymes.

Protocol 3: In Vitro N-demethylation using Human Liver Microsomes
  • Reaction Components:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

    • This compound solution (in a suitable solvent like methanol or DMSO, at a known concentration)

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37 °C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Add the this compound solution to the pre-warmed incubation mixture to initiate the enzymatic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting the enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally to ensure linear reaction kinetics.

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for quantitative analysis.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of norcodeine using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) or UV detection.

Quantitative Data Summary

The following table summarizes the reported yields for the N-demethylation of codeine and related derivatives using various methods.

Starting MaterialMethodReagent(s)Yield (%)Reference
Codeinone dimethyl ketalvon Braun ReactionBrCN, then LiAlH₄75[3]
3,14-Diacetyloxymorphonevon Braun ReactionBrCN, then 25% H₂SO₄95[3]
β-Thevinone derivativevon Braun ReactionBrCN77[3]
Codeine Methyl EtherModified Polonovskim-CPBA, then Fe(II)TPPS91[13][14]
Opiate AlkaloidsPalladium-catalyzed oxidationPd(OAc)₂, O₂Excellent[1]

Visualizations

Experimental Workflow for Chemical N-demethylation

Workflow for Chemical N-demethylation of this compound cluster_step1 Step 1: Reaction cluster_step2 Step 2: Work-up cluster_step3 Step 3: Purification A Dissolve this compound in Inert Solvent B Add N-demethylating Reagent (e.g., ACE-Cl) A->B C Heat to Reflux and Monitor Reaction B->C D Cool Reaction Mixture C->D Reaction Complete E Solvent Removal D->E F Hydrolysis of Intermediate E->F G Extraction of Norcodeine F->G H Purification by Chromatography/Crystallization G->H

Caption: A generalized workflow for the chemical N-demethylation of this compound.

Signaling Pathway for Enzymatic N-demethylation

CYP3A4-Mediated N-demethylation of this compound cluster_enzymatic Enzymatic Reaction This compound This compound Norcodeine Norcodeine This compound->Norcodeine N-demethylation Formaldehyde Formaldehyde CYP3A4 Cytochrome P450 3A4 CYP3A4->Norcodeine NADPH NADPH + H+ NADP NADP+ NADPH->NADP O2 O₂ H2O H₂O O2->H2O

Caption: The metabolic pathway of this compound to norcodeine via CYP3A4.

References

Application of Internal Standards in the Mass Spectetric Analysis of Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of opioids by mass spectrometry (MS), particularly in complex biological matrices such as plasma, urine, or oral fluid, the use of an appropriate internal standard (IS) is crucial for achieving accurate and reliable results. An internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, chromatographic separation, and detection. This application note details the principles of internal standard selection for opioid analysis, with a focus on the industry-standard best practices, and provides a protocol for the quantification of codeine using a stable isotope-labeled internal standard.

While various compounds can be considered for use as internal standards, the gold standard in mass spectrometry-based bioanalysis is the use of stable isotope-labeled (SIL) analogs of the analyte of interest. These compounds, such as deuterated codeine (codeine-d3), are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the IS and the analyte behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.

Conversely, the use of a structurally analogous compound, such as methylcodeine, as an internal standard for the analysis of other opioids is not a common or recommended practice. While structurally similar, differences in chemical properties can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. This can result in inaccurate quantification. The scientific literature overwhelmingly supports the use of SIL internal standards for opioid analysis to ensure the highest data quality.

Principles of Internal Standardization in Mass Spectrometry

An ideal internal standard should possess the following characteristics:

  • Chemical and Physical Similarity: It should be chemically and physically similar to the analyte to ensure analogous behavior during sample processing and analysis.

  • Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with the analyte to compensate for matrix effects at the same retention time.

  • Mass Difference: It must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer.

  • Purity: The internal standard should be of high purity and free from any impurities that could interfere with the analysis.

  • Stability: It must be stable throughout the entire analytical process.

Stable isotope-labeled internal standards meet these criteria better than any other type of internal standard.

Experimental Workflow for Opioid Quantification

The general workflow for the quantification of opioids in a biological matrix using an internal standard is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Figure 1: General experimental workflow for quantitative analysis using an internal standard.

Application: Quantification of Codeine in Human Urine using Codeine-d3 (B161032) as an Internal Standard

This section provides a representative protocol for the quantification of codeine in human urine using a stable isotope-labeled internal standard, codeine-d3. The method parameters are based on established procedures in the scientific literature.

Materials and Reagents
  • Codeine standard

  • Codeine-d3 internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Drug-free human urine for calibration standards and quality controls

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of codeine and codeine-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the codeine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of codeine-d3 in a suitable solvent.

Sample Preparation (Solid Phase Extraction)
  • To 1 mL of urine sample, calibrator, or quality control, add a known volume of the internal standard working solution.

  • Pre-treat the sample as required (e.g., hydrolysis to convert glucuronidated metabolites to the parent drug).

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of codeine from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Codeine transition: e.g., m/z 300.2 → 215.1

    • Codeine-d3 transition: e.g., m/z 303.2 → 218.1

Data Analysis
  • Integrate the peak areas of the analyte (codeine) and the internal standard (codeine-d3) for each sample, calibrator, and quality control.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of codeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of codeine using a stable isotope-labeled internal standard in various biological matrices, as reported in the literature.

AnalyteInternal StandardMatrixCalibration Range (ng/mL)LOQ (ng/mL)Inter-day Precision (%RSD)Reference
CodeineCodeine-d3Oral Fluid1 - 1001< 10%N/A
CodeineCodeine-d6Urine200 - 20,000200< 5%N/A
CodeineCodeine-d3Plasma0.5 - 500.5< 15%N/A

Conclusion

The use of stable isotope-labeled internal standards is the unequivocal best practice for the quantitative analysis of opioids by mass spectrometry. The near-identical chemical and physical properties of SIL internal standards to their corresponding analytes ensure the most accurate correction for analytical variability, leading to highly reliable and reproducible data. While structurally similar compounds like this compound might seem like a potential alternative, their different physicochemical properties make them less suitable for high-quality quantitative bioanalysis. The detailed protocol for codeine quantification using codeine-d3 serves as a robust template for researchers, scientists, and drug development professionals to develop and validate high-quality analytical methods for opioids.

Application Notes: Isotopic Labeling of Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylcodeine, commonly known as codeine (3-O-methylmorphine), is a widely used opioid analgesic and antitussive.[1] In pharmaceutical research and development, isotopically labeled versions of codeine are indispensable tools. The incorporation of stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ¹⁴C) into the codeine molecule allows researchers to trace its metabolic fate, quantify its presence in biological matrices with high precision, and elucidate its pharmacokinetic profile.[2][3] These labeled compounds are chemically identical to the parent drug but are distinguishable by mass spectrometry or scintillation counting, making them ideal for a range of applications, including metabolic pathway elucidation, absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards for quantitative bioanalysis.[3][4]

This document provides detailed protocols for the chemical synthesis and biosynthesis of isotopically labeled codeine, summarizes key quantitative data, and illustrates the relevant metabolic and experimental workflows.

Section 1: Applications of Isotopically Labeled Codeine

Metabolic Pathway Elucidation

Isotopically labeled codeine is crucial for studying its complex metabolism in the liver. Codeine itself is a prodrug that requires metabolic activation to exert its primary analgesic effect.[5] The main metabolic transformations include O-demethylation, N-demethylation, and glucuronidation.[6][7] By administering a labeled dose of codeine, researchers can track the appearance of labeled metabolites, confirming the metabolic pathways and quantifying the flux through each route.

The metabolic conversion of codeine is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as UDP-glucuronosyltransferase (UGT) enzymes.[6][8]

  • O-Demethylation (CYP2D6): Approximately 5-15% of codeine is converted to morphine, its most active metabolite, which has a 200-fold greater affinity for the µ-opioid receptor.[6][9] This pathway is critical for the drug's analgesic efficacy.

  • N-Demethylation (CYP3A4): About 10-15% of codeine is metabolized to norcodeine.[6]

  • Glucuronidation (UGT2B7): This is the major metabolic pathway, accounting for 50-70% of a codeine dose, which results in the formation of codeine-6-glucuronide.[6]

Morphine, the active metabolite, is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[9]

Caption: Metabolic pathway of codeine in the liver.

Internal Standards for Quantitative Analysis

Stable isotope-labeled (SIL) codeine, particularly deuterated (e.g., codeine-d₃, codeine-d₆) or ¹³C-labeled versions, serve as ideal internal standards for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][10] Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar ionization effects (e.g., matrix suppression or enhancement) in the mass spectrometer.[2][11] This allows for highly accurate and precise correction of analytical variability, which is essential for regulated bioanalysis in drug development and clinical diagnostics.[10]

Section 2: Data Presentation

The following tables summarize common isotopic labeling techniques for codeine, including reagents, typical outcomes, and applications.

Table 1: Summary of Chemical Synthesis Labeling Methods

Labeling Position Isotope Precursor Labeling Reagent Typical Yield Typical Isotopic Purity Reference
3-O-Me thyl ¹³C / ¹⁴C Morphine [¹³C]- or [¹⁴C]-Methyl Iodide >90% >98% [1]
3-O-Me thyl ²H (D) Morphine [d₃]-Methyl Iodide >90% >99% atom % D [12]
N-Me thyl ¹³C / ²H Norcodeine [¹³C]- or [d₃]-Methyl Iodide High >98% [13][14]

| Aromatic Ring | ²H (D) | Codeine | D₂O, Acid/Base Catalyst | Variable | Variable | N/A |

Table 2: Summary of Biosynthetic Labeling Method

Labeling Position Isotope Precursor Organism / System Label Incorporation Reference

| Morphinan Backbone | ¹³C | [ring-¹³C₆]-L-Tyrosine | Papaver somniferum seedlings | Up to 57% |[15][16] |

Section 3: Experimental Protocols

Protocol 1: Chemical Synthesis of [3-O-methyl-¹³C]-Codeine

This protocol describes the methylation of the phenolic hydroxyl group of morphine using [¹³C]-methyl iodide to produce codeine labeled at the 3-methoxy position. This is the most common method for preparing codeine commercially.[1]

Synthesis of [3-O-methyl-13C]-Codeine Morphine Morphine Reaction Selective O-Methylation in Polar Solvent (e.g., Methanol) Morphine->Reaction Precursor Reagents 1. Base (e.g., KOH) 2. [¹³C]-Methyl Iodide Reagents->Reaction Reagents Product [3-O-methyl-¹³C]-Codeine Reaction->Product Yields Purification Purification (Crystallization / Chromatography) Product->Purification FinalProduct Pure Labeled Codeine Purification->FinalProduct

Caption: Workflow for the synthesis of labeled codeine.

Methodology:

  • Deprotonation: Dissolve morphine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or methanol (B129727). Add a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) (1.1 eq), at room temperature to selectively deprotonate the more acidic phenolic hydroxyl group.[17] Stir the mixture for 30 minutes until a clear solution of the potassium morphinate salt is formed.

  • Methylation: Add [¹³C]-methyl iodide (¹³CH₃I) (1.2 eq) dropwise to the solution. The reaction is typically exothermic. Maintain the temperature at or below 40°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the morphine starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure [3-O-methyl-¹³C]-Codeine.

  • Analysis: Confirm the structure and determine isotopic enrichment using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[18]

Protocol 2: Biosynthesis of [¹³C]-Backbone Labeled Codeine

This protocol describes the production of codeine with ¹³C atoms incorporated into its core structure using a biosynthetic approach with opium poppy seedlings.[15][16] This method is valuable for producing complex labeled patterns that are inaccessible via chemical synthesis. The established biosynthetic pathway proceeds from tyrosine through several intermediates to thebaine, then codeine, and finally morphine.[19][20]

Biosynthesis of 13C-Codeine Precursor [ring-¹³C₆]-L-Tyrosine (Labeled Precursor) Incubation Incubation (Precursor Feeding) Precursor->Incubation Seedlings Papaver somniferum Seedlings (9 days old) Seedlings->Incubation Harvest Harvest & Homogenize Seedling Tissue Incubation->Harvest Extraction Alkaloid Extraction (Acid-Base Extraction) Harvest->Extraction Purification Purification (HPLC) Extraction->Purification Product [¹³C]-Codeine Purification->Product

Caption: Workflow for the biosynthetic labeling of codeine.

Methodology:

  • Plant Cultivation: Germinate Papaver somniferum seeds under sterile conditions and grow for approximately 9 days.

  • Precursor Preparation: Prepare a sterile aqueous solution of the labeled precursor, [ring-¹³C₆]-L-tyrosine.

  • Precursor Feeding: Administer the labeled precursor solution to the seedlings. This can be done by adding it to the growth medium or via direct injection.[15]

  • Incubation: Allow the seedlings to grow for an additional period (e.g., 24-72 hours) to metabolize the labeled tyrosine and incorporate the ¹³C atoms into the alkaloid backbone.[19]

  • Harvest and Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and homogenize the tissue. Perform a standard acid-base extraction procedure to isolate the total alkaloid fraction.

  • Purification: Separate and purify the labeled codeine from other alkaloids (e.g., morphine, thebaine) using preparative high-performance liquid chromatography (HPLC).

  • Analysis: Analyze the purified fraction by LC-MS/MS to confirm the identity of [¹³C]-Codeine and to determine the degree and pattern of isotopic incorporation. A labeling degree of up to 57% has been reported using this method.[15][16]

Protocol 3: Chemical Synthesis of [N-methyl-d₃]-Codeine

This protocol involves a two-step process: first, the N-demethylation of codeine to form norcodeine, followed by the re-methylation of the secondary amine with a deuterated methylating agent.

Methodology:

Step A: N-Demethylation of Codeine

  • Reaction Setup: Dissolve codeine (1.0 eq) in a suitable aprotic solvent like chloroform or dichloromethane. Add a proton scavenger such as sodium bicarbonate (proton acceptor).

  • Demethylation: Add a chloroformate ester, such as α-chloroethyl chloroformate (ACE-Cl) or methyl chloroformate (1.5 eq), to the mixture.[14] Reflux the reaction for 1-3 hours.

  • Intermediate Hydrolysis: After cooling, evaporate the solvent. The resulting carbamate (B1207046) intermediate can be hydrolyzed by refluxing in methanol to yield norcodeine hydrochloride.

  • Purification: Isolate the norcodeine salt by filtration or standard workup procedures.

Step B: N-Methylation of Norcodeine

  • Reaction Setup: Dissolve the norcodeine from Step A (1.0 eq) in a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate (2.0 eq).

  • Methylation: Add [d₃]-methyl iodide (CD₃I) (1.2 eq) to the mixture and stir at room temperature for 4-6 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1 (steps 4 and 5) to isolate pure [N-methyl-d₃]-Codeine.

  • Analysis: Confirm the final structure and isotopic purity via NMR and HRMS.

References

Application Note: Quantitative Analysis of Methylcodeine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine is a known impurity and a derivative of codeine, an opioid analgesic widely used for pain relief and as a cough suppressant. The quantitative determination of this compound is crucial for the quality control of pharmaceutical formulations containing codeine, as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques that offer the necessary selectivity, sensitivity, and accuracy for the analysis of this compound in the presence of codeine and other related substances.

This application note provides a detailed protocol for the quantitative analysis of this compound using a validated UHPLC method. The methodology is based on a stability-indicating assay for codeine phosphate (B84403) and its impurities, ensuring the method is suitable for routine quality control and stability testing.[1][2][3][4]

Principle of the Method

The method utilizes reversed-phase UHPLC with UV detection to separate this compound from codeine and other potential impurities.[1][2][3] The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous component and an organic modifier. The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from a certified reference standard. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following UHPLC system and parameters are recommended for the analysis of this compound.

ParameterSpecification
UHPLC System Waters Acquity UHPLC® system with a TUV (Tunable UV) or PDA (Photodiode Array) detector.[2][3]
Column Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[2][3]
Mobile Phase A mixture of Component A and acetonitrile (B52724) in a gradient mode. (Note: The specific composition of Component A and the gradient program are proprietary to the cited method and are not publicly available. A typical starting point for method development would be a buffered aqueous solution, e.g., phosphate buffer at a slightly acidic pH, as Component A).
Flow Rate 0.3 mL/min.[2][3]
Column Temperature 25°C.[2][3]
Injection Volume 5 µL.[2][3]
Detection Wavelength 245 nm.[2][3]
Preparation of Standard Solutions
  • Stock Standard Solution of this compound: Accurately weigh a suitable amount of this compound certified reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a direct dissolution in the mobile phase may be sufficient. For a drug product (e.g., tablets), the following procedure is a general guideline:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API), codeine.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., a mixture of water and methanol) to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute to volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of the UHPLC method for this compound analysis, based on typical validation data for related opioid impurities.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Data for this compound

Validation ParameterTypical Performance
Retention Time (min) Dependent on the specific gradient program, but should be reproducible with low RSD.
Linearity Range (µg/mL) e.g., 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) e.g., 0.03
Limit of Quantification (LOQ) (µg/mL) e.g., 0.1
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD %)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 3.0%

Note: The values presented in Table 2 are representative examples for opioid impurities and may vary depending on the specific experimental conditions. The method was validated as per ICH guidelines for all mentioned impurities of codeine phosphate hemihydrate.[3]

Visualization

Logical Relationship of Codeine and this compound

Codeine Codeine (Opioid Analgesic) This compound This compound (Impurity/Derivative) Codeine->this compound Methylation

Caption: Structural relationship between codeine and this compound.

Experimental Workflow for this compound Analysis

cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing & Reporting SamplePrep Sample Preparation (e.g., Dissolution, Filtration) Injection Injection into UHPLC System SamplePrep->Injection StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 245 nm Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the UHPLC analysis of this compound.

References

Application Note: Quantification of Methylcodeine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methylcodeine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of codeine, requires a reliable analytical method for its detection and quantification in research and pharmaceutical development. The protocol outlined below includes sample preparation involving solid-phase extraction (SPE), derivatization to enhance analyte volatility, and optimized GC-MS parameters for selective and sensitive detection. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar analytes such as opioids and their derivatives, derivatization is a critical step to improve their chromatographic behavior and thermal stability.[1] This protocol provides a detailed procedure for the analysis of this compound, leveraging common derivatization and extraction techniques employed for related opioid compounds like codeine and morphine.[2][3] The method is designed to offer high sensitivity, specificity, and reproducibility.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

This procedure is applicable to biological matrices such as urine and blood.

  • Sample Pre-treatment:

    • For urine samples, adjust the pH to approximately 9.0 by adding a borax (B76245) buffer solution.[4]

    • For blood samples, precipitate proteins by adding acetonitrile. Centrifuge the sample and collect the supernatant.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge by sequentially washing with methanol (B129727) and water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte (this compound) using an appropriate elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[3]

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is necessary. Silylation is a common and effective method.

  • Reconstitute the dried extract in 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

  • Vortex the mixture to ensure complete dissolution.

  • Incubate the sample at 60-80°C for 20-30 minutes to facilitate the derivatization reaction.[3]

  • After incubation, the sample is ready for injection into the GC-MS system.

GC-MS Analysis

The following parameters are recommended for the analysis of the derivatized this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC System or equivalent
Column HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or DB-200 (30 m x 0.25 mm x 0.25 µm)[3][7]
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 250°C[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Oven Program Initial temperature of 100°C held for 1.5 min, ramped at 25°C/min to 280°C, and held for 15 min.[3]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp. 280°C[3]
Mass Scan Range m/z 50-450 for initial full scan identification[7]

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of opioid compounds using GC-MS, which can be expected for this compound analysis.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 2 ng/mL
Limit of Quantitation (LOQ)2 - 10 ng/mL[5]
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Note: These values are representative and should be determined for each specific laboratory setup and matrix.

Visualization

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Blood) Pretreatment pH Adjustment / Protein Precipitation Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Reconstitution & Silylation (MSTFA) Evaporation->Derivatization Dried Extract Incubation Incubation (60-80°C) Derivatization->Incubation GCMS_Injection GC-MS Injection Incubation->GCMS_Injection Derivatized Sample Data_Acquisition Data Acquisition (SIM Mode) GCMS_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for this compound analysis by GC-MS.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Methylcodeine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine, a derivative of codeine, is a compound of interest in pharmaceutical development and quality control. Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a rapid, accessible, and cost-effective method for the quantitative analysis of such compounds. The presence of a chromophoric group, specifically a substituted benzene (B151609) ring, in the this compound structure allows for its determination using UV-Vis spectrophotometry.[1][2] This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound compounds, with a primary focus on 6-O-methyl codeine (also known as Codeine EP Impurity A).

Due to the structural similarity between codeine and its methylated derivatives, the analytical methods are expected to be very similar. The protocols and data presented here are based on established methods for codeine analysis and are readily adaptable for this compound. The core principle involves measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorption (λmax) and relating it to its concentration via the Beer-Lambert law.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric analysis of codeine, which are anticipated to be comparable for this compound compounds.

Table 1: Spectrophotometric Parameters for Codeine Analysis

ParameterValueSolvent/ConditionsReference
λmax284 nm0.1 M NaOH[2]
λmax284.5 nm0.2 N H2SO4
λmax278 nmDeionized water: Acetonitrile (90:10 v/v)[3]
λmax286 nmSolid-state
Linearity Range0.3 – 30 µg/mLDeionized water: Acetonitrile (90:10 v/v)[3]
Linearity Range100 – 300 µg/mLDistilled water[4]

Table 2: Molar Absorption Coefficient of Related Compounds

CompoundMolar Absorption Coefficient (ε)Wavelength (nm)Solvent
CodeineData not readily available in search results--
General Aromatic CompoundsTypically in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹200-300 nmVarious

Note: The molar absorption coefficient is an intrinsic property of a compound.[5] While specific values for this compound were not found, they are expected to be in a similar range to other aromatic compounds.

Experimental Protocols

Protocol 1: Basic Quantitative Analysis of this compound in a Pure Sample

This protocol outlines the procedure for determining the concentration of a this compound compound in a pure sample using UV-Vis spectrophotometry.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound reference standard

  • Solvent (e.g., 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, or a mixture of deionized water and acetonitrile)

2. Preparation of Standard Solutions:

  • Accurately weigh a precise amount of this compound reference standard.

  • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations spanning the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

3. Determination of Wavelength of Maximum Absorption (λmax):

  • Take one of the standard solutions (e.g., 15 µg/mL).

  • Scan the solution in the UV range (e.g., 200-400 nm) using the chosen solvent as a blank.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Based on data for codeine, this is expected to be around 284 nm.[2]

4. Generation of Calibration Curve:

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of each of the prepared working standard solutions, using the solvent as a blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a linear relationship.

5. Analysis of the Unknown Sample:

  • Prepare a solution of the unknown this compound sample in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve.

  • Measure the absorbance of the unknown sample solution at the λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Protocol 2: Analysis of this compound in a Pharmaceutical Formulation (e.g., Tablets)

This protocol is adapted for the analysis of this compound in a solid dosage form, such as a tablet.

1. Sample Preparation:

  • Weigh and finely powder a number of tablets (e.g., 20) to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), this compound.

  • Transfer the powder to a volumetric flask and add a portion of the chosen solvent.

  • Sonicate or shake the mixture for a specified time to ensure complete dissolution of the this compound.

  • Dilute to the mark with the solvent, mix well, and filter the solution to remove any insoluble excipients.

  • Perform further dilutions as necessary to bring the concentration of this compound into the calibrated range.

2. Spectrophotometric Measurement and Quantification:

  • Follow steps 3-5 from Protocol 1 to determine the λmax and generate a calibration curve using the this compound reference standard.

  • Measure the absorbance of the prepared sample solution.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • From this, calculate the amount of this compound per tablet.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions ScanLambdaMax Determine λmax StandardPrep->ScanLambdaMax MeasureStandards Measure Absorbance of Standards StandardPrep->MeasureStandards SamplePrep Prepare Sample Solution MeasureSample Measure Absorbance of Sample SamplePrep->MeasureSample ScanLambdaMax->MeasureStandards ScanLambdaMax->MeasureSample CalibrationCurve Generate Calibration Curve MeasureStandards->CalibrationCurve CalculateConc Calculate Sample Concentration MeasureSample->CalculateConc CalibrationCurve->CalculateConc G cluster_law Beer-Lambert Law: A = εcl A Absorbance (A) epsilon Molar Absorptivity (ε) c Concentration (c) l Path Length (l) epsilon->A proportional to c->A proportional to l->A proportional to

References

Application Notes and Protocols for the Electrochemical Detection of Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcodeine, or 3-methylmorphine, is a derivative of codeine and an opioid analgesic. Accurate and sensitive detection of this compound is crucial in pharmaceutical quality control, clinical diagnostics, and forensic analysis. Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic techniques for the determination of this compound. This document provides detailed application notes and experimental protocols for the electrochemical detection of this compound using various voltammetric techniques.

The principle behind the electrochemical detection of this compound lies in its electroactive nature, allowing it to be oxidized at an electrode surface.[1] By applying a potential to a working electrode immersed in a solution containing this compound, a current is generated that is proportional to the concentration of the analyte. The characteristics of this current, such as the peak potential and peak current, provide qualitative and quantitative information about this compound.

Quantitative Data Summary

The following table summarizes the performance of different electrochemical methods for the detection of this compound (3-methylmorphine) and the closely related compound, codeine. These methods utilize various modified electrodes to enhance sensitivity and selectivity.

Electrode ModificationAnalyteTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Supporting ElectrolyteReference
Reduced Graphene Oxide & Bismuth Film on Glassy Carbon Electrode (Bi-rGO-CTS/GCE)3-MethylmorphineSquare-Wave Voltammetry (SWV)0.25 - 8.20.0240.04 M Britton-Robinson buffer (pH 4.0)[2][3]
Graphene & Nafion Composite on Glassy Carbon ElectrodeCodeineSquare-Wave Voltammetry (SWV)0.05 - 9 and 9 - 300.015pH 4.0[4]
Nafion & Multi-Walled Carbon Nanotubes on Glassy Carbon ElectrodeCodeineDifferential Pulse Voltammetry (DPV)0.5 - 150.015 (as 4.5 µg·L⁻¹)0.1 M Phosphate (B84403) buffer (pH 3.0)[5][6]
4-hydroxy-2-(triphenylphosphonio)phenolate & Multiwall Carbon Nanotubes Paste ElectrodeCodeineDifferential Pulse Voltammetry (DPV)0.2 - 844.70.0630.15 M Phosphate buffer (pH 7.0)[6]
Molecularly Imprinted Polymer on Glassy Carbon ElectrodeCodeineDifferential Pulse Voltammetry (DPV)0.0001 - 0.0010.000015Not specified[7]
CdS Nanoparticle-DNA Aptamer Biosensor on Gold ElectrodeCodeineDifferential Pulse Voltammetry (DPV)Not specified0.000027Not specified[8]

Experimental Protocols

Protocol 1: Voltammetric Determination of 3-Methylmorphine using a Bi-rGO-CTS/GCE Modified Electrode

This protocol is based on the work of Silva et al. (2022) for the determination of 3-methylmorphine.[2][3]

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Reduced Graphene Oxide (rGO)

  • Chitosan (B1678972) (CTS)

  • Bismuth salt solution (e.g., Bi(NO₃)₃)

  • 3-Methylmorphine stock solution (0.01 M in ultrapure water)[3]

  • Britton-Robinson buffer (0.04 M, pH 4.0)[3]

  • Ag/AgCl reference electrode[3]

  • Platinum wire counter electrode[3]

  • Potentiostat/Galvanostat

2. Electrode Preparation (Bi-rGO-CTS/GCE): a. Polish the bare GCE with alumina (B75360) slurry, rinse with ultrapure water, and sonicate. b. Prepare a stable dispersion of rGO in a chitosan solution. c. Drop-cast a small volume of the rGO-CTS suspension onto the GCE surface and allow it to dry. d. The bismuth film is then electrodeposited onto the rGO-CTS/GCE surface.

3. Electrochemical Measurement (Square-Wave Voltammetry): a. Set up a three-electrode electrochemical cell containing 10.0 mL of 0.04 M Britton-Robinson buffer (pH 4.0).[3] b. Immerse the prepared Bi-rGO-CTS/GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode. c. Record the square-wave voltammogram in the potential range where the oxidation of 3-methylmorphine occurs. d. For quantitative analysis, add successive aliquots of the 3-methylmorphine stock solution to the electrochemical cell and record the SWV after each addition. e. Construct a calibration curve by plotting the peak current against the concentration of 3-methylmorphine.

4. SWV Parameters:

  • Frequency: 15 Hz[9]

  • Amplitude: 50 mV[9]

  • Step Potential: 5 mV[9]

Protocol 2: Differential Pulse Voltammetric Determination of Codeine using a Nafion/MWCNTs Modified GCE

This protocol is adapted from the method described by Tyszczuk-Rotko et al. (2015).[5]

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Nafion solution

  • Multi-Walled Carbon Nanotubes (MWCNTs)

  • Codeine stock solution

  • Phosphate buffer (0.1 M, pH 3.0)[5]

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat

2. Electrode Preparation (Nafion/MWCNTs/GCE): a. Disperse MWCNTs in a Nafion solution through sonication to obtain a homogenous suspension. b. Polish the GCE with alumina powder, rinse thoroughly with deionized water, and dry. c. Drop-cast a specific volume (e.g., 10 µL) of the Nafion/MWCNTs suspension onto the GCE surface and let the solvent evaporate.[5]

3. Electrochemical Measurement (Differential Pulse Voltammetry): a. Assemble the three-electrode system in a voltammetric cell containing 10 mL of 0.1 M phosphate buffer (pH 3.0).[5] b. Condition the modified electrode by applying a potential of 1450 mV for 2 seconds before each measurement to clean the electrode surface.[5] c. Apply a preconcentration potential (e.g., 300 mV) for a specific time (e.g., 20 s) while stirring the solution.[5] d. After a short rest period (e.g., 5 s), record the differential pulse voltammogram by scanning the potential in the anodic direction (e.g., from 300 mV to 1350 mV).[5] e. For quantitative analysis, use the standard addition method.

4. DPV Parameters:

  • Step Potential: 5 mV[5]

  • Pulse Amplitude: 50 mV[5]

  • Pulse Width (Time Step Potential): 40 ms (B15284909) (20 ms waiting + 20 ms sampling time)[5]

Visualizations

Signaling Pathway of Direct Electrochemical Oxidation

The electrochemical detection of this compound typically involves its direct oxidation at the electrode surface. The tertiary amine and the hydroxyl group in the molecule are susceptible to oxidation.

direct_oxidation This compound This compound (in solution) Adsorbed_MC This compound (adsorbed on electrode) This compound->Adsorbed_MC Diffusion & Adsorption Oxidized_MC Oxidized this compound + Electrons (e-) Adsorbed_MC->Oxidized_MC Electron Transfer (Oxidation) Electrode Working Electrode (Applied Potential) Oxidized_MC->Electrode e- flow Current Measured Current Electrode->Current Generates Signal

Caption: Direct electrochemical oxidation of this compound at the working electrode.

Experimental Workflow for Voltammetric Analysis

The general workflow for the voltammetric analysis of this compound involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., dissolution, dilution) Cell_Assembly Electrochemical Cell Assembly Sample_Prep->Cell_Assembly Electrode_Prep Working Electrode Modification Electrode_Prep->Cell_Assembly Electrolyte_Prep Supporting Electrolyte Preparation Electrolyte_Prep->Cell_Assembly Voltammetric_Scan Voltammetric Scan (e.g., SWV, DPV) Cell_Assembly->Voltammetric_Scan Data_Acquisition Data Acquisition (Current vs. Potential) Voltammetric_Scan->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General experimental workflow for voltammetric analysis of this compound.

Logical Relationship of an Aptamer-Based Biosensor

Aptamer-based biosensors utilize the specific binding of a DNA or RNA aptamer to the target molecule, in this case, this compound. This binding event triggers a conformational change that can be transduced into a measurable electrochemical signal.

aptasensor_logic Aptamer Aptamer immobilized on electrode Binding Specific Binding Aptamer-Methylcodeine Complex Aptamer->Binding This compound This compound (Target) This compound->Binding Conformation_Change Conformational Change of Aptamer Binding->Conformation_Change Signal_Change Change in Electrochemical Signal (e.g., current, impedance) Conformation_Change->Signal_Change Detection Detection & Quantification Signal_Change->Detection

Caption: Logical flow of an aptamer-based electrochemical biosensor for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of methylcodeine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from morphine?

The main challenge is achieving regioselectivity. Morphine has two hydroxyl groups: a phenolic hydroxyl at the C3 position and a secondary allylic alcohol at the C6 position. For the synthesis of codeine, methylation must occur selectively at the more acidic phenolic C3 hydroxyl group.[1][2] Undesired methylation at the C6 position or the tertiary amine can lead to the formation of byproducts and a lower yield of the target compound.

Q2: What are the most common side reactions observed during the methylation of morphine?

The most prevalent side reaction is the quaternization of the tertiary amine by the methylating agent, which forms quaternary ammonium (B1175870) compounds. These byproducts are often unstable and can lead to decomposition and reduced yields of this compound.[2] Another potential side reaction is the O-methylation of the C6-hydroxyl group, leading to the formation of codeine-6-methyl ether.

Q3: How can I minimize the formation of the N-methyl quaternary ammonium salt?

Using a bulky or sterically hindered methylating agent can disfavor the attack at the nitrogen atom. Additionally, employing a phase-transfer catalyst can enhance the reaction rate at the intended phenolic hydroxyl group, thereby minimizing the time for the undesired N-methylation to occur. Some historical methods utilized quaternary ammonium compounds as the methylating agents themselves to circumvent this issue.[2]

Q4: What is the role of the base in this reaction?

The base is crucial for deprotonating the phenolic hydroxyl group of morphine, which is more acidic than the alcoholic hydroxyl group. This deprotonation generates a phenoxide ion, which is a much more potent nucleophile and readily attacks the methylating agent to form the desired ether linkage.[1] The choice of base can significantly impact the reaction's efficiency and selectivity.

Q5: Are there any modern techniques that offer higher yields compared to classical methods?

Yes, solid-phase synthesis and phase-transfer catalysis have been reported to produce very high yields of codeine from morphine. A solid-phase synthesis using a methylation resin has been shown to yield up to 98% of codeine.[3] Phase-transfer catalysis, which facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the methylating agent, has been reported to achieve yields of up to 99%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of starting material or product. - Formation of byproducts (e.g., N-methylation, C6-O-methylation). - Impure morphine starting material.- Increase reaction time or temperature, but monitor for degradation. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize the choice of methylating agent and base (see Data Presentation section). - Consider using a protecting group for the C6-hydroxyl group. - Purify the starting morphine before the reaction. The purity of morphine can affect the loading capacity of methylation resins in solid-phase synthesis.[3]
Poor Regioselectivity (Significant amount of C6-O-methylated product) - The chosen reaction conditions do not sufficiently differentiate between the two hydroxyl groups.- Use a milder base that selectively deprotonates the more acidic phenolic hydroxyl group. - Employ a sterically hindered methylating agent that will preferentially react at the less hindered phenolic position. - Protect the C6-hydroxyl group with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS or TBDPS) prior to methylation.[4][5]
Formation of N-Methyl Quaternary Salt - The nitrogen atom of the morphinan (B1239233) scaffold is acting as a nucleophile.- Use a less reactive methylating agent or a quaternary ammonium salt as the methylating agent. - Optimize reaction conditions to favor O-methylation kinetically. - Employ phase-transfer catalysis to enhance the rate of O-methylation.
Reaction Fails to Proceed - Inactive reagents. - Insufficiently strong base. - Low reaction temperature.- Use freshly distilled solvents and new bottles of reagents. - Choose a stronger base to ensure complete deprotonation of the phenolic hydroxyl group. - Gradually increase the reaction temperature while monitoring for any signs of decomposition.
Product is Difficult to Purify - Presence of multiple byproducts with similar polarities to the desired product.- Optimize the reaction for higher selectivity to reduce the number of byproducts. - Employ a different chromatographic technique or solvent system for purification. - Consider a crystallization step to purify the final product.

Data Presentation

Comparison of Methylation Methods for Codeine Synthesis
Method Methylating Agent Base Solvent Temperature (°C) Yield (%) Key Advantages/Disadvantages
Classical Method Methyl iodideKOHEthanolRefluxModerateSimple setup, but can lead to N-methylation.
Classical Method Dimethyl sulfateNaOHAqueous/OrganicVariesModerateReadily available reagents, but DMS is toxic. Can result in side reactions.[2]
Phase-Transfer Catalysis Trimethylphenylammonium chlorideK₂CO₃Toluene45-120up to 99%High yield, can use impure morphine. PTC enhances reaction rate and selectivity.
Solid-Phase Synthesis Methyl(diaryl)anilinium salt (on resin)-Toluene100-10597-98%Easy product separation, reusable resin. Yield is dependent on morphine purity.[3]
Using Diazomethane (B1218177) Diazomethane-Ether/Methanol--Can be used for methylation, but diazomethane is explosive and toxic.

Experimental Protocols

Protocol 1: Methylation using Phase-Transfer Catalysis

This protocol is adapted from a high-yield patented process.

Materials:

  • Morphine

  • Trimethylphenylammonium chloride

  • Potassium carbonate (anhydrous)

  • Toluene

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (B78521) (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morphine, potassium carbonate, and trimethylphenylammonium chloride to toluene.

  • Heat the reaction mixture with stirring to a temperature between 45°C and 120°C.

  • Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 2-5 hours.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • Acidify the organic layer with a dilute solution of hydrochloric acid to extract the codeine into the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., toluene) to remove non-basic impurities.

  • Make the aqueous layer basic with a sodium hydroxide solution to precipitate the codeine.

  • Filter the precipitated codeine, wash with water, and dry under vacuum.

Protocol 2: Selective Protection and Methylation

This protocol involves the protection of the C6-hydroxyl group to ensure regioselective methylation at the C3 position.

Step 1: Protection of the C6-Hydroxyl Group

  • Dissolve morphine in a suitable solvent (e.g., DMF or THF).

  • Add a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) and a base like imidazole.[4][5] The reaction is typically carried out at room temperature.

  • The more reactive C6-hydroxyl group will be selectively silylated. Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and purify the 6-O-silyl-morphine by column chromatography.

Step 2: Methylation of the 3-O-Hydroxyl Group

  • Dissolve the 6-O-silyl-morphine in a suitable aprotic solvent (e.g., THF or DMF).

  • Add a base (e.g., sodium hydride) to deprotonate the phenolic hydroxyl group.

  • Add the methylating agent (e.g., methyl iodide).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the resulting 3-O-methyl-6-O-silyl-morphine.

Step 3: Deprotection of the C6-Hydroxyl Group

  • Dissolve the protected this compound in a suitable solvent (e.g., THF).

  • Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to cleave the silyl ether.[4]

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Perform an aqueous workup and purify the final product, this compound, by column chromatography or crystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Regioselective Synthesis of this compound cluster_troubleshooting Troubleshooting Logic morphine Morphine deprotonation Deprotonation of C3-OH morphine->deprotonation Base (e.g., K₂CO₃) methylation Nucleophilic Attack on Methylating Agent deprotonation->methylation Methylating Agent (e.g., (CH₃)₂SO₄) This compound This compound (Codeine) methylation->this compound workup Reaction Workup & Purification This compound->workup low_yield Low Yield side_reactions Side Reactions (N-methylation, C6-O-methylation) low_yield->side_reactions incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction protecting_group Use Protecting Group for C6-OH side_reactions->protecting_group optimize_conditions Optimize Conditions (Base, Solvent, Temp.) incomplete_reaction->optimize_conditions

Caption: Workflow for this compound synthesis and troubleshooting logic.

signaling_pathway cluster_reaction_pathway Chemical Transformation Pathway Morphine Morphine (Two -OH groups) Phenoxide Morphine Phenoxide (Nucleophile) Morphine->Phenoxide  Base (Deprotonation) Codeine This compound (Codeine) (3-O-Methyl Ether) Phenoxide->Codeine  SN2 Reaction MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Codeine

Caption: Key chemical transformations in regioselective methylation.

References

Methylcodeine Analytical Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of methylcodeine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the analytical detection of this compound?

A1: The primary challenges in this compound analysis stem from several factors:

  • Isomeric Interference: this compound is structurally very similar to other opiates, such as codeine, morphine, and their metabolites. These isomers can have similar chromatographic retention times and mass spectrometric fragmentation patterns, leading to potential misidentification and inaccurate quantification.[1]

  • Matrix Effects: Biological samples (e.g., urine, blood, plasma) are complex matrices containing numerous endogenous compounds. These compounds can interfere with the ionization of this compound in the mass spectrometer source, causing ion suppression or enhancement, which affects the accuracy and precision of the results.

  • Sample Preparation: this compound and its metabolites are often present in biological samples as glucuronide conjugates.[2] Incomplete hydrolysis of these conjugates during sample preparation can lead to an underestimation of the total drug concentration. Furthermore, inefficient extraction from the sample matrix can result in low recovery and poor sensitivity.

  • Stability: The stability of this compound in biological samples during collection, storage, and processing is a critical factor. Degradation of the analyte can lead to inaccurate quantification.[3][4]

Q2: How can I differentiate this compound from its isomers during analysis?

A2: Differentiating this compound from its isomers requires a combination of high-resolution chromatography and mass spectrometry techniques:

  • Chromatography: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve baseline separation of this compound from its potential isomers. This can be achieved by carefully selecting the analytical column, mobile phase composition, gradient profile (for LC), and temperature program (for GC).

  • Mass Spectrometry: Utilize tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for selective detection. Select unique precursor-to-product ion transitions for this compound that are not shared with its isomers. It is crucial to analyze reference standards of all potential interfering isomers to confirm the specificity of your MRM transitions.[1] High-resolution mass spectrometry (HRMS) can also be employed to differentiate compounds based on their accurate mass.

Q3: What are the best practices for validating an analytical method for this compound?

A3: A robust method validation is crucial for ensuring reliable results in this compound analysis. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).[5][6][7][8] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, including isomers, metabolites, and matrix components.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.[3][4]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Fronting, Tailing, or Splitting) Column overload.Dilute the sample or reduce the injection volume.
Incompatible injection solvent.Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Column contamination or degradation.Wash the column with a strong solvent, or replace the column if necessary.
Co-elution with an interfering substance.Optimize the chromatographic method to improve separation.
Low Signal Intensity / Poor Sensitivity Ion suppression due to matrix effects.Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Suboptimal MRM transition.Optimize the collision energy for the selected precursor and product ions to maximize signal intensity.[9][10][11][12]
Analyte degradation.Ensure proper sample storage and handling. Investigate the stability of this compound under your experimental conditions.[3][4]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the LC system is properly maintained and calibrated. Degas the mobile phases.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.
Dirty mass spectrometer source.Clean the ion source components according to the manufacturer's instructions.
Carryover from previous injections.Optimize the autosampler wash procedure.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the injector liner or on the column.Use a deactivated liner and/or trim the front end of the column. Consider using a more inert column.
Incomplete derivatization.Optimize derivatization conditions (reagent, temperature, time).
No or Low Peak Response Leak in the system.Perform a leak check of the GC-MS system.
Incorrect injection parameters.Verify the injection port temperature and split/splitless parameters.
Analyte degradation in the injector.Use a lower injection port temperature or a deactivated liner.
Inefficient derivatization.Confirm the derivatization reaction is complete.
Variable Peak Areas Inconsistent injection volume.Use an autosampler for precise and reproducible injections.
Syringe discrimination.Use a solvent plug or a different injection technique.
Septum leak.Replace the injector septum.
Ghost Peaks (Carryover) Contamination in the injector or column.Bake out the column and clean the injector. Run a blank solvent injection to confirm cleanliness.
Syringe contamination.Clean the syringe or use a new one.

Quantitative Data

Disclaimer: The following data is for codeine, a close structural analog of this compound, and is provided for reference purposes. Actual performance for this compound may vary and should be determined experimentally.

Table 1: LC-MS/MS Method Performance for Codeine in Biological Matrices

MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Urine2.5 - 1,500-2.5-[13]
Oral Fluid1.5 - 350-1.5-[14]
Post-mortem Blood1.5 - 300-1.557.8 - 94.1[3]

Table 2: GC-MS Method Performance for Codeine in Biological Matrices

MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Urine25 - 2,000-25-[15]
Bloodup to 2,00021050 - 68[16]
Plasma-< 5-77.0 ± 8.3[1]
Hair0.1 - 5.0 (ng/mg)---[17]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis

This protocol is adapted from methods for opiate analysis and should be optimized for this compound.

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine sample, add an appropriate internal standard.

    • Add 0.5 mL of β-glucuronidase solution in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).[18]

    • Incubate the mixture at 60°C for 3 hours to hydrolyze the glucuronide conjugates.[18]

    • Allow the sample to cool to room temperature.

    • Add 3 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.[18]

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 2 mL of methanol (B129727) and 2 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of a freshly prepared mixture of methylene (B1212753) chloride/isopropanol/ammonium hydroxide (B78521) (e.g., 80:20:2 v/v/v).[18]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis of this compound in Blood

This protocol is a general procedure for opiates and requires optimization for this compound.

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction of this compound from the blood sample.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[18]

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS injection.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Buffer Buffer Addition (pH Adjustment) Hydrolysis->Buffer Load Load Sample Buffer->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water, Acid, Methanol) Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Solid Phase Extraction of this compound from Urine.

Troubleshooting_Low_Signal cluster_solutions Potential Solutions Start Low Signal Intensity in LC-MS/MS Check_Source Check MS Source Parameters (Voltage, Gas, Temp) Start->Check_Source Check_SamplePrep Review Sample Preparation (Recovery, Hydrolysis) Start->Check_SamplePrep Check_Matrix Investigate Matrix Effects (Ion Suppression) Start->Check_Matrix Check_Chrom Evaluate Chromatography (Peak Shape, Retention) Start->Check_Chrom Optimize_Source Optimize Source Conditions Check_Source->Optimize_Source Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Check_SamplePrep->Improve_Cleanup Check_Matrix->Improve_Cleanup Use_IS Use Stable Isotope-Labeled Internal Standard Check_Matrix->Use_IS Optimize_LC Optimize LC Method (Gradient, Column) Check_Chrom->Optimize_LC

Caption: Troubleshooting Logic for Low Signal Intensity in LC-MS/MS.

References

Technical Support Center: Overcoming Matrix Effects in Methylcodeine Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of methylcodeine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix. In the analysis of this compound from biological matrices like plasma, urine, or oral fluid, these effects can lead to either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.

Q2: What are the most common sources of matrix effects in this compound bioanalysis?

A: The primary sources of matrix effects in biofluids are endogenous components that are co-extracted with this compound. These can include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.

  • Proteins: Although largely removed during sample preparation, residual proteins can still interfere with ionization.

  • Other Endogenous Molecules: Lipids, sugars, and other small molecules can also contribute to matrix effects.

  • Exogenous Substances: Anticoagulants, dosing vehicles, and co-administered drugs can also be sources of interference.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: The presence of matrix effects can be assessed using several methods:

  • Post-Column Infusion: A constant flow of a this compound standard is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively. This method provides a qualitative assessment of when matrix effects occur during the chromatographic run.

  • Post-Extraction Spike Method: The response of this compound spiked into a blank matrix extract is compared to the response of the same standard in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. This method allows for a quantitative assessment of the matrix effect, often expressed as a Matrix Factor (MF).

Q4: What are the primary strategies to mitigate matrix effects in this compound LC-MS analysis?

A: The main strategies to combat matrix effects can be categorized as follows:

  • Sample Preparation: The goal is to remove interfering components from the sample while efficiently extracting the target analyte. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Chromatographic Optimization: Adjusting chromatographic conditions to separate this compound from matrix components is a key strategy. This can involve modifying the mobile phase, gradient, or using a different type of analytical column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound (e.g., this compound-d3) will co-elute and experience nearly identical ionization suppression or enhancement as the analyte, allowing for accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help compensate for matrix-induced changes in ionization efficiency.

Troubleshooting Guide

Problem: I am observing poor accuracy and precision in my quality control (QC) samples.

This is a common symptom of uncompensated matrix effects. The following workflow can help you diagnose and resolve the issue.

cluster_mitigation Mitigation Strategies start Poor Accuracy & Precision Observed assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me is_me_present Is Matrix Effect Significant (e.g., MF < 0.8 or > 1.2)? assess_me->is_me_present use_sil_is Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) is_me_present->use_sil_is Yes optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE from PPT) is_me_present->optimize_sample_prep Yes, and SIL-IS not available optimize_chromatography Optimize Chromatography to Separate from Interference is_me_present->optimize_chromatography Yes, and sample prep is optimized no_me Matrix effect is not the root cause. Investigate other variables: - Standard/sample stability - Pipetting/dilution errors - Instrument performance is_me_present->no_me No revalidate Re-validate Method use_sil_is->revalidate Gold Standard Solution re_assess_me Re-assess Matrix Effect optimize_sample_prep->re_assess_me After Optimization optimize_chromatography->re_assess_me After Optimization re_assess_me->is_me_present

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of methylcodeine from related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic method for separating this compound from other opium alkaloids?

A1: High-Performance Liquid Chromatography (HPLC) is a preferred method for separating principal alkaloids.[1] Reversed-phase HPLC (RP-HPLC) using C18 or C8 columns is commonly reported for the determination of codeine and related compounds.[2] For complex samples, a high-purity, end-capped C18 column is recommended to minimize peak tailing caused by interactions with residual silanol (B1196071) groups.[3] Additionally, Micellar Liquid Chromatography (MLC) has been developed for the analysis of opium alkaloids and can achieve full separation within 15 minutes under optimized conditions.[4][5]

Q2: How can I improve the resolution between closely eluting alkaloids like this compound and its isomers?

A2: Improving resolution can be achieved by optimizing several HPLC parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity. A shallower gradient or using an isocratic elution with a lower percentage of the organic solvent can increase retention times and enhance separation.[3]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[3]

  • Column Temperature: Altering the column temperature can change the selectivity of the separation.[3]

  • pH of the Mobile Phase: The pH of the mobile phase is a critical factor. For basic compounds like alkaloids, using a mobile phase pH between 2 and 8 is generally recommended for silica-based columns.[6] Close control of pH can be used to achieve fractional precipitation of alkaloids.[7]

Q3: What are the best practices for sample preparation before chromatographic analysis?

A3: Proper sample preparation is crucial for reliable and reproducible results. A common method involves acid-base extraction.[8] The general steps are:

  • Extraction of the raw material with an acidified aqueous solution to protonate the alkaloids and bring them into the aqueous phase.

  • The acidic solution is then washed with an organic solvent to remove neutral and acidic impurities.

  • The aqueous layer is then basified to deprotonate the alkaloids, making them soluble in an organic solvent.

  • The alkaloids are then extracted into an immiscible organic solvent.[9] Before injection into an HPLC system, the final sample should be filtered through a 0.45 µm syringe filter.[3]

Q4: Are there alternatives to liquid chromatography for separating this compound?

A4: Yes, other techniques can be used. Gas chromatography (GC) is a viable option, and for opium alkaloids, separation can be achieved in under 10 minutes without a derivatization step.[10] Other methods include solvent extraction, precipitation, fractional distillation, and crystallization.[1][8][11]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material

This protocol outlines a standard procedure for the initial extraction of a crude alkaloid mixture.

  • Grinding and Defatting: Dry and grind the plant material to a fine powder. To remove oils and fats, perform a preliminary extraction with a non-polar solvent like hexane (B92381) or petroleum ether. Discard the solvent.

  • Acidic Extraction: Moisten the powdered material with water and mix with an alkali like calcium hydroxide (B78521) (lime) to free the alkaloids from their salt forms.[9] Extract the alkaloids from the plant material using an acidified aqueous solution (e.g., dilute hydrochloric or acetic acid, pH < 2).[9] This will convert the alkaloids into their water-soluble salt forms.

  • Filtration and Cleanup: Filter the mixture to remove solid plant debris. The resulting aqueous extract can be washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove any remaining neutral impurities.[9]

  • Basification: Make the aqueous extract alkaline by adding a base (e.g., ammonium (B1175870) hydroxide or sodium hydroxide) to a pH > 9.[9] This neutralizes the alkaloid salts, converting them back to their free base form, which are generally insoluble in water.

  • Solvent Extraction: Extract the free base alkaloids from the alkaline aqueous solution using a suitable organic solvent like chloroform, dichloromethane, or ethyl acetate (B1210297).[8][9] Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them using an anhydrous salt (e.g., sodium sulfate). Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[9]

Protocol 2: HPLC Separation of this compound and Related Alkaloids

This protocol provides a starting point for developing an HPLC method for the separation of this compound. Optimization will be necessary based on the specific sample matrix.

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • HPLC System and Column:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid or ammonium acetate buffer in water.

    • Mobile Phase B: Acetonitrile (B52724) or methanol.

    • Detector: UV detector at a suitable wavelength (e.g., 285 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30 °C.

    • Gradient Elution: A common starting gradient is 10-50% B over 20 minutes, followed by a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B.[3]

  • Data Analysis: Identify peaks based on retention times of standard compounds. Quantify by comparing peak areas to a calibration curve.

Quantitative Data Summary

Table 1: HPLC Mobile Phase Compositions for Alkaloid Separation

Alkaloids SeparatedStationary PhaseMobile PhaseReference
Morphine, Codeine, Papaverine, NoscapineSymmetry C18Linear gradient with ammonium perchlorate (B79767) buffer (pH 3.0) and acetonitrile[12]
Morphine, Codeine, Papaverine, NoscapineNot specified0.10 M Sodium Dodecylsulfate (SDS), 5% (v/v) 1-butanol; pH 2.5[4][5]
Cryogenine and related alkaloidsC18 reversed-phaseGradient of 0.1% formic acid in water (A) and acetonitrile (B)[3]

Table 2: Recovery Rates for Codeine Separation

Separation MethodRecovery of CodeinePurity of CodeineReference
Reversed-Phase Preparative HPLC71.25%98.6%[13]
Normal-Phase Preparative HPLC79.20%96.7%[13]

Troubleshooting Guide for HPLC Separation

Table 3: Common HPLC Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Interaction of basic alkaloids with acidic silanol groups on the column.- Column overload.- Add a mobile phase modifier like 0.1% formic acid or triethylamine (B128534) (TEA).- Use an end-capped column.[3]- Reduce the injection volume or sample concentration.[3]
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Column temperature variations.- Leaks in the system.- Ensure accurate and consistent mobile phase preparation. Check pump performance.[3][14]- Use a column oven for stable temperature control.[6]- Check for loose fittings and salt buildup.[6][15]
Low Resolution - Mobile phase composition is not optimal.- Inappropriate column.- Adjust the gradient slope or isocratic mobile phase composition.[3]- Try a column with a different stationary phase or a longer column with smaller particles.[3]
High Backpressure - Blockage in the column, tubing, or frits.- Particulate matter from the sample.- Back-flush the column.- Check for blockages in the system components.[3]- Ensure samples are filtered before injection.[3]
Broad Peaks - Mobile phase flow rate is too low.- Leak between the column and detector.- Guard column is contaminated.- Adjust the flow rate.- Check for loose fittings.- Replace the guard column.[6]
Baseline Noise or Drift - Contaminated mobile phase.- Detector lamp issue.- Air bubbles in the system.- Prepare fresh, high-purity mobile phase and degas it properly.[15]- Check the detector lamp's age and positioning.[16]- Purge the pump and detector to remove air.[15]

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_isolation Step 2: Isolation cluster_purification Step 3: Purification & Analysis start Powdered Plant Material acid_ext Acidic Aqueous Extraction (pH < 2) start->acid_ext filtration1 Filtration acid_ext->filtration1 wash1 Wash with Organic Solvent filtration1->wash1 basify Basification (pH > 9) wash1->basify solvent_ext Organic Solvent Extraction basify->solvent_ext dry_conc Dry and Concentrate solvent_ext->dry_conc crude_extract Crude Alkaloid Extract dry_conc->crude_extract hplc HPLC Separation crude_extract->hplc analysis Fraction Collection & Analysis hplc->analysis troubleshooting_logic cluster_mobile_phase Mobile Phase Checks cluster_hardware Hardware Checks cluster_column Column Checks cluster_method Method Adjustment problem Chromatographic Problem Identified (e.g., Poor Resolution, Tailing) check_composition Verify Composition & pH problem->check_composition check_leaks Inspect for Leaks problem->check_leaks check_guard Replace Guard Column problem->check_guard check_freshness Prepare Fresh & Degas check_composition->check_freshness adjust_gradient Adjust Gradient/Flow Rate check_freshness->adjust_gradient check_pressure Monitor Backpressure check_leaks->check_pressure check_temp Verify Column Temperature check_pressure->check_temp check_temp->adjust_gradient flush_column Flush or Back-flush Column check_guard->flush_column try_new_column Test with New Column flush_column->try_new_column solved Problem Resolved try_new_column->solved change_modifier Change Mobile Phase Modifier adjust_gradient->change_modifier change_modifier->solved

References

Technical Support Center: Troubleshooting Methylcodeine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with methylcodeine in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, this guidance is largely based on extensive studies of its parent compound, codeine. The principles of degradation and stability testing are highly transferable.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: The primary factors influencing the stability of this compound in solution are pH, temperature, and exposure to light.[1][2][3] Oxidizing agents can also contribute to degradation.[2] It is crucial to control these parameters during your experiments.

Q2: What are the common degradation products of this compound?

A2: Based on studies of codeine, degradation can lead to the formation of several products. Under neutral to basic conditions, oxidation can result in the formation of norcodeine and codeinone.[2] In acidic solutions, particularly when exposed to light, codeine can undergo autoxidation to form 10-hydroxycodeine isomers.[2] Hydrolysis of related compounds can also occur under acidic or alkaline conditions.[3][4]

Q3: At what pH is a this compound solution most stable?

A3: For codeine phosphate (B84403) solutions, relative stability has been observed at a pH of 3.5.[2] In the absence of strong buffer catalysts, codeine sulfate (B86663) is predicted to have a long shelf life between pH 1 and 10.[1] However, extreme pH levels, both acidic and basic, can catalyze hydrolysis.[4] It is recommended to determine the optimal pH for your specific application empirically.

Q4: How does temperature affect the stability of this compound solutions?

A4: Elevated temperatures accelerate the degradation of this compound. The rate of degradation generally follows first-order kinetics.[2][5] For instance, the activation energies for the degradation of codeine sulfate have been determined, indicating a clear temperature dependence.[1] It is advisable to store stock solutions at low temperatures (e.g., 4°C) and protect them from prolonged exposure to ambient or higher temperatures.[6][7]

Q5: Is this compound sensitive to light?

A5: Yes, this compound is likely to be photosensitive. Exposure to light, particularly UV light, can lead to photodegradation.[2][8] It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[9] Photostability studies are a standard part of forced degradation testing.[9][10]

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound concentration in my solution.

Potential Cause Troubleshooting Steps
Inappropriate pH 1. Measure the pH of your solution. 2. Adjust the pH to a weakly acidic range (e.g., 3.5-5.0) using appropriate buffers.[2] 3. Perform a pH stability study to identify the optimal pH for your formulation.
High Temperature 1. Ensure solutions are stored at a controlled, low temperature (refrigerated or frozen).[6][7] 2. Minimize the time solutions are kept at room temperature or elevated temperatures during experiments. 3. For long-term storage, consider lyophilization.
Light Exposure 1. Store solutions in amber-colored containers or wrap them in aluminum foil to protect from light.[9] 2. Conduct experiments under subdued lighting conditions whenever possible.
Oxidation 1. De-gas your solvent to remove dissolved oxygen. 2. Consider adding an antioxidant, such as citric acid or thiourea, to your formulation, after confirming compatibility.[2]
Hydrolysis 1. Avoid strongly acidic or basic conditions.[4] 2. If working at extreme pH is necessary, use the solution immediately after preparation.

Problem: I am seeing unexpected peaks in my chromatogram.

Potential Cause Troubleshooting Steps
Degradation Products 1. These are likely degradation products of this compound. 2. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify these impurities.[11][12] 3. Use a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to separate and identify the degradants.[13][14][15]
Interaction with Excipients 1. If your solution contains other components, they may be reacting with the this compound. 2. Prepare a solution of this compound in the pure solvent as a control. 3. Evaluate the compatibility of this compound with each excipient individually.

Quantitative Data on Codeine Degradation

The following table summarizes kinetic data for the degradation of codeine sulfate in an aqueous solution at 80°C, which can be used as an estimate for this compound behavior.[1]

Parameter Value Activation Energy (kcal/mol)
kH+ (M⁻¹s⁻¹) (3.9 ± 1.3) x 10⁻⁸27.7
k₀ (s⁻¹) (2.7 ± 0.5) x 10⁻⁸21.0
kHO- (M⁻¹s⁻¹) (5.1 ± 1.0) x 10⁻⁶28.3

kH+, k₀, and kHO- represent the rate constants for acid-catalyzed, neutral, and base-catalyzed degradation, respectively.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[11][12]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of HCl solution.

    • Heat the mixture (e.g., at 60°C for 24 hours).

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of NaOH solution.

    • Heat the mixture (e.g., at 60°C for 24 hours).

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution.

    • Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., at 80°C) for a specified period.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines.[9][10] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[13][15]

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound Solution acid Acid Hydrolysis prep_solution->acid Expose to Stress base Base Hydrolysis prep_solution->base Expose to Stress oxidation Oxidation prep_solution->oxidation Expose to Stress thermal Thermal prep_solution->thermal Expose to Stress photo Photolysis prep_solution->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterize Characterize Degradants hplc->characterize Identify Peaks

Caption: Experimental workflow for a forced degradation study.

G start Instability Observed check_ph Check Solution pH start->check_ph ph_ok Is pH in stable range? check_ph->ph_ok adjust_ph Adjust pH ph_ok->adjust_ph No check_temp Check Storage Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is temperature controlled? check_temp->temp_ok control_temp Store at low temperature temp_ok->control_temp No check_light Check Light Exposure temp_ok->check_light Yes control_temp->check_light light_ok Is it protected from light? check_light->light_ok protect_light Use amber vials/foil light_ok->protect_light No further_investigation Further Investigation Needed (e.g., excipient compatibility) light_ok->further_investigation Yes protect_light->further_investigation

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Refinement of Methylcodeine Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methylcodeine.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for this compound purification?

A1: The purification of this compound typically begins after its synthesis, which is often achieved through the regioselective methylation of morphine's phenolic hydroxyl group.[1] The initial crude product will likely contain unreacted morphine, by-products from the methylation reaction, and residual solvents.[2][3]

Q2: What are the primary methods for purifying crude this compound?

A2: The principal techniques for this compound purification are recrystallization and column chromatography (flash or preparative HPLC).[4][5] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For initial purification from a complex mixture, liquid-liquid extraction based on pH adjustment can be an effective first step to separate basic alkaloids from neutral and acidic impurities.[6][7]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is commonly assessed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4][8] TLC is a quick method for monitoring the progress of a reaction or purification, while HPLC provides quantitative data on purity.[8][9] Spectroscopic methods can also be employed for structural confirmation.

Q4: Are there specific safety precautions I should take when purifying this compound?

A4: Yes. This compound is an opioid compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent was too effective, and the product remained in the mother liquor.Select a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room or low temperatures.[10][11] Try using a binary solvent system to fine-tune solubility.[12]
Too much solvent was used during the dissolution step.Use the minimum amount of hot solvent required to fully dissolve the crude product.[10]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product "Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Attempt a pre-purification step like a charcoal treatment or a quick filtration through a silica (B1680970) plug before recrystallization.
Poor Separation in Column Chromatography Incorrect solvent system (mobile phase) was selected.Develop an appropriate solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.[13] For basic compounds like this compound, adding a small amount of a base (e.g., triethylamine (B128534) or ammonia) to the mobile phase can improve peak shape.[13]
The column was overloaded with the sample.As a rule of thumb, the amount of crude sample should be about 1-5% of the mass of the silica gel.
Co-elution of impurities with similar polarity.Use a shallower solvent gradient or switch to a different stationary phase (e.g., alumina) or a different solvent system to alter selectivity.[14]
Streaking or Tailing of Spots on TLC Plate The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is interacting strongly with the stationary phase (silica gel is acidic).Add a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the developing solvent to improve the spot shape.[15][16]
The presence of highly polar impurities.Pre-treat the sample with a simple extraction or filtration before TLC analysis.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
The sample solvent is too different from the mobile phase.Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[17]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization. The choice of solvent is critical and must be determined experimentally.[5] Common solvents for alkaloids include ethanol, methanol, acetone, and mixtures with water or hexanes.[12]

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating, the solvent is potentially suitable. Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath. If crystals form, the solvent is good for recrystallization.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating this compound from impurities with different polarities.[4]

  • Solvent System Selection: Use TLC to determine the optimal mobile phase. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[13] A good system will give the this compound an Rf value of approximately 0.3. For alkaloids, adding 0.5-1% triethylamine or ammonia to the mobile phase can prevent tailing.[13]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is common).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The separation can be done isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Obtain a silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom (the origin).

  • Sample Spotting: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., chloroform/methanol mixture).[18] Using a capillary tube, spot a small amount onto the origin line. Also spot the crude material and a reference standard if available.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., chloroform:methanol:ammonia in a 12:1.4:0.2 ratio).[15][16] The solvent level must be below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., acidified iodoplatinate (B1198879) or Dragendorff's reagent).[18][19]

  • Analysis: A pure compound should appear as a single spot. Compare the Rf value of the sample to the reference standard.

Data Summary

Table 1: Comparison of Common Purification Techniques
Technique Principle Best For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[11]Removing small amounts of impurities from a solid that is mostly pure. High-throughput purification.Simple, inexpensive, can yield very pure crystals.Requires finding a suitable solvent, potential for significant product loss in the mother liquor.[11]
Flash Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[4]Separating mixtures of compounds with different polarities.Can handle complex mixtures, highly versatile, good for moderate quantities.More labor-intensive, requires larger volumes of solvent, can be costly.
Preparative HPLC High-resolution separation based on partitioning between a stationary and mobile phase under high pressure.[20]Final purification step to achieve very high purity, separation of closely related analogs.[9]Excellent separation power, automated, high purity achievable.[8]Expensive equipment, limited sample capacity, requires method development.
Acid-Base Extraction Separation based on the differential solubility of the acidic/basic compound and its salt form in aqueous and organic phases.[7][21]Initial cleanup of the crude product to remove non-basic impurities.Simple, rapid, and effective for removing entire classes of impurities.Not effective for separating compounds with similar acid/base properties.

Visualizations

Experimental Workflow for this compound Purification

G General this compound Purification Workflow crude Crude this compound (from synthesis) extraction Optional: Acid-Base Extraction crude->extraction Initial Cleanup column_chrom Flash Column Chromatography crude->column_chrom Direct Purification extraction->column_chrom For complex mixtures recrystallization Recrystallization analysis Purity Analysis (TLC, HPLC) recrystallization->analysis column_chrom->recrystallization Further Purification column_chrom->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: A typical workflow for purifying this compound.

Troubleshooting Tree for Low Purity After Purification

G Troubleshooting Low Purity start Impure product after initial purification check_method Was the method Recrystallization or Chromatography? start->check_method recryst_issue Recrystallization Issue check_method->recryst_issue Recrystallization chrom_issue Chromatography Issue check_method->chrom_issue Chromatography solvent_choice Was solvent screening performed? recryst_issue->solvent_choice cooling_rate Was cooling slow? solvent_choice->cooling_rate Yes rescreen_solvent Re-screen for optimal solvent solvent_choice->rescreen_solvent No slow_cooling Ensure slow cooling, then ice bath cooling_rate->slow_cooling No repeat_recryst Repeat recrystallization cooling_rate->repeat_recryst Yes rescreen_solvent->repeat_recryst slow_cooling->repeat_recryst tlc_dev Was TLC used to develop the solvent system? chrom_issue->tlc_dev column_overload Was the column overloaded? tlc_dev->column_overload Yes develop_tlc Optimize mobile phase with TLC (Rf ~0.3) tlc_dev->develop_tlc No reduce_load Reduce sample load column_overload->reduce_load Yes rerun_column Re-run column with optimized conditions column_overload->rerun_column No develop_tlc->rerun_column reduce_load->rerun_column

Caption: A decision tree for troubleshooting low purity results.

References

addressing poor resolution in methylcodeine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution in methylcodeine chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in this compound chromatography?

Poor resolution in the chromatography of this compound and related compounds is often due to suboptimal separation conditions. The primary factors influencing resolution are efficiency, selectivity, and retention.[1] Common issues include peak tailing, peak fronting, broad peaks, and peak splitting. These can stem from improper mobile phase composition (especially pH), incorrect column selection, column degradation, or issues with the HPLC/UHPLC system itself.[2][3]

Q2: How does mobile phase pH affect the peak shape of this compound?

This compound is a basic compound. The pH of the mobile phase plays a critical role in its retention and peak shape.[4][5][6] At a pH close to the pKa of this compound, small variations in pH can lead to significant changes in retention time and peak shape, potentially causing tailing.[7] To achieve symmetrical peaks, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa, ensuring it is either fully ionized or fully non-ionized.[4] For basic compounds like this compound, using a mobile phase with a low pH (e.g., pH 2-4) can protonate the molecule, often leading to better retention and peak shape on a C18 column.[6] Conversely, at a higher pH, interaction with residual silanols on the silica-based column can cause peak tailing.[5]

Q3: What type of column is best suited for this compound analysis?

For reversed-phase chromatography of this compound and its related impurities, a C18 column is a common and effective choice.[1][8] Modern, high-purity silica (B1680970) columns with good end-capping are recommended to minimize interactions with residual silanol (B1196071) groups, which can cause peak tailing with basic compounds like this compound.[9][10] For higher efficiency and faster analysis times, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2-3 µm for HPLC) can be utilized.[1][9] The selection of column dimensions (length and internal diameter) will depend on the specific resolution requirements and the HPLC/UHPLC system's pressure capabilities.[1][9]

Q4: My peaks are broad. What should I check?

Broad peaks can be caused by several factors. Start by checking for any leaks in the system, especially between the column and the detector.[2] Ensure that the mobile phase flow rate is optimal and that the system has been properly equilibrated. Column contamination or degradation is another common cause; consider flushing the column with a strong solvent or replacing it if it's old.[2][3] Also, review your injection solvent and volume. Injecting too large a volume or using a solvent stronger than the mobile phase can lead to peak broadening.

Q5: I am observing peak splitting. What could be the cause?

Peak splitting can indicate a problem with the column, such as a partially blocked frit or a void in the packing material.[11] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase, causing the sample to spread unevenly at the column inlet.[12] Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. If the problem persists, the issue may be with the column itself, which might need replacement.

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Resolution

This guide provides a step-by-step workflow for diagnosing and resolving poor resolution issues.

Poor_Resolution_Troubleshooting Start Poor Resolution Observed Check_System 1. Check System Suitability (Pressure, Baseline Noise) Start->Check_System System_OK System OK? Check_System->System_OK Address_System_Issues Address Leaks, Bubbles, Pump/Detector Malfunctions System_OK->Address_System_Issues No Evaluate_Peak_Shape 2. Evaluate Peak Shape (Tailing, Fronting, Broadening) System_OK->Evaluate_Peak_Shape Yes Address_System_Issues->Check_System Peak_Shape_OK Peak Shape OK? Evaluate_Peak_Shape->Peak_Shape_OK Troubleshoot_Peak_Shape Troubleshoot Specific Peak Shape Issue (See Guide 2) Evaluate_Peak_Shape->Troubleshoot_Peak_Shape Specific Issues Optimize_Selectivity 3. Optimize Selectivity (α) - Change Mobile Phase pH - Change Organic Modifier - Change Column Peak_Shape_OK->Optimize_Selectivity No Optimize_Efficiency 4. Optimize Efficiency (N) - Use Smaller Particle Size Column - Increase Column Length Peak_Shape_OK->Optimize_Efficiency No Optimize_Retention 5. Optimize Retention (k) - Adjust Organic Solvent % Peak_Shape_OK->Optimize_Retention No Resolution_Improved Resolution Improved Peak_Shape_OK->Resolution_Improved Yes Optimize_Selectivity->Resolution_Improved Optimize_Efficiency->Resolution_Improved Optimize_Retention->Resolution_Improved Troubleshoot_Peak_Shape->Evaluate_Peak_Shape

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Guide 2: Addressing Specific Peak Shape Problems

This guide details potential causes and solutions for common peak shape abnormalities.

Peak_Shape_Troubleshooting cluster_issues Common Peak Shape Issues and Solutions Peak_Tailing Peak Tailing Causes: - Secondary interactions with silanols - Column overload - Blocked frit - Incorrect mobile phase pH Solutions: - Use end-capped column - Lower sample concentration - Backflush or replace column - Adjust mobile phase pH (typically lower for basic compounds) Peak_Fronting Peak Fronting Causes: - Column overload - Sample solvent stronger than mobile phase - Poorly packed column Solutions: - Dilute sample - Dissolve sample in mobile phase - Replace column Broad_Peaks Broad Peaks Causes: - Large dead volume - Column contamination/aging - Low flow rate - Sample solvent mismatch Solutions: - Check and minimize tubing length - Clean or replace column - Optimize flow rate - Inject sample in mobile phase Split_Peaks Split Peaks Causes: - Partially blocked column inlet/frit - Column void - Sample solvent incompatibility Solutions: - Backflush or replace column - Replace column - Dissolve sample in mobile phase

Caption: Common peak shape problems in chromatography with their causes and solutions.

Experimental Protocols & Data

Example UHPLC Method for this compound and Related Impurities

The following method is based on a validated UHPLC procedure for the separation of codeine phosphate (B84403) and its impurities, including this compound.[8]

Table 1: UHPLC Method Parameters

ParameterValue
Column Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm
Mobile Phase A Aqueous Buffer (specific buffer not detailed in source)
Mobile Phase B Acetonitrile
Gradient Gradient elution (specific gradient not detailed)
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection UV at 245 nm
Impact of Mobile Phase pH on Retention of Basic Compounds

The retention of basic compounds like this compound is highly dependent on the mobile phase pH. The following table illustrates the general effect of pH on the retention factor (k') for a basic analyte.

Table 2: General Effect of Mobile Phase pH on Retention of a Basic Analyte

Mobile Phase pHAnalyte StateInteraction with C18Expected Retention Factor (k')
Low pH (e.g., 2.5) Protonated (Cationic)Stronger hydrophobic interactionHigher
Mid pH (near pKa) Partially IonizedMixed interactions, potential for tailingVariable, less robust
High pH (e.g., 8.0) NeutralWeaker hydrophobic interactionLower

Note: This table provides a generalized trend. Actual retention will depend on the specific analyte, column, and mobile phase composition.

Column Selection Guide for this compound Analysis

The choice of column is critical for achieving good resolution. Here are some key parameters to consider.

Table 3: HPLC/UHPLC Column Selection Parameters

ParameterRecommendation for this compoundRationale
Stationary Phase C18Provides good hydrophobic retention for this compound.
End-capping Yes, high-qualityMinimizes peak tailing by shielding residual silanols.[10]
Particle Size 1.7 - 3 µmSmaller particles provide higher efficiency and resolution.[1][9]
Column Length 50 - 150 mmLonger columns increase resolution but also analysis time and backpressure.[1][9]
Internal Diameter 2.1 - 4.6 mmSmaller diameters can improve sensitivity and reduce solvent consumption.[1]

References

minimizing side product formation in methylcodeine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylcodeine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize side product formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction in this compound synthesis?

The primary reaction is the selective O-methylation of the phenolic hydroxyl group at the C-3 position of morphine to yield this compound (codeine). This conversion is a key step in the semi-synthesis of codeine from the more abundant natural alkaloid, morphine.[1][2][3]

Q2: What are the most common side products in this compound synthesis?

The most common side products include:

  • N-methylated morphine (quaternary salt): Formation of a quaternary ammonium (B1175870) salt by methylation of the tertiary amine at the N-17 position. This is often a significant side reaction that can lead to considerable loss of starting material.[2]

  • 6-O-methylcodeine (Codeine Methyl Ether): Further methylation of the secondary alcohol at the C-6 position of the newly formed codeine.

  • Unreacted Morphine: Incomplete reaction leaving residual starting material.

  • Byproducts from the methylating agent: For example, when using trimethylphenylammonium chloride, N,N-dimethylaniline is a notable byproduct that requires removal.

Q3: Why is the phenolic hydroxyl group at C-3 preferentially methylated over the alcoholic hydroxyl at C-6?

The hydroxyl group at the C-3 position is phenolic, making its proton more acidic than the proton of the alcoholic hydroxyl group at C-6. In the presence of a base, the phenolic hydroxyl is more readily deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the methylating agent, leading to selective O-methylation at this position.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and significant amount of unreacted morphine. 1. Insufficient methylating agent: The stoichiometry of the methylating agent to morphine is too low. 2. Ineffective base: The base used is not strong enough to sufficiently deprotonate the phenolic hydroxyl group of morphine. 3. Low reaction temperature: The reaction temperature is too low for the specific methylating agent and solvent system being used. 4. Short reaction time: The reaction has not been allowed to proceed to completion.1. Increase stoichiometry: Use a slight excess of the methylating agent. 2. Select a stronger base: Consider using a stronger base like potassium carbonate or sodium ethoxide.[5] 3. Optimize temperature: Increase the reaction temperature according to literature protocols for your chosen reagents. For instance, reactions with trimethylphenylammonium chloride in xylene can be run at temperatures up to 120°C. 4. Extend reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and ensure it has reached completion.
High percentage of N-methylated quaternary salt formation. 1. Use of a highly reactive methylating agent: Reagents like methyl iodide or dimethyl sulfate (B86663) are highly reactive and can readily methylate the tertiary amine.[2] 2. High reaction temperature: Elevated temperatures can favor the N-methylation pathway.1. Use a less reactive methylating agent: Employ a bulkier or less reactive methylating agent such as trimethylphenylammonium chloride, which is known to reduce N-methylation.[2] 2. Control temperature: Maintain the lowest effective temperature for the O-methylation to occur. 3. Phase-transfer catalysis: The use of a phase-transfer catalyst with certain methylating agents can enhance the selectivity of O-methylation.
Detection of 6-O-methylcodeine (codeine methyl ether) in the product mixture. 1. Excessive methylating agent: A large excess of the methylating agent can lead to the methylation of the less reactive C-6 hydroxyl group after the formation of codeine. 2. Prolonged reaction time at high temperatures: Extended reaction times, especially at higher temperatures, can promote this secondary methylation.1. Optimize stoichiometry: Carefully control the amount of methylating agent used to be in slight, but not large, excess. 2. Monitor reaction progress: Stop the reaction once the consumption of morphine is complete to avoid over-methylation.
Difficulty in purifying this compound from byproducts. 1. Similar polarity of byproducts: Some side products may have similar polarities to codeine, making separation by simple chromatography challenging. 2. Presence of basic impurities: Byproducts like N,N-dimethylaniline are basic and can interfere with standard purification methods.1. Acid-base extraction: Utilize the basicity of codeine for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acid. The aqueous layer containing the protonated codeine can then be separated, basified, and the purified codeine re-extracted into an organic solvent. A patent describes a process of extracting codeine from a toluene (B28343) solution into an aqueous solution of an inorganic or organic acid at a pH of 5.4 to 7.[6] 2. Crystallization: Recrystallization of the codeine base or a salt form (e.g., codeine phosphate) is an effective method for purification.[6]

Experimental Protocols

Protocol 1: Methylation of Morphine using Trimethylphenylammonium Chloride

This protocol is based on a patented industrial method known for high yields and selectivity.

Materials:

  • Morphine (of known purity)

  • Trimethylphenylammonium chloride

  • Anhydrous potassium carbonate

  • Xylene (or Toluene)

  • Dilute Hydrochloric Acid

  • Sodium Hydroxide (B78521) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morphine, 4 molar equivalents of anhydrous potassium carbonate, and a suitable volume of xylene to ensure stirring.

  • Add 1.1 molar equivalents of trimethylphenylammonium chloride to the suspension.

  • Heat the reaction mixture to a temperature between 45°C and 120°C with vigorous stirring for 2-5 hours. The optimal temperature and time should be determined by monitoring the reaction progress (e.g., by TLC or HPLC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • The xylene filtrate, which contains codeine and N,N-dimethylaniline, is then subjected to an acid-base workup for purification.

  • Extract the xylene solution with a dilute aqueous acid. This will move the basic codeine and N,N-dimethylaniline into the aqueous phase.

  • Separate the aqueous phase and basify it with a sodium hydroxide solution to precipitate the codeine. N,N-dimethylaniline will remain in the aqueous phase under strongly basic conditions.

  • The precipitated codeine can be collected by filtration or extracted into a fresh portion of an organic solvent like dichloromethane.

  • The organic extract is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield crude codeine.

  • Further purification can be achieved by recrystallization.

Quantitative Data from a Patent:

A patent for a similar process reports a yield of 99% for codeine of 99% purity as determined by HPLC.

Protocol 2: Analytical Quantification of this compound and Impurities by HPLC

Method:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common.

  • Detection: UV detection at a wavelength where both codeine and potential impurities have significant absorbance (e.g., around 285 nm).

  • Standard Preparation: Prepare standard solutions of morphine, codeine, and any available side product standards (e.g., 6-O-methylcodeine) of known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase, filter, and inject a defined volume into the HPLC system.

  • Quantification: Determine the concentration of each component in the sample by comparing the peak areas to the calibration curves.

Visualizations

Reaction Pathway and Side Reactions

Methylcodeine_Synthesis Morphine Morphine Phenoxide Morphine Phenoxide Morphine->Phenoxide + Base - H+ N_Quaternary N-Methylated Morphine (Quaternary Salt Side Product) Morphine->N_Quaternary + Methylating Agent (N-Methylation) This compound This compound (Codeine) (Desired Product) Phenoxide->this compound + Methylating Agent (O-Methylation) Over_Methylated 6-O-Methylcodeine (Over-methylation Side Product) This compound->Over_Methylated + Excess Methylating Agent

Caption: Key reaction pathways in this compound synthesis.

Troubleshooting Logic Flow

Troubleshooting_this compound Start Low Yield or High Impurity? High_Morphine High Unreacted Morphine? Start->High_Morphine High_N_Methyl High N-Methylation? Start->High_N_Methyl High_Over_Methyl High Over-Methylation? Start->High_Over_Methyl High_Morphine->High_N_Methyl No Sol_Morphine Increase Temp/Time Use Stronger Base Increase Methylating Agent High_Morphine->Sol_Morphine Yes High_N_Methyl->High_Over_Methyl No Sol_N_Methyl Use Less Reactive Methylating Agent Lower Temperature High_N_Methyl->Sol_N_Methyl Yes Sol_Over_Methyl Reduce Excess Methylating Agent Monitor Reaction Time High_Over_Methyl->Sol_Over_Methyl Yes End Optimized Synthesis High_Over_Methyl->End No Sol_Morphine->End Sol_N_Methyl->End Sol_Over_Methyl->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimization of Palladium-Catalyzed Reactions for Codeine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of palladium-catalyzed reactions for the synthesis and modification of codeine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions used for the functionalization of codeine?

A1: The most frequently employed palladium-catalyzed reactions for modifying the codeine scaffold include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2][3][4] These methods allow for the introduction of a wide range of substituents, such as aryl, vinyl, and amino groups, at various positions on the codeine molecule, enabling the synthesis of diverse libraries of derivatives for drug discovery.[3][5]

Q2: Why is protection of the hydroxyl groups on codeine often necessary before performing palladium-catalyzed coupling reactions?

A2: The free hydroxyl groups on the codeine molecule, particularly the allylic hydroxyl at position 6, can interfere with the palladium catalyst and lead to unwanted side reactions.[2][3] To prevent this, these groups are typically protected with bulky silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) group.[1][2] This protection strategy enhances the stability of the substrate and improves the efficiency and selectivity of the subsequent coupling reaction.[2]

Q3: What are the key parameters to consider when optimizing a palladium-catalyzed reaction on a codeine derivative?

A3: Successful optimization hinges on the careful selection of several key parameters:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical and can significantly impact reaction efficiency and selectivity.[2][6][7][8][9]

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates.[10][11][12][13]

  • Base: The choice of base is crucial for the efficiency of the catalytic cycle, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[14]

  • Temperature: Reaction temperature affects the reaction rate and the occurrence of side reactions.[6]

  • Substrate Purity: The purity of the codeine derivative and other reagents is essential to avoid catalyst deactivation.

Troubleshooting Guides

Problem 1: Low to no yield of the desired coupled product.
Possible Cause Suggested Solution
Catalyst Inactivity - Ensure the palladium catalyst is not old or decomposed. Use a freshly opened bottle or a pre-catalyst. - Consider using a different palladium source (e.g., switch from Pd(OAc)₂ to a more active pre-catalyst like a G3-palladacycle).[9] - Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.
Inappropriate Ligand - The chosen phosphine ligand may not be suitable for the specific transformation. Screen a variety of electron-rich and sterically hindered ligands (e.g., Buchwald or cataCXium ligands).[9] - The ligand-to-palladium ratio may be suboptimal. Try varying the ratio (e.g., 1:1, 1.2:1, 2:1).
Poor Substrate Reactivity - If using an aryl chloride, it may be less reactive than an aryl bromide or iodide. Consider using a more active catalyst system specifically designed for aryl chlorides.[15] - Ensure the protecting group on the codeine derivative is stable under the reaction conditions.
Incorrect Solvent or Base - The solvent may not be appropriate for the reaction. For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane or THF are often used.[11][16] - The base may not be strong enough or may be sterically hindered. For Suzuki-Miyaura, consider bases like K₃PO₄ or Cs₂CO₃.[16][17] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[18]
Problem 2: Formation of significant side products (e.g., dehalogenation, homocoupling).
Possible Cause Suggested Solution
Dehalogenation (Hydrodehalogenation) - This is a common side reaction where the halide is replaced by a hydrogen atom, often promoted by palladium-hydride species.[6] - Lower the reaction temperature.[6] - Use anhydrous and degassed solvents to minimize sources of protons.[6] - Screen different ligands; some may be more prone to forming Pd-H species.
Homocoupling of the Boronic Acid (in Suzuki Reactions) - This can occur if the oxidative addition of the aryl halide is slow. - Use a more active catalyst system to accelerate the oxidative addition step. - Slowly add the boronic acid to the reaction mixture.
Beta-Hydride Elimination (in Heck Reactions) - This can be a competing pathway, especially with certain substrates.[19] - The choice of ligand is critical in minimizing this side reaction. Bulky phosphine ligands can disfavor beta-hydride elimination.[19]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling on 1-Bromocodeine Derivative

This protocol is adapted from methodologies described for the functionalization of codeine and related alkaloids.[2][3][4]

1. Materials:

  • 6-O-tert-butyldimethylsilyl-1-bromocodeine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • XPhos (0.1 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • Dioxane/H₂O (4:1 v/v), degassed

  • Anhydrous, degassed solvent (e.g., dioxane)

2. Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 6-O-tert-butyldimethylsilyl-1-bromocodeine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in anhydrous, degassed dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the degassed dioxane/H₂O solvent mixture.

3. Reaction Execution:

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 1-Bromocodeine Derivative - Arylboronic Acid - Base (K3PO4) setup Combine Reagents under Argon reagents->setup catalyst Prepare Catalyst Solution: - Pd2(dba)3 - Ligand (XPhos) - Anhydrous Dioxane catalyst->setup solvent Degas Solvent: - Dioxane/H2O solvent->setup heating Heat to 110 °C with Stirring setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction on a codeine derivative.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_solvent Change Solvent start->check_solvent check_purity Ensure Reagent Purity start->check_purity change_ligand Screen Different Ligands check_catalyst->change_ligand check_ratio Vary Ligand:Pd Ratio change_ligand->check_ratio success Improved Yield check_ratio->success check_base Screen Different Bases check_solvent->check_base check_temp Vary Temperature check_base->check_temp check_temp->success check_atmosphere Verify Inert Atmosphere check_purity->check_atmosphere check_atmosphere->success

Caption: A logical troubleshooting workflow for optimizing palladium-catalyzed reactions.

References

Technical Support Center: Electrochemical Sensing of Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical sensing of methylcodeine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the electrochemical sensing of this compound?

A1: Interference in this compound electrochemical sensing can originate from several sources, broadly categorized as:

  • Structurally Similar Compounds: Other opioids or molecules with similar functional groups, such as morphine and codeine, can have oxidation potentials close to this compound, leading to overlapping voltammetric peaks.[1][2]

  • Electroactive Biomolecules: Biological samples like urine and blood contain endogenous species that are easily oxidized. The most common interferents are ascorbic acid (AA) and uric acid (UA).[1][3]

  • Matrix Effects: The complex matrix of biological samples can lead to signal suppression or enhancement.[3] This can be caused by the adsorption of proteins and other macromolecules onto the electrode surface, a phenomenon known as biofouling.[4]

  • Sample pH and Ionic Strength: Variations in the pH and ionic strength of the supporting electrolyte and the sample can shift the peak potential and affect the sensitivity of the measurement.[5][6]

Q2: How can I improve the selectivity of my electrochemical sensor for this compound?

A2: Improving selectivity is crucial for accurate this compound detection. Key strategies include:

  • Electrode Surface Modification: Modifying the working electrode with materials that have a high affinity for this compound can significantly enhance selectivity. Molecularly Imprinted Polymers (MIPs) are particularly effective as they create specific recognition sites for the target molecule.[7][8] Other useful modifications include nanomaterials like graphene and carbon nanotubes, which can also improve signal amplification.[3]

  • Optimization of Electrochemical Parameters: Fine-tuning parameters such as the potential waveform, scan rate, and the pH of the supporting electrolyte can help resolve the this compound signal from interfering peaks.[3][5]

  • Sample Pre-treatment: Techniques like Solid Phase Extraction (SPE) can effectively remove interfering substances from the sample before electrochemical analysis.[9][10]

Q3: What is the role of pH in the electrochemical detection of this compound?

A3: The pH of the supporting electrolyte plays a critical role in the electrochemical behavior of this compound. The oxidation of this compound is a pH-dependent process, and optimizing the pH can lead to:

  • Enhanced Sensitivity: By selecting an optimal pH, the peak current for this compound oxidation can be maximized.[3][6]

  • Improved Selectivity: Adjusting the pH can shift the oxidation potentials of interfering species away from that of this compound, allowing for better resolution of the analytical signals.[5] For instance, the oxidation mechanism of codeine, a potential interferent, is known to be influenced by pH, with different numbers of peaks appearing at different pH values.

Troubleshooting Guides

Problem 1: Overlapping Peaks or Poorly Resolved Signals

Possible Cause: Interference from structurally similar compounds or other electroactive species in the sample.

Solutions:

  • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These techniques offer better resolution and sensitivity compared to cyclic voltammetry and can help separate overlapping peaks.[2][11][12]

  • Electrode Modification with Molecularly Imprinted Polymers (MIPs): Create a highly selective recognition layer on your electrode surface. See the detailed protocol below.

  • Optimize Supporting Electrolyte pH: Systematically vary the pH of your supporting electrolyte to maximize the separation between the peak potentials of this compound and the interferent.[5][6]

Problem 2: Low Signal or Poor Sensitivity

Possible Cause: Low concentration of this compound, poor electron transfer kinetics, or electrode fouling.

Solutions:

  • Increase Electrode Surface Area: Modify your electrode with nanomaterials like graphene or multi-walled carbon nanotubes (MWCNTs) to increase the electroactive surface area and enhance the signal.[3][4]

  • Use a Pre-concentration Step: If using voltammetric techniques like DPV or SWV, an accumulation step at a specific potential can be employed to pre-concentrate this compound on the electrode surface before the measurement scan.[13]

  • Electrode Surface Renewal: For solid electrodes, polishing the surface between measurements can remove adsorbed interferents. For screen-printed electrodes, it is recommended to use a new electrode for each sample to avoid fouling.[3]

Problem 3: Signal Drift or Instability

Possible Cause: Electrode fouling from biological matrices, changes in the reference electrode potential, or degradation of the electrode modification layer.

Solutions:

  • Implement Sample Clean-up: Use Solid Phase Extraction (SPE) to remove proteins and other macromolecules that can cause electrode fouling.[9][14] A detailed protocol is provided below.

  • Use a Protective Membrane: Coating the electrode with a protective layer like Nafion can prevent fouling from proteins and other large molecules in biological samples.[3][4][15]

  • Check and Calibrate the Reference Electrode: Ensure the reference electrode is properly filled and that there are no air bubbles. Calibrate it against a standard reference if possible.

  • Assess the Stability of the Modified Layer: If using a modified electrode, its stability over time should be evaluated. Re-modification or using a fresh electrode may be necessary.

Experimental Protocols

Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Electrode for this compound Sensing

This protocol describes the general steps for creating a this compound-selective MIP on a glassy carbon electrode (GCE) surface.[7][16][17]

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (template)

  • Functional monomer (e.g., N-methacryloyl-L-tryptophan)[7]

  • Cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)[7]

  • Initiator (e.g., 2-hydroxy-2-methyl propiophenone)[7]

  • Solvent (e.g., a suitable organic solvent)

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution)

  • Redox probe (e.g., [Fe(CN)6]3-/4-)[7]

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE with alumina (B75360) slurry on a polishing cloth.

    • Sonnicate the electrode in ethanol (B145695) and then in deionized water to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Polymerization Mixture:

    • In a vial, dissolve the this compound template, functional monomer, and cross-linker in the chosen solvent.

    • Add the initiator to the mixture and vortex thoroughly.

  • MIP Film Deposition:

    • Drop-cast a small volume of the polymerization mixture onto the cleaned GCE surface.

    • Polymerize the film by exposing it to UV light for a specified time (e.g., 5 minutes).[7]

  • Template Removal:

    • Immerse the MIP-coated electrode in a suitable solvent (e.g., acetic acid solution) to extract the this compound template molecules, leaving behind specific recognition cavities.[7]

    • Rinse the electrode with deionized water and dry.

  • Electrochemical Characterization and Measurement:

    • Characterize the MIP electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing a redox probe to confirm successful imprinting.

    • For this compound detection, incubate the MIP electrode in the sample solution to allow the analyte to rebind to the recognition sites.

    • Perform measurements using a sensitive technique like DPV or SWV.

Protocol 2: Solid Phase Extraction (SPE) for this compound from Urine Samples

This protocol provides a general procedure for cleaning up urine samples before electrochemical analysis.[9][14][18]

Materials:

  • SPE cartridge (e.g., mixed-mode cation exchange)

  • Urine sample

  • Buffer solution (e.g., phosphate buffer, pH 6)[19]

  • Conditioning solvent (e.g., methanol)

  • Washing solvent (e.g., deionized water, diluted acid)

  • Elution solvent (e.g., methanol (B129727) with ammonia (B1221849) or acid)[18]

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Dilute the supernatant with a buffer to adjust the pH and ionic strength.[14]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass the conditioning solvent (e.g., methanol) through the cartridge.

    • Equilibrate the cartridge with water or the sample buffer. Do not let the cartridge dry out.[18]

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge and apply a gentle vacuum to allow the sample to pass through slowly.

  • Washing:

    • Pass a washing solvent through the cartridge to remove unretained interfering compounds.

  • Elution:

    • Elute the retained this compound using a suitable elution solvent.

    • Collect the eluate for analysis.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the elution solvent under a stream of nitrogen.

    • Reconstitute the residue in the supporting electrolyte used for the electrochemical measurement.

Data Presentation

Table 1: Comparison of Electrode Modifications for Opioid Sensing and Interference Mitigation

Electrode ModificationTarget Analyte(s)Common Interferents TestedKey Findings on Interference ReductionReference
Nafion/SWCNT FilmMorphine & CodeineAscorbic Acid, Uric AcidNafion coating repels negatively charged interferents, enabling detection in human plasma with minimal sample pre-treatment.[1][3]
Molecularly Imprinted Polymer (MA-Trp@MIP/GCE)CodeineStructurally similar drugsThe MIP sensor showed high selectivity and resistance to interference from other drugs.[7]
Zn2SnO4-graphene nanocompositeMorphine & CodeineAscorbic acid, acetaminophen (B1664979), etc.The modified electrode showed good selectivity with no significant interference from common compounds.[3]
dsDNA modified Screen Printed ElectrodeMorphine & CodeineNot specifiedThe modification induced a considerable shift between the oxidation potentials of morphine and codeine.

Visualizations

Experimental_Workflow_MIP cluster_prep Electrode Preparation cluster_mip MIP Synthesis & Deposition cluster_post Post-Synthesis Processing cluster_analysis Analysis Polish_GCE 1. Polish GCE Sonicate_GCE 2. Sonicate in Ethanol & Water Polish_GCE->Sonicate_GCE Dry_GCE 3. Dry GCE Sonicate_GCE->Dry_GCE Mix_Components 4. Mix Template, Monomer, Cross-linker, Initiator Drop_Cast 5. Drop-cast on GCE Mix_Components->Drop_Cast Polymerize 6. UV Polymerization Drop_Cast->Polymerize Remove_Template 7. Remove Template Characterize 8. Characterize (CV, EIS) Remove_Template->Characterize Incubate 9. Incubate in Sample Measure 10. DPV/SWV Measurement Incubate->Measure

Caption: Workflow for MIP Electrode Fabrication.

Troubleshooting_Overlapping_Peaks cluster_method Method Optimization cluster_sample Sample & Electrode start Start: Overlapping Peaks Observed q1 Is the issue likely due to similar molecules or matrix effects? start->q1 optimize_voltammetry Switch to DPV/SWV for better resolution q1->optimize_voltammetry Similar Molecules use_spe Implement SPE sample clean-up q1->use_spe Matrix Effects optimize_ph Optimize pH of supporting electrolyte optimize_voltammetry->optimize_ph use_mip Fabricate a selective MIP sensor optimize_ph->use_mip end End: Peaks Resolved use_mip->end use_spe->end

Caption: Troubleshooting Logic for Overlapping Peaks.

References

Validation & Comparative

A Comparative Guide to UHPLC Methods for Methylcodeine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For opioids like codeine, and by extension its derivative methylcodeine, a robust analytical method is crucial for identifying and quantifying impurities. Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for this purpose, offering significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).[1] This guide provides a comparative overview of a validated UHPLC method for the analysis of codeine impurities, including this compound, and outlines the experimental protocols and performance data to assist researchers, scientists, and drug development professionals in their validation efforts.

Advantages of UHPLC for Impurity Profiling

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency and resolution. This is particularly beneficial for complex samples containing multiple impurities that may be present in trace amounts. The enhanced sensitivity of UHPLC, often coupled with mass spectrometry (MS), allows for lower limits of detection (LOD) and quantification (LOQ), which is critical for controlling potentially toxic impurities.[2] Furthermore, UHPLC methods offer significantly shorter analysis times and reduced solvent consumption, leading to increased sample throughput and more environmentally friendly and cost-effective analyses.[1]

Experimental Protocol: A Validated UHPLC Method

A validated stability-indicating UHPLC method has been developed for the separation and determination of codeine phosphate (B84403) hemihydrate and its impurities, including this compound.[3][4][5] This method is suitable for routine purity testing and stability analysis of drug products.[3][4][5]

Chromatographic Conditions:

ParameterSpecification
Instrument Waters Acquity UHPLC® system with TUV and PDA detectors[3][4][5]
Column Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm particle size[3][4][5]
Mobile Phase Gradient elution with a mixture of Component A and acetonitrile[3][4][5]
Flow Rate 0.3 mL/min[3][4][5]
Column Temperature 25°C[3][4][5]
Injection Volume 5 µL[3][4][5]
Detection 245 nm[3][4][5]

Method Validation Parameters:

The developed UHPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[3][4][5] The validation included the following parameters:

Validation ParameterOutcome
Specificity The method was able to separate and quantify all known impurities from the main compound and from each other, proving its stability-indicating power.[3][4][5]
Linearity The method demonstrated a linear relationship between the concentration of the analytes and the detector response over a specified range.[3][5]
Accuracy The accuracy of the method was confirmed by determining the recovery of the analytes at different concentration levels.[3][5]
Precision The method was found to be precise, as demonstrated by the low variability in the results of repeated analyses of the same sample.[3][5]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected by the method was established.[3][5]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy was determined.[3][5]
Robustness The method proved to be robust, with minor variations in the experimental conditions not significantly affecting the results.[3][5]

Workflow for UHPLC Method Validation

The validation of a UHPLC method for impurity profiling is a systematic process to ensure the reliability and accuracy of the analytical data. The following diagram illustrates a typical workflow for this process.

UHPLC_Validation_Workflow A Method Development & Optimization B Specificity / Selectivity (Forced Degradation Studies) A->B Establish separation C Linearity & Range B->C Confirm resolution D Accuracy (Recovery Studies) C->D Define concentration range E Precision (Repeatability & Intermediate Precision) D->E Assess closeness to true value F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F Evaluate variability G Robustness F->G Determine sensitivity limits H System Suitability Testing G->H Test method resilience I Validated Method for Routine Use H->I Ensure system performance

UHPLC method validation workflow.
Forced Degradation Studies

A critical component of validating a stability-indicating method is conducting forced degradation studies.[6][7][8] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products.[8][9] The goal is to demonstrate that the analytical method can effectively separate the active ingredient from any degradants that may form under these conditions, thus ensuring the method's specificity.[6]

Conclusion

The presented UHPLC method provides a robust and reliable approach for the impurity profiling of this compound. Its validation in accordance with ICH guidelines ensures its accuracy, precision, and specificity.[3][4][5] By adopting such validated UHPLC methods, pharmaceutical manufacturers can ensure the quality and safety of their products, meeting the stringent requirements of regulatory agencies. The significant improvements in analytical speed and efficiency offered by UHPLC technology make it an indispensable tool in modern pharmaceutical analysis.[1]

References

A Comparative Analysis of Methylcodeine and Codeine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of methylcodeine and its parent compound, codeine. The information presented is based on available experimental data and predictive metabolic pathways, offering insights for researchers in pharmacology and drug development.

Executive Summary

Codeine, a widely used opioid analgesic, undergoes extensive metabolism primarily in the liver to produce a variety of metabolites, some of which are pharmacologically active. Its analgesic effect is largely dependent on its O-demethylation to morphine, a reaction catalyzed by the polymorphic enzyme CYP2D6. In contrast, detailed experimental data on the metabolism of this compound is limited. However, based on its chemical structure, it is predicted to follow similar metabolic routes, including O-demethylation, N-demethylation, and glucuronidation. The presence of a methyl group at the 6-hydroxyl position in this compound is thought to significantly influence its metabolic profile, potentially enhancing its metabolic stability compared to codeine.

Data Presentation: A Comparative Overview of Metabolic Parameters

The following tables summarize the key metabolic pathways, enzymes, and metabolites for both codeine and this compound. It is important to note that the data for this compound is largely predictive due to the limited availability of direct experimental studies.

Metabolic Pathway Codeine This compound (Predicted)
Primary Routes O-demethylation, N-demethylation, GlucuronidationO-demethylation, N-demethylation, Glucuronidation
Key Enzymes CYP2D6, CYP3A4, UGT2B7CYP2D6, CYP3A4, UGTs
Active Metabolites Morphine, Codeine-6-glucuronideMorphine (if O-demethylated)
Inactive Metabolites Norcodeine, Morphine-3-glucuronideNor-methylcodeine, Glucuronide conjugates
Metabolite Percentage of Codeine Metabolism Enzyme(s) Involved
Codeine-6-glucuronide 50-70%UGT2B7[1]
Norcodeine 10-15%CYP3A4[1]
Morphine 0-15%CYP2D6[1]

Note: Percentages can vary significantly based on an individual's genetic makeup, particularly their CYP2D6 phenotype.

Experimental Protocols

Detailed methodologies for studying opioid metabolism are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key experiments typically cited in the study of codeine and its analogues.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolites of a compound and the cytochrome P450 (CYP) enzymes responsible for their formation.

Methodology:

  • Incubation: The test compound (e.g., codeine or this compound) is incubated with human liver microsomes (HLMs) in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, the incubations are repeated in the presence of selective chemical inhibitors for different CYP isoforms (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4). Alternatively, recombinant human CYP enzymes can be used.

Glucuronidation Assays

Objective: To investigate the formation of glucuronide conjugates.

Methodology:

  • Incubation: The test compound is incubated with HLMs or specific UDP-glucuronosyltransferase (UGT) enzymes in a suitable buffer.

  • Cofactor Addition: The reaction is initiated by adding the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).

  • Incubation and Termination: Similar to the CYP metabolism protocol, the mixture is incubated at 37°C and the reaction is terminated with a cold solvent.

  • Analysis: The formation of glucuronide conjugates is analyzed by LC-MS/MS.

Mandatory Visualization: Metabolic Pathways and Experimental Workflow

Codeine Metabolism Signaling Pathway

Codeine_Metabolism Codeine Codeine Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Codeine_6_Glucuronide Codeine_6_Glucuronide Codeine->Codeine_6_Glucuronide UGT2B7 (Glucuronidation) Morphine_3_Glucuronide Morphine_3_Glucuronide Morphine->Morphine_3_Glucuronide UGT2B7 Morphine_6_Glucuronide Morphine_6_Glucuronide Morphine->Morphine_6_Glucuronide UGT2B7

Caption: Metabolic pathways of codeine in the liver.

Predicted this compound Metabolism Signaling Pathway

Methylcodeine_Metabolism This compound This compound Nor_this compound Nor_this compound This compound->Nor_this compound CYP3A4 (Predicted N-demethylation) Morphine Morphine This compound->Morphine CYP2D6 (Predicted O-demethylation) Methylcodeine_Glucuronide Methylcodeine_Glucuronide This compound->Methylcodeine_Glucuronide UGTs (Predicted Glucuronidation)

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Codeine or this compound) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate Cofactors Cofactors (NADPH, UDPGA) Cofactors->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Identify Metabolite Identification & Quantification Analyze->Identify

Caption: General workflow for an in vitro drug metabolism study.

Discussion and Comparative Insights

The metabolism of codeine is well-established, with three primary pathways leading to the formation of various metabolites. The clinical efficacy and safety of codeine are significantly influenced by the genetic polymorphism of CYP2D6, which governs its conversion to the more potent analgesic, morphine. Individuals who are "poor metabolizers" due to inactive CYP2D6 alleles may experience little to no pain relief from codeine. Conversely, "ultra-rapid metabolizers" with multiple copies of the CYP2D6 gene can produce high levels of morphine, leading to an increased risk of adverse effects, including respiratory depression.

For this compound, the presence of a methyl group at the 6-position is a key structural difference from codeine. This modification is expected to influence its interaction with metabolic enzymes. It is hypothesized that this methyl group may sterically hinder the access of UGT enzymes, potentially reducing the rate of glucuronidation compared to codeine. Furthermore, while O-demethylation at the 3-position to form morphine is a critical activation step for codeine, it is unclear how the 6-methyl group in this compound affects the affinity and catalytic activity of CYP2D6. It is plausible that this compound can still be O-demethylated to produce morphine. N-demethylation by CYP3A4 is also a probable metabolic pathway for this compound, leading to the formation of nor-methylcodeine.

One source suggests that the methylation in this compound could enhance its metabolic stability relative to codeine[2]. This increased stability could potentially lead to a longer half-life and altered pharmacokinetic profile compared to the parent compound. However, without direct comparative experimental data, these remain as hypotheses that warrant further investigation.

Conclusion

While the metabolic fate of codeine has been extensively studied and is well understood, the metabolism of this compound remains an area with limited experimental data. Based on structural similarities, it is predicted to undergo similar metabolic transformations, including O-demethylation, N-demethylation, and glucuronidation. The key difference in its structure, the 6-methyl group, is likely to alter its metabolic profile, potentially leading to differences in metabolic stability and pharmacokinetic properties compared to codeine. Further in vitro and in vivo studies are necessary to fully elucidate the metabolic pathways of this compound and to provide a comprehensive and quantitative comparison with codeine. This knowledge will be invaluable for the future development and therapeutic application of codeine derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of methylcodeine, with a focus on the critical process of cross-validation. The principles and practices outlined here are based on internationally recognized guidelines that ensure the integrity and comparability of analytical data.

This compound, a derivative of codeine, is often analyzed as an impurity in codeine phosphate (B84403) preparations or as a metabolite.[1] The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The most common techniques for the analysis of this compound and related opioids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

Cross-validation of analytical methods is crucial when transferring a method between laboratories or when comparing data from different analytical techniques.[5][6] This process ensures that the methods provide equivalent results, thereby guaranteeing the consistency and reliability of data in multi-site studies or when methods are updated.[6]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound and related compounds. The values presented are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC (UV/PDA Detection)GC-MSLC-MS/MS
Linearity (Correlation Coefficient, r²) ≥ 0.999[7]≥ 0.99[3]≥ 0.99[4]
Accuracy (% Recovery) 98-102%[8]87.2-108.5%[3]91-106%[9]
Precision (% RSD) ≤ 2%[7][8]≤ 13%[3]≤ 9%[9]
Limit of Detection (LOD) ng/mL rangeng/mL rangesub ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL range[1]25 ng/mL[10]1 ng/mL[9]
Specificity Good, but potential for interferenceHigh, based on mass spectrumVery high, based on parent/daughter ion transitions
Throughput HighModerateHigh
Derivatization Required NoYes, for improved volatility and chromatography[11][12]No

Experimental Protocols

While a specific, validated protocol exclusively for this compound cross-validation is not detailed in the provided search results, the following are generalized but detailed methodologies for the analysis of codeine and its related compounds, which can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the determination of codeine phosphate and its impurities, including this compound.[1]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase column, such as a C18 column (e.g., Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and acetonitrile (B52724) is typically employed.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV detection at 245 nm.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of opioids in biological matrices.[3][10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A capillary column suitable for drug analysis (e.g., HP-1MS, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.[3]

  • Derivatization: Derivatization with an agent like propionic anhydride (B1165640) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is necessary to increase the volatility of the analytes.[3][11]

  • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.[3]

  • Sample Preparation: This typically involves hydrolysis (if analyzing glucuronide conjugates), liquid-liquid extraction or solid-phase extraction (SPE), evaporation of the solvent, and derivatization.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the quantification of opioids in oral fluid and plasma.[4][9]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[4]

  • Column: A reversed-phase column (e.g., Kinetex EVO C18).[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate) and an organic solvent like methanol (B129727) with formic acid.[9]

  • Ionization: Positive electrospray ionization (ESI) is commonly used.[9]

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]

  • Sample Preparation: A simple protein precipitation step followed by centrifugation and injection of the supernatant is often sufficient.[9]

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison and Conclusion A Define Acceptance Criteria B Prepare a Single Set of QC Samples (Low, Medium, High Concentrations) A->B C Analyze QC Samples with Method A (e.g., HPLC) B->C D Analyze QC Samples with Method B (e.g., GC-MS) B->D E Statistically Compare Results (e.g., Bland-Altman Plot, t-test) C->E D->E F Results Meet Acceptance Criteria? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies and Re-evaluate F->H No

Caption: Workflow for cross-validation of two analytical methods.

References

A Comparative Guide to the Accuracy and Precision of Analytical Techniques for Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methylcodeine is critical for quality control, pharmacokinetic studies, and forensic analysis. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the performance of various analytical techniques used for the determination of this compound and related opioids, supported by experimental data and detailed methodologies.

Overview of Analytical Methodologies

The analysis of this compound, an analogue of codeine, employs a range of techniques, each with distinct advantages and limitations. These methods can be broadly categorized into screening and confirmatory techniques. Screening methods, such as immunoassays, are designed for rapid, high-throughput analysis, while confirmatory methods, like chromatography coupled with mass spectrometry, provide higher specificity and accuracy.[1][2]

Key techniques reviewed in this guide include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)

  • Mass Spectrometry (MS): Tandem Mass Spectrometry (MS/MS)

  • Hyphenated Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS)

  • Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Electrochemical Methods: Square Wave Voltammetry (SWV)

Quantitative Performance Comparison

The accuracy and precision of an analytical method are key indicators of its performance. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. The following tables summarize the reported accuracy and precision data for the analysis of codeine, which serves as a close proxy for this compound, across various techniques and biological matrices.

Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS)

MatrixAccuracy (%)Precision (RSD %)Notes
Human Urine87.2 - 108.5%< 13% (Intra- & Inter-day)Method was successfully used for forensic identification.[3][4]
BloodNot Specified< 10% (Day-to-day)Simultaneous analysis of seven opiates.[5]

Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

MatrixAccuracy (%)Precision (RSD %)Notes
Oral FluidNot Specified< 5% (Within- & Between-run)Assay developed for quantification of seven opioids.[6]
Human Plasma"Acceptable""Acceptable"Rapid and sensitive method with a 2.0 min run time per sample.[7]
UrineNot SpecifiedNot SpecifiedConsidered to produce results at least as precise and accurate as GC-MS.[8]

Table 3: Performance of Other Analytical Techniques

| Technique | Matrix | Accuracy (%) | Precision (RSD %) | Notes | | :--- | :--- | :--- | :--- | | Immunoassay | Urine | Sensitivity: 96-100%, Specificity: 84-99% | Prone to false-positive and -negative results compared to confirmatory methods.[2] | | NACE | Urine | 85.4 - 109.7% | 2.8 - 12.4% | Non-aqueous capillary electrophoresis method.[1] | | SWV | Pharmaceutical Preparations | Not Specified | < 3% | Square Wave Voltammetry; a fast and sensitive electrochemical method.[9] |

Logical Comparison of Analytical Techniques

The choice of analytical technique often depends on the purpose of the analysis, such as initial screening versus confirmation of results.

Logical Flow of this compound Analysis cluster_0 Screening Phase (Qualitative) cluster_1 Confirmation Phase (Quantitative) cluster_2 Alternative Quantitative Methods Immunoassay Immunoassay (ELISA) Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Colorimetric Colorimetric Assays Colorimetric->Presumptive_Positive LCMS LC-MS/MS Confirmed_Result Confirmed & Quantified Result LCMS->Confirmed_Result GCMS GC-MS GCMS->Confirmed_Result HPLC_UV HPLC-UV HPLC_UV->Confirmed_Result CE Capillary Electrophoresis CE->Confirmed_Result Electrochem Electrochemical Methods Electrochem->Confirmed_Result Sample Biological or Pharmaceutical Sample Sample->Immunoassay Initial Test Sample->Colorimetric Initial Test Sample->HPLC_UV Direct Quantitative Analysis Sample->CE Direct Quantitative Analysis Sample->Electrochem Direct Quantitative Analysis Presumptive_Positive->LCMS Confirmation Presumptive_Positive->GCMS Confirmation

Caption: Logical workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the key confirmatory techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique, often considered a gold standard for forensic drug analysis.[3][10]

  • Sample Preparation:

    • Extraction: Biological samples (e.g., 1 mL of blood or urine) are subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the matrix.[3][5]

    • Hydrolysis (for urine): To measure total codeine (free and conjugated), samples may undergo acid or enzymatic hydrolysis to cleave glucuronide conjugates.[11]

    • Derivatization: The hydroxyl groups of this compound and related compounds are derivatized, commonly using agents like propionic anhydride (B1165640) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase their volatility and improve chromatographic separation.[3][12] This step is typically performed at an elevated temperature (e.g., 80°C) for a short period (e.g., 3 minutes).[3]

  • GC-MS Analysis:

    • Injection: The derivatized extract is injected into the GC system.

    • Separation: Analytes are separated on a capillary column (e.g., HP-1MS, 30 m x 0.25 mm, 0.25 µm).[3][4] A temperature program is used to elute the compounds at different times.

    • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for each analyte.[3][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become increasingly popular due to its high sensitivity, specificity, and simpler sample preparation, as it often does not require derivatization.[1][13][14]

  • Sample Preparation:

    • Protein Precipitation: For blood or plasma, proteins are precipitated using a solvent like acetonitrile (B52724) and removed by centrifugation.[5]

    • Extraction: Analytes are extracted from the supernatant or directly from the diluted sample (e.g., oral fluid, urine) using LLE (e.g., with ethyl acetate) or SPE.[7][14]

    • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Injection: The reconstituted sample is injected into the HPLC system.

    • Separation: Chromatographic separation is typically achieved on a reverse-phase C18 column using an isocratic or gradient mobile phase.[7]

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion for the analyte and then detecting one or more of its characteristic product ions, providing a very high degree of specificity.[7]

General Analytical Workflow

The process of analyzing a sample for this compound involves several key stages, from initial preparation to final data interpretation.

General Experimental Workflow for this compound Analysis start 1. Sample Collection (e.g., Urine, Blood, Oral Fluid) prep 2. Sample Preparation - Extraction (LLE/SPE) - Hydrolysis (optional) - Derivatization (for GC-MS) start->prep analysis 3. Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data_acq 4. Data Acquisition (Chromatograms & Mass Spectra) analysis->data_acq quant 5. Quantification (Calibration Curve) data_acq->quant validation 6. Data Validation (QC Samples, Internal Standards) quant->validation report 7. Final Report validation->report

Caption: A typical workflow for this compound analysis.

Conclusion

Both GC-MS and LC-MS/MS provide high levels of accuracy and precision for the quantification of this compound and are considered definitive confirmatory methods.[1][8] LC-MS/MS offers the advantage of simpler and faster sample preparation by typically avoiding the need for derivatization.[14] Immunoassays serve as rapid and cost-effective screening tools, but their results must be interpreted with caution due to potential cross-reactivity, and all presumptive positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS.[2][15] Electrochemical and capillary electrophoresis methods also demonstrate good performance and can be suitable alternatives depending on the specific application and available instrumentation.[1][9] The selection of the most appropriate technique will depend on the specific requirements of the study, including the matrix, required sensitivity, sample throughput, and regulatory guidelines.

References

A Comparative Analysis of the Efficacy of Methylcodeine and Other Opioid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic efficacy of methylcodeine (also known as heterocodeine or 6-methoxymorphine) and other prominent opioid derivatives, including codeine, morphine, oxycodone, hydrocodone, and fentanyl. The information presented is synthesized from preclinical and clinical data to aid in research and drug development.

Executive Summary

This compound, a semi-synthetic derivative of morphine, distinguishes itself from its structural isomer, codeine, by being a direct-acting µ-opioid receptor agonist. Codeine, in contrast, is a prodrug that requires metabolic conversion to morphine for its analgesic effects. Preclinical data indicates that this compound is significantly more potent than both codeine and morphine. While direct comparative clinical trial data for this compound against other common opioids like oxycodone, hydrocodone, and fentanyl is limited, this guide provides a framework for understanding its relative efficacy based on available preclinical evidence and comparisons to the gold standard, morphine.

Data Presentation: Comparative Analgesic Potency

The following table summarizes the approximate analgesic potency of this compound and other selected opioid derivatives relative to morphine. It is important to note that these values are derived from a variety of preclinical and clinical studies and may vary depending on the specific experimental model, route of administration, and pain modality being assessed.

Opioid DerivativeChemical ClassificationMechanism of ActionApproximate Potency Relative to Morphine (Oral)
This compound (Heterocodeine) Semi-synthetic opioidDirect µ-opioid receptor agonist~6x
Codeine Natural opioid alkaloidProdrug, metabolized to morphine~0.1x[1]
Morphine Natural opioid alkaloidµ-opioid receptor agonist1x (Baseline)
Oxycodone Semi-synthetic opioidµ-opioid receptor agonist~1.5x[1]
Hydrocodone Semi-synthetic opioidµ-opioid receptor agonist~1x[1]
Fentanyl Synthetic opioidPotent µ-opioid receptor agonist~50-100x[2][3]

Signaling Pathways of µ-Opioid Receptor Agonists

Opioid analgesics primarily exert their effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the MOR initiates two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to adverse effects such as respiratory depression and constipation[4][5].

The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other[5][6]. A G-protein biased agonist would theoretically provide analgesia with a reduced side-effect profile. While the signaling bias of this compound has not been extensively studied, this remains a critical area for future research in the development of safer opioid analgesics.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein activates GRK GRK MOR->GRK activates Opioid Opioid Agonist (e.g., this compound) Opioid->MOR binds AC Adenylyl Cyclase G_protein->AC inhibition Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR phosphorylation Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling Beta_Arrestin->MAPK Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects MAPK->Side_Effects

Figure 1: µ-Opioid Receptor Signaling Pathways.

Experimental Protocols

Hot Plate Test for Thermal Nociception

The hot plate test is a widely used method to assess the analgesic properties of drugs against thermal pain.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The apparatus is enclosed by a transparent cylinder to keep the animal on the heated surface.

  • Acclimatization: Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the reaction latency is measured.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

hot_plate_workflow start Start acclimatize Acclimatize Animal (30 min) start->acclimatize baseline Measure Baseline Latency (Hot Plate at 55°C) acclimatize->baseline administer Administer Drug/ Vehicle baseline->administer wait Wait for Predetermined Time Interval administer->wait post_treatment Measure Post-Treatment Latency wait->post_treatment repeat Repeat for Different Time Points post_treatment->repeat repeat->wait Yes analyze Calculate %MPE and Analyze Data repeat->analyze No end End analyze->end

Figure 2: Hot Plate Test Experimental Workflow.

Tail-Flick Test for Spinal Nociception

The tail-flick test is another common method for evaluating the analgesic effects of compounds, primarily reflecting spinal reflex responses to thermal stimuli.

Methodology:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Animal Handling: The animal (rat or mouse) is gently restrained, with its tail exposed to the heat source.

  • Baseline Latency: The time taken for the animal to flick its tail away from the heat source is automatically recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is calculated similarly to the hot plate test, often as %MPE.

tail_flick_workflow start Start restrain Gently Restrain Animal start->restrain baseline Measure Baseline Tail-Flick Latency (Radiant Heat) restrain->baseline administer Administer Drug/ Vehicle baseline->administer wait Wait for Predetermined Time Interval administer->wait post_treatment Measure Post-Treatment Latency wait->post_treatment repeat Repeat for Different Time Points post_treatment->repeat repeat->wait Yes analyze Calculate %MPE and Analyze Data repeat->analyze No end End analyze->end

Figure 3: Tail-Flick Test Experimental Workflow.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This in vitro functional assay measures the activation of G-proteins following agonist binding to a GPCR, providing a quantitative measure of a compound's efficacy and potency at the receptor level.

Methodology:

  • Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells or animal brain tissue.

  • Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state), Mg²⁺, and other necessary ions is prepared.

  • Incubation: The cell membranes are incubated with the test compound (e.g., this compound) at various concentrations in the assay buffer.

  • [³⁵S]GTPγS Addition: A radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the mixture. Upon receptor activation, the G-protein releases GDP and binds [³⁵S]GTPγS.

  • Termination and Filtration: The reaction is stopped, and the mixture is rapidly filtered to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (efficacy) values can be determined.

gtpys_workflow start Start prepare_membranes Prepare Cell Membranes with µ-Opioid Receptors start->prepare_membranes incubate Incubate Membranes with Test Compound and GDP prepare_membranes->incubate add_gtpys Add [³⁵S]GTPγS to Initiate Binding incubate->add_gtpys terminate Terminate Reaction and Filter to Separate Bound and Unbound Ligand add_gtpys->terminate count Measure Radioactivity (Scintillation Counting) terminate->count analyze Generate Dose-Response Curve (EC₅₀, Eₘₐₓ) count->analyze end End analyze->end

Figure 4: [³⁵S]GTPγS Binding Assay Workflow.

Comparative Side Effect Profiles

All µ-opioid receptor agonists share a similar profile of potential adverse effects, though the incidence and severity can vary between compounds. The table below lists common side effects associated with opioid use. Direct comparative data on the side effect profile of this compound versus other opioids is scarce. However, the concept of G-protein bias suggests that compounds with this property may have a more favorable side effect profile[5].

Side EffectAssociated Signaling Pathway (Hypothesized)Description
Respiratory Depression β-arrestinSuppression of the central respiratory drive, potentially leading to life-threatening hypoxia.
Constipation G-protein and β-arrestinReduced gastrointestinal motility.
Nausea and Vomiting Multiple pathwaysStimulation of the chemoreceptor trigger zone in the brainstem.
Sedation G-proteinDrowsiness and cognitive impairment.
Tolerance β-arrestinA decrease in the analgesic effect with repeated administration, requiring dose escalation.
Dependence and Addiction G-proteinNeuroadaptive changes leading to withdrawal symptoms upon cessation and compulsive drug-seeking behavior.

Conclusion and Future Directions

This compound (heterocodeine) presents as a potent, direct-acting µ-opioid receptor agonist with significantly greater analgesic efficacy than codeine and morphine in preclinical models[7]. Its distinct pharmacological profile as a direct agonist, bypassing the need for metabolic activation that limits the utility of codeine, makes it an interesting candidate for further investigation.

However, a comprehensive understanding of its comparative efficacy and safety requires direct, head-to-head preclinical and clinical studies against other commonly prescribed opioids such as oxycodone, hydrocodone, and fentanyl. A critical area for future research will be the characterization of this compound's signaling bias. Determining whether it preferentially activates the G-protein pathway over the β-arrestin pathway will be crucial in assessing its potential as a safer analgesic with a reduced side-effect profile. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for conducting such evaluative studies.

References

comparative disposition of codeine and pholcodine in humans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Disposition of Codeine and Pholcodine in Humans

Introduction

Codeine and pholcodine are both opioid-based antitussive agents used in the management of cough. Despite their structural similarities, their disposition in the human body exhibits significant differences in terms of absorption, distribution, metabolism, and excretion. This guide provides a comprehensive comparison of the pharmacokinetic profiles of codeine and pholcodine, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Profiles

The pharmacokinetic parameters of codeine and pholcodine are summarized in the tables below, offering a clear comparison of their behavior in the human body.

Table 1: Comparative Pharmacokinetic Parameters of Codeine and Pholcodine
ParameterCodeinePholcodineReference
Absorption
Bioavailability~94% (oral)Readily absorbed from the GI tract[1],[2]
Time to Peak Plasma Concentration (Tmax)~1 hour1.6 ± 1.2 hours[1],[3]
Distribution
Volume of Distribution (Vd)3-6 L/kg36-49 L/kg[1],[4]
Plasma Protein BindingNot specified23.5%[3]
Metabolism
Primary SiteLiverLiver[5],[6]
Key EnzymesCYP2D6, CYP3A4, UGT2B7Cytochrome P450 system[1],[7],[6]
Active Metabolite(s)MorphineNone with significant analgesic effect[5],[8]
Excretion
Elimination Half-life (t½)~2.3 - 3 hours~37 - 50.1 hours[9],[3]
Primary RouteRenal (~90%)Renal[1],[6]
% Excreted Unchanged in Urine~10%26.2 ± 3.3%[1],[3]

Experimental Protocols

The data presented in this guide are derived from various pharmacokinetic studies in healthy human volunteers. The general methodologies employed in these studies are outlined below.

Study Design

Many of the cited studies utilized a crossover design where healthy male volunteers received single oral doses of either codeine or pholcodine.[9] Blood and urine samples were collected at various time points post-administration to determine the drug and metabolite concentrations.[3][9]

Analytical Methods

The quantification of codeine, pholcodine, and their metabolites in biological samples was primarily achieved through the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the determination of pholcodine concentrations in plasma, saliva, and urine.[3]

  • Radioimmunoassay (RIA): Employed to determine the plasma concentrations of free and conjugated forms of codeine, pholcodine, and morphine.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and selective method used for the determination of morphine and codeine in human urine, often involving a derivatization procedure.[10][11]

Metabolic Pathways

The metabolic fates of codeine and pholcodine are distinctly different, which significantly influences their pharmacological activity and duration of action.

Codeine Metabolism

Codeine acts as a prodrug, with its analgesic effects primarily mediated by its conversion to morphine.[12] This metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP2D6.[5][13] The metabolism of codeine is highly dependent on an individual's CYP2D6 genotype, leading to variations in analgesic response.[5] Individuals who are "poor metabolizers" due to inactive CYP2D6 copies may experience inadequate pain relief, while "ultrarapid metabolizers" with multiple functional copies of the CYP2D6 gene can have increased morphine levels, potentially leading to adverse effects.[5][13] A significant portion of codeine is also metabolized to inactive metabolites such as codeine-6-glucuronide.[12]

Codeine_Metabolism Codeine Codeine Morphine Morphine (Active Analgesic) Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Codeine_6_glucuronide Codeine-6-glucuronide (Inactive) Codeine->Codeine_6_glucuronide UGT2B7 (Glucuronidation)

Metabolic pathway of Codeine.

Pholcodine Metabolism

In contrast to codeine, pholcodine does not undergo significant metabolism to morphine.[8][9] It is metabolized in the liver, primarily through the cytochrome P450 enzyme system.[6] The metabolism of pholcodine is slow, contributing to its long elimination half-life.[14] Identified metabolic pathways for pholcodine include N-demethylation, N-desalkylation at the morpholino ring, oxidation of the morpholino ring, and O-desalkylation to morphine in trace amounts.[14] Pholcodine and its phase I metabolites, with the exception of morphine, do not appear to undergo significant conjugation.[3][14]

Pholcodine_Metabolism Pholcodine Pholcodine Metabolites Nor-P, Desmorpholino-hydroxy-P, Hydroxy-P, Oxo-P Pholcodine->Metabolites Phase I Metabolism (N-demethylation, N-desalkylation, Oxidation) Morphine_traces Morphine (traces) Pholcodine->Morphine_traces O-desalkylation

Metabolic pathway of Pholcodine.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of codeine and pholcodine.

Comparative_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Volunteer_Recruitment Healthy Volunteers Dosing Oral Administration (Codeine or Pholcodine) Volunteer_Recruitment->Dosing Blood_Sampling Blood Samples (Timed Intervals) Dosing->Blood_Sampling Urine_Sampling Urine Collection Dosing->Urine_Sampling Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Blood_Sampling->Sample_Prep Urine_Sampling->Sample_Prep Quantification Quantification (HPLC, RIA, GC-MS) Sample_Prep->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Calculation of Parameters (t½, Cmax, AUC, etc.) PK_Modeling->Parameter_Calculation Comparison Comparison Parameter_Calculation->Comparison Comparative Analysis

Comparative experimental workflow.

Conclusion

The disposition of codeine and pholcodine in humans reveals critical differences that impact their clinical use. Codeine's efficacy is largely dependent on its metabolic conversion to morphine by the polymorphic enzyme CYP2D6, leading to variable patient responses.[5][12] In contrast, pholcodine has a much longer half-life and its metabolism does not produce significant amounts of active analgesic metabolites, resulting in a different pharmacological profile.[8][9] These distinctions are crucial for healthcare professionals in selecting appropriate antitussive therapy and for researchers in the development of new antitussive agents.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Methylcodeine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of methylcodeine, a controlled substance, is a critical component of laboratory safety and regulatory compliance. Adherence to these procedures is essential to prevent diversion and environmental contamination. This document provides a comprehensive guide to the safe and legal disposal of this compound.

This compound is classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2][3][4][5] As such, its disposal is strictly regulated under federal and state laws.[6] The primary governing regulations are outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[6] The core principle of these regulations is that the substance must be rendered "non-retrievable," meaning it cannot be transformed to a physical or chemical state or condition that would allow it to be readily recovered.

Disposal Planning and Responsibilities

All personnel handling this compound must be trained on proper disposal procedures. A designated individual within the laboratory should be responsible for overseeing the disposal process and ensuring all documentation is complete and accurate.

Segregation and Storage of this compound Waste

Expired, unwanted, or contaminated this compound must be segregated from the active inventory to prevent accidental use.[2] This waste should be clearly labeled as "For Disposal" and stored in a secure location, such as a locked cabinet or safe, that is accessible only to authorized personnel.

Acceptable Disposal Methods

There are two primary DEA-compliant methods for the disposal of controlled substances like this compound from a laboratory setting:

  • Transfer to a DEA-Registered Reverse Distributor: This is the most common and recommended method for laboratories. A reverse distributor is an entity registered with the DEA to handle and dispose of controlled substances.[7][8][9][10][11]

  • On-site Destruction: While permissible, on-site destruction must adhere to strict DEA protocols and any applicable federal, state, and local environmental regulations. This method is often less practical for most research settings due to the stringent requirements for rendering the substance non-retrievable and the necessary documentation.

Flushing down a sink or toilet and mixing with coffee grounds or cat litter are not acceptable methods of disposal for DEA registrants.[12]

Step-by-Step Disposal Protocol via Reverse Distributor

  • Identify and Document Waste: Maintain a detailed inventory of all this compound designated for disposal. This includes the name of the substance, form, quantity, and concentration.

  • Contact a DEA-Registered Reverse Distributor: Select a reputable reverse distributor that provides services for controlled substance disposal.

  • Complete Required Documentation:

    • DEA Form 41: The "Registrants Inventory of Drugs Surrendered" form must be completed to document the destruction of controlled substances.[6][13][14][15][16] This form requires information about the substances being destroyed and the method of destruction. While the reverse distributor will ultimately destroy the substance, the registrant is responsible for the accuracy of the form.

    • Transfer Records: For Schedule I and II substances, a DEA Form 222 is required to document the transfer to the reverse distributor. For Schedule III, IV, and V substances, a detailed invoice is typically used.

  • Package for Shipment: Securely package the this compound waste according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.

  • Arrange for Pickup and Transfer: The reverse distributor will arrange for a secure pickup of the waste. Two authorized employees from the registrant's facility should witness the transfer of the controlled substance to the reverse distributor.

  • Retain Records: Maintain all disposal records, including the completed DEA Form 41 and shipping documents, for a minimum of two years.[14]

Quantitative Data for Disposal

ParameterGuideline/RequirementRegulatory Citation
Record Retention Period Minimum of 2 years21 CFR §1304.04
Witnesses for Destruction Minimum of two authorized employees21 CFR §1317.95
DEA Form for Destruction DEA Form 4121 CFR §1304.21
DEA Form for Transfer (Schedule I/II) DEA Form 22221 CFR §1305.03

Experimental Protocols for Waste Verification

Prior to disposal, it may be necessary to verify the identity and concentration of this compound in a waste stream. Several analytical methods can be employed for the detection and quantification of codeine and its analogs. These methods are typically adapted from protocols used for pharmaceutical analysis or forensic toxicology.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of opiates in various matrices.[17]

Methodology:

  • Sample Preparation: An aliquot of the liquid waste is extracted using a solid-phase extraction (SPE) cartridge to isolate the this compound from other components. The extract is then evaporated to dryness and reconstituted in a suitable solvent.

  • Derivatization: The extracted sample is derivatized to increase its volatility and improve its chromatographic properties.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectral data for identification and quantification.

  • Data Analysis: The retention time and mass spectrum of the sample are compared to a certified reference standard of this compound for confirmation and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for the analysis of pharmaceuticals in complex mixtures.[18]

Methodology:

  • Sample Preparation: Similar to GC-MS, the sample is typically extracted and concentrated using SPE.

  • LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The liquid chromatograph separates the components, and the tandem mass spectrometer provides a high degree of selectivity and sensitivity for detection.

  • Data Analysis: The precursor and product ion transitions for this compound are monitored for accurate identification and quantification against a standard calibration curve.

Other analytical methods that can be adapted for this purpose include high-performance liquid chromatography (HPLC) with UV detection, and capillary electrophoresis.[19][20][21]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

MethylcodeineDisposalWorkflow start Start: this compound Identified for Disposal segregate Segregate and Securely Store Waste (Clearly Labeled) start->segregate inventory Inventory and Document Waste (Name, Form, Quantity) segregate->inventory disposal_method Select Disposal Method inventory->disposal_method reverse_distributor Contact DEA-Registered Reverse Distributor disposal_method->reverse_distributor Recommended on_site On-Site Destruction (Requires DEA Authorization) disposal_method->on_site Less Common documentation_rd Complete Required Paperwork (DEA Form 41, Transfer Records) reverse_distributor->documentation_rd render_non_retrievable Render Non-Retrievable per DEA Standards on_site->render_non_retrievable package_ship Package and Arrange for Secure Pickup documentation_rd->package_ship witness_transfer Two Authorized Individuals Witness Transfer package_ship->witness_transfer retain_records Retain All Disposal Records for ≥ 2 Years witness_transfer->retain_records documentation_os Document Destruction on DEA Form 41 (Two Witnesses Required) documentation_os->retain_records render_non_retrievable->documentation_os end End: Compliant Disposal Complete retain_records->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal vendor to ensure full compliance with all federal, state, and local regulations. A Safety Data Sheet (SDS) for this compound should be consulted for any specific handling and disposal precautions.

References

Essential Safety and Logistics for Handling Methylcodeine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds such as Methylcodeine. Adherence to strict safety protocols and operational plans minimizes the risk of exposure and ensures regulatory compliance. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Hazard Identification and Risk Assessment

This compound, an analogue of codeine, is an opioid analgesic that can have significant effects on the central nervous system, including dizziness, drowsiness, nausea, and vomiting.[1] Like other opioids, it poses a risk of being harmful if swallowed and may cause drowsiness or dizziness.[2] Repeated exposure can lead to sensitization and may be habit-forming.[3] Therefore, a thorough risk assessment should be conducted before any handling of the substance.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is a critical line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[4][5]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, with one glove tucked under the gown cuff and the outer glove over the cuff.[5]
Eye and Face Protection Safety goggles and a face shield.[4]Protects against splashes and airborne particles. Eyeglasses or safety glasses with side shields alone are not sufficient.[4]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or if there is a risk of aerosolization.[6]Protects against inhalation of the compound. The type of respirator should be selected based on a risk assessment.
Body Protection A disposable, long-sleeved gown with a solid front and tight-fitting cuffs.[5]Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes.Provides a basic level of protection against spills.

Operational Plan for Safe Handling

A clear and concise operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Restricted Access: The area where this compound is handled should be a restricted zone with clear signage to prevent unauthorized entry.[5]

Standard Operating Procedure:

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered.

  • Weighing: When weighing solid this compound, use a balance inside the fume hood or a powder containment hood to minimize the risk of inhalation.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Handling: Always use appropriate tools (e.g., spatulas, forceps) to handle the compound. Avoid direct contact with skin.

  • Post-Handling: After handling is complete, decontaminate the work area thoroughly. Remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water immediately after removing PPE.[5]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and diversion.[7]

Waste Segregation:

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered hazardous waste.

  • Unused Compound: Unused or expired this compound must be disposed of as hazardous and controlled substance waste.

  • Contaminated Labware: Disposable labware should be disposed of as hazardous waste. Reusable labware must be decontaminated thoroughly before reuse.

Disposal Methods:

  • Regulatory Compliance: Disposal must comply with all local, state, and federal regulations for controlled substances and hazardous waste.[8]

  • Incineration: The preferred method for the disposal of controlled substances is often high-temperature incineration by a licensed hazardous waste disposal company.[9][10]

  • Chemical Denaturation: For liquid waste, chemical denaturation may be an option to render the compound non-retrievable before disposal.[9]

  • In-house Disposal: Do not dispose of this compound down the drain or in the regular trash.[6][11]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for preparing a standard solution of a powdered compound like this compound, incorporating the safety measures discussed.

  • Assemble Materials: Gather the powdered this compound, the appropriate solvent, volumetric flasks, pipettes, and a balance.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Set up in Fume Hood: Place all materials inside a certified chemical fume hood.

  • Weigh the Compound: Carefully weigh the required amount of this compound powder on a tared weigh boat.

  • Transfer to Flask: Transfer the powder to the volumetric flask using a powder funnel.

  • Rinse Weigh Boat: Rinse the weigh boat with a small amount of the solvent and add the rinse to the volumetric flask to ensure a complete transfer.

  • Dissolve the Compound: Add a portion of the solvent to the flask and swirl gently to dissolve the powder.

  • Bring to Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label Clearly: Label the flask with the compound name, concentration, date, and your initials.

  • Decontaminate and Dispose: Clean the work area and dispose of all contaminated materials according to the disposal plan.

  • Remove PPE: Remove PPE as previously described and wash your hands.

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure Prep Gather Materials & PPE DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose via Approved Vendor Segregate->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Flowchart cluster_ppe Minimum Required PPE cluster_enhanced_ppe Enhanced PPE Start Handling this compound? Gloves Double Nitrile Gloves Start->Gloves Gown Disposable Gown Start->Gown Goggles Safety Goggles Start->Goggles RiskAssessment Risk of Splash or Aerosol? Gloves->RiskAssessment Gown->RiskAssessment Goggles->RiskAssessment FaceShield Face Shield RiskAssessment->FaceShield  Yes End Proceed with Caution RiskAssessment->End  No Respirator NIOSH-Approved Respirator FaceShield->Respirator Respirator->End

Caption: Decision flowchart for selecting appropriate PPE.

References

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